Product packaging for Trifluorosilane(Cat. No.:CAS No. 13465-71-9)

Trifluorosilane

Cat. No.: B087118
CAS No.: 13465-71-9
M. Wt: 86.088 g/mol
InChI Key: ATVLVRVBCRICNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trifluorosilane is a useful research compound. Its molecular formula is F3Si and its molecular weight is 86.088 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Si B087118 Trifluorosilane CAS No. 13465-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluorosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F3HSi/c1-4(2)3/h4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPVEXTUHHUEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[SiH](F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3HSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.088 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-71-9
Record name Trifluorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Trifluorosilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorosilane (SiHF₃) is a colorless, gaseous inorganic compound with significant applications in the semiconductor industry and as a reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its characterization and a summary of its reactivity are presented. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile silicon compound.

Chemical Formula and Structure

This compound, also known as silyl fluoride, has the chemical formula SiHF₃ .[1][2][3] The molecule consists of a central silicon atom covalently bonded to one hydrogen atom and three fluorine atoms.

The molecular structure of this compound is a distorted tetrahedron, consistent with VSEPR theory.[4][5] The silicon atom is at the center, with the hydrogen and three fluorine atoms occupying the vertices. This arrangement results in a molecule with C₃ᵥ point group symmetry.[4] The high electronegativity of the fluorine atoms relative to both silicon and hydrogen leads to a significant molecular dipole moment, making this compound a polar molecule.[5]

Molecular Geometry

The bonding in this compound involves sp³ hybridization of the central silicon atom.[4] The geometry is characterized by the Si-H and Si-F bond lengths and the F-Si-F and H-Si-F bond angles. Due to the greater repulsion between the fluorine atoms, the F-Si-F bond angle is slightly compressed from the ideal tetrahedral angle of 109.5°.[4]

A diagram of the molecular structure of this compound is presented below.

Trifluorosilane_Structure Molecular Structure of this compound Si Si H H Si->H 1.55 Å F1 F Si->F1 1.555 Å F2 F Si->F2 1.555 Å F3 F Si->F3 1.555 Å

Caption: Molecular structure of this compound with bond lengths.

Physicochemical Properties

This compound is a colorless gas at standard temperature and pressure.[2] A summary of its key physical and chemical properties is provided in the tables below.

Physical Properties
PropertyValueReference
Molecular Weight86.09 g/mol [1][2]
Melting Point-131 °C[2][4]
Boiling Point-97.5 °C[2][4]
Density (gas)1.86 g/cm³[2]
Dipole Moment1.26 D[2][4]
Structural Parameters
ParameterValueReference
Si-H Bond Length1.55 Å[2][4]
Si-F Bond Length1.555 Å[2][4]
F-Si-F Bond Angle110°[2][4]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic DataReference
Infrared (IR) Spectroscopy Si-H stretch: 2204 cm⁻¹Si-F asymmetric stretch: 908 cm⁻¹, 865 cm⁻¹Si-F symmetric stretch: 832 cm⁻¹H-Si-F deformation: 642 cm⁻¹F-Si-F deformation: 385 cm⁻¹[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR (vs. TMS): δ 4.2 ppm¹⁹F NMR (vs. CFCl₃): δ -145 ppm²⁹Si NMR (vs. TMS): δ -45 ppm[4]
Mass Spectrometry Molecular ion peak (m/z): 86Major fragments (m/z): 85 ([M-H]⁺), 67 ([M-F]⁺)[4]

Synthesis

This compound can be synthesized through various methods, with one common approach being the reaction of a trichlorosilane with a fluorinating agent.

Synthesis Workflow

A general workflow for the synthesis of this compound via halogen exchange is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound Reactants Trichlorosilane (HSiCl₃) + Fluorinating Agent (e.g., SbF₃) Reaction Reaction Vessel (Heated) Reactants->Reaction Introduction Purification Low-Temperature Fractional Distillation Reaction->Purification Crude Product Product This compound (SiHF₃) Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol describes a general method for the synthesis of this compound by reacting trichlorosilane with antimony(III) fluoride.

Materials:

  • Trichlorosilane (HSiCl₃)

  • Antimony(III) fluoride (SbF₃)

  • Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)

  • Condenser

  • Collection trap (cooled with liquid nitrogen)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The apparatus should consist of a reaction flask equipped with a dropping funnel and a condenser connected to a cold trap.

  • Charge the reaction flask with antimony(III) fluoride.

  • Slowly add trichlorosilane to the reaction flask from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.

  • Gently heat the reaction mixture to drive the reaction to completion and distill the volatile products.

  • Collect the crude this compound in the cold trap cooled with liquid nitrogen.

  • Purify the collected product by low-temperature fractional distillation to separate it from byproducts and unreacted starting materials.

Reactivity and Reaction Mechanisms

This compound exhibits moderate reactivity and participates in several types of chemical reactions.

Thermal Decomposition

This compound is moderately stable at room temperature but decomposes at elevated temperatures. The primary decomposition pathway involves the formation of silicon tetrafluoride and hydrogen gas.

2 SiHF₃ → SiF₄ + SiH₂F₂ → ... → 2 SiF₄ + H₂

The decomposition follows second-order kinetics with a significant activation energy.

Hydrolysis

This compound reacts readily with water to produce silicon dioxide and hydrogen fluoride. This reaction is rapid and highlights the need to handle the compound in a moisture-free environment.

SiHF₃ + 2 H₂O → SiO₂ + 3 HF + H₂

A simplified diagram illustrating the hydrolysis reaction is shown below.

Hydrolysis_Reaction Hydrolysis of this compound SiHF3 SiHF₃ SiO2 SiO₂ SiHF3->SiO2 HF HF SiHF3->HF H2 H₂ SiHF3->H2 H2O H₂O H2O->SiO2 H2O->HF H2O->H2

Caption: Reactants and products in the hydrolysis of this compound.

Experimental Protocols for Characterization

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of this compound.

Methodology:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: Introduce gaseous this compound into a gas cell with infrared-transparent windows (e.g., KBr or CsI).

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The resolution should be set to at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase spectrum.

  • Analysis: Identify the absorption bands corresponding to the Si-H and Si-F stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the nuclear environment of the ¹H, ¹⁹F, and ²⁹Si atoms in this compound.

Methodology:

  • Instrument: High-field NMR spectrometer.

  • Sample Preparation: Condense a small amount of this compound gas into an NMR tube containing a deuterated solvent (e.g., CDCl₃ or C₆D₆) at low temperature.

  • Data Acquisition: Acquire ¹H, ¹⁹F, and ²⁹Si NMR spectra. For ²⁹Si, a larger number of scans may be necessary due to its low natural abundance and gyromagnetic ratio.

  • Analysis: Determine the chemical shifts and coupling constants. The ¹H spectrum will appear as a quartet due to coupling with the three equivalent fluorine atoms, and the ¹⁹F spectrum will be a doublet due to coupling with the hydrogen atom.

Conclusion

This compound is a fundamental silicon compound with a well-defined structure and a range of interesting chemical properties. Its utility in industrial processes and as a synthetic reagent underscores the importance of a thorough understanding of its characteristics. This technical guide has provided a detailed overview of the chemical formula, structure, properties, synthesis, and reactivity of this compound, along with protocols for its characterization, to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF₃) is a colorless, gaseous inorganic compound that holds a significant position in the field of silicon chemistry. It is a key intermediate in the synthesis of various organosilicon compounds and finds applications in the semiconductor industry, particularly in plasma etching and chemical vapor deposition processes.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and important safety and handling information. The presented data is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile chemical.

Physical Properties

This compound is a colorless gas at standard temperature and pressure.[2] Its fundamental physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula SiHF₃[2]
Molecular Weight 86.09 g/mol [2]
Boiling Point -97.5 °C[2]
Melting Point -131 °C[2]
Density (gas, at STP) 1.86 g/cm³[2]
Dipole Moment 1.26 D[2]

Molecular Structure and Spectroscopic Data

This compound possesses a tetrahedral molecular geometry with the silicon atom at the center. The bond lengths are 1.555 Å for Si-F and 1.55 Å for Si-H, with an F-Si-F bond angle of 110°.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Infrared (IR) Spectroscopy

Vibrational ModeWavenumber (cm⁻¹)
Si-H stretch~2315
Si-F stretch~990
H-Si-F bend~855
F-Si-F bend~380

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H~4.5QuartetJ(H-F) ≈ 7.5 Hz
¹⁹F~ -135DoubletJ(F-H) ≈ 7.5 Hz
²⁹Si~ -82Quartet of doublets¹J(Si-H) ≈ 280 Hz, ¹J(Si-F) ≈ 380 Hz

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the polar Si-H and Si-F bonds. Its key chemical reactions are outlined below.

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures to produce silicon tetrafluoride and hydrogen gas.

2 SiHF3 2 SiHF3 SiF4 SiF4 2 SiHF3->SiF4 H2 H2 2 SiHF3->H2

Thermal Decomposition of this compound

Hydrolysis

This compound reacts readily with water to produce silicic acid and hydrogen fluoride. This reaction is highly exothermic and proceeds rapidly.

SiHF3 SiHF3 Si(OH)4 Si(OH)4 SiHF3->Si(OH)4 3 HF 3 HF SiHF3->3 HF 3 H2O 3 H2O 3 H2O->Si(OH)4 3 H2O->3 HF

Hydrolysis of this compound

Solubility

Based on its polar nature, this compound is expected to be sparingly soluble in nonpolar organic solvents and reactive with protic solvents.[3] While specific quantitative data is limited, it is anticipated to have some solubility in aprotic polar solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trichlorosilane (SiHCl₃) with a fluorinating agent such as antimony trifluoride (SbF₃).[2]

Materials:

  • Trichlorosilane (SiHCl₃)

  • Antimony trifluoride (SbF₃)

  • Anhydrous, inert solvent (e.g., a high-boiling point ether)

  • Inert gas (e.g., Nitrogen or Argon)

Experimental Workflow:

A Reaction Setup B Reactant Addition A->B Charge reactor with SbF3 and solvent C Reaction B->C Slowly add SiHCl3 D Product Collection C->D Collect gaseous SiHF3 E Purification D->E Low-temperature fractional distillation F Characterization E->F IR, NMR Spectroscopy

Workflow for the Synthesis and Purification of this compound

Procedure:

  • Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (-78 °C) is assembled and thoroughly dried under an inert atmosphere.

  • Reactant Charging: The flask is charged with antimony trifluoride and the anhydrous solvent.

  • Reactant Addition: Trichlorosilane is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically starting at low temperature and allowing to warm to room temperature).

  • Product Collection: The gaseous this compound product is passed through the condenser and collected in the cold trap.

  • Purification: The collected this compound is purified by low-temperature fractional distillation to remove any unreacted starting materials or byproducts.[2]

Spectroscopic Analysis

Gas-Phase Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer).

  • Sample Preparation: The gas cell is evacuated and then filled with this compound gas to a desired pressure.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements or by bubbling the gas through a suitable deuterated solvent in an NMR tube.

  • Sample Preparation: A sealed NMR tube is filled with a low pressure of this compound gas or a solution is prepared by bubbling the gas through a cooled deuterated solvent (e.g., CDCl₃ or acetone-d₆).

  • Data Acquisition: ¹H, ¹⁹F, and ²⁹Si NMR spectra are acquired using standard pulse sequences.

Safety and Handling

This compound is a hazardous gas and should be handled with extreme caution in a well-ventilated fume hood.[4] It is corrosive and reacts with moisture to produce toxic hydrogen fluoride gas.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4] Cylinders of this compound should be securely stored and handled by trained personnel.[6]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The data presented in structured tables, along with the experimental protocols and safety information, serves as a valuable resource for scientists and researchers. The inclusion of visual diagrams for chemical reactions and experimental workflows aims to enhance the understanding of the synthesis and reactivity of this important silicon compound. As a key building block in silicon chemistry, a thorough understanding of the properties of this compound is crucial for its safe and effective application in research and development.

References

A Technical Guide to the Synthesis of High-Purity Trifluorosilane (SiHF3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF3), a colorless gas at standard temperature and pressure, is a valuable silicon-containing compound with increasing importance in the semiconductor industry and specialized chemical synthesis. Its application in these high-technology fields necessitates the availability of high-purity SiHF3. This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity this compound, complete with detailed experimental protocols, quantitative data for comparison, and visual representations of the key processes. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and purification of this critical reagent.

Core Synthesis Methodologies

The production of high-purity this compound is primarily achieved through two main synthetic routes: the halogen exchange reaction of trichlorosilane with a fluorinating agent and the direct fluorination of silane. A third, industrially significant source of this compound is as a byproduct of silicon etching processes.

Halogen Exchange Fluorination of Trichlorosilane with Antimony Trifluoride

The most common laboratory-scale synthesis of this compound involves the reaction of trichlorosilane (HSiCl3) with antimony trifluoride (SbF3). This method offers a relatively straightforward and high-yielding route to the desired product.

Reaction:

3HSiCl₃ + SbF₃ → 3SiHF₃ + SbCl₃

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a series of cold traps (e.g., cooled with a dry ice/acetone slush or liquid nitrogen) to collect the gaseous this compound product. The entire apparatus must be assembled and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.

  • Reagent Charging: The reaction flask is charged with anhydrous antimony trifluoride. Anhydrous trichlorosilane is placed in the dropping funnel.

  • Reaction Procedure: The antimony trifluoride in the flask is heated to the reaction temperature. Trichlorosilane is then added dropwise from the dropping funnel to the heated and stirred antimony trifluoride. The reaction is typically carried out at a temperature of 150°C for a duration of 4 hours.[1] The evolved this compound gas passes through the condenser and is collected in the cold traps.

  • Isolation and Purification: The crude this compound collected in the cold traps is then purified by low-temperature fractional distillation.[2][3] This process separates the this compound from any unreacted trichlorosilane, other chlorofluorosilanes, and any volatile impurities.

Logical Relationship of the Halogen Exchange Synthesis

Halogen_Exchange_Synthesis HSiCl3 Trichlorosilane (HSiCl3) Reaction Halogen Exchange Reaction (150°C) HSiCl3->Reaction SbF3 Antimony Trifluoride (SbF3) SbF3->Reaction Crude_SiHF3 Crude Gaseous SiHF3 Reaction->Crude_SiHF3 Byproduct Antimony Trichloride (SbCl3) Reaction->Byproduct Purification Low-Temperature Fractional Distillation Crude_SiHF3->Purification High_Purity_SiHF3 High-Purity SiHF3 Purification->High_Purity_SiHF3 Direct_Fluorination_Workflow cluster_reactants Reactant Gas Supply cluster_reaction Reaction Stage cluster_purification Purification Stage SiH4 Silane (SiH4) Reactor Heated Tube Reactor (AlF3 Catalyst, 80-120°C) SiH4->Reactor HF Hydrogen Fluoride (HF) HF->Reactor Cold_Traps Cryogenic Trapping Reactor->Cold_Traps Byproducts H2, SiF4 Reactor->Byproducts Distillation Low-Temperature Fractional Distillation Cold_Traps->Distillation Product High-Purity SiHF3 Distillation->Product Purification_Pathway Crude_Product Crude this compound (with impurities) Condensation Condensation in Reboiler (Cryogenic Cooling) Crude_Product->Condensation Evaporation Controlled Warming & Vaporization Condensation->Evaporation Fractionation Fractional Distillation Column (Separation by Boiling Point) Evaporation->Fractionation Collection Condensation of Pure SiHF3 in Collection Flask Fractionation->Collection Impurities Separated Impurities Fractionation->Impurities Pure_Product High-Purity this compound Collection->Pure_Product

References

An In-depth Technical Guide to Trifluorosilane: CAS Number and Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF3) is a colorless gas at standard temperature and pressure, finding applications in the semiconductor industry and as a precursor in chemical synthesis.[1] A thorough understanding of its chemical properties and safety considerations is paramount for its handling and use in research and development settings. This guide provides a comprehensive overview of this compound, including its Chemical Abstracts Service (CAS) number, detailed safety information, and relevant experimental protocols.

CAS Number

The CAS Registry Number for this compound is 13465-71-9 .[1]

Safety Data Sheet Summary

A comprehensive Safety Data Sheet (SDS) is crucial for the safe handling of this compound. While a specific, complete SDS for this compound was not publicly available in its entirety, the following sections synthesize critical safety information from available data on this compound and structurally related compounds.

Physical and Chemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula HSiF3
Molecular Weight 86.09 g/mol [1]
Appearance Colorless gas[1]
Boiling Point -97.5 °C[1]
Melting Point -131 °C[1]
Density (gas) 1.86 g/cm³[1]

Table 1: Physical and Chemical Properties of this compound

Toxicological Data
CompoundTestSpeciesRouteValue
Silicon Tetrafluoride (CAS: 7783-61-1) LC50RatInhalation922 ppm / 1 hour[2]
LC50RatInhalation2272 ppm[3]

Table 2: Acute Inhalation Toxicity of a Related Compound

Note: The acute toxicity of chlorosilanes has been shown to be strongly correlated with their chlorine content and the subsequent release of HCl upon hydrolysis. A similar relationship is expected for fluorosilanes and the release of HF.[4][5]

Flammability Data

This compound is a flammable gas. While specific flammability limits (LFL/UFL) for this compound are not explicitly documented in the readily available literature, it should be handled with the precautions required for flammable gases.

Experimental Protocols

The following sections describe the standardized methodologies for assessing the key safety parameters of gaseous substances like this compound.

Acute Inhalation Toxicity Testing (Based on OECD Guideline 403)

The determination of the median lethal concentration (LC50) for a gaseous substance is conducted following the principles of the OECD Guideline 403, "Acute Inhalation Toxicity."

Objective: To determine the concentration of a substance in air that causes the death of 50% of a group of test animals during a specified exposure period.

Methodology:

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both males and females are included in the study.

  • Exposure Apparatus: The animals are exposed in a whole-body or nose-only inhalation chamber that allows for the generation of a dynamic and stable test atmosphere.

  • Concentration Generation: A precise concentration of the test gas is mixed with filtered air and delivered to the exposure chamber. The concentration is monitored continuously or at frequent intervals.

  • Exposure Conditions: A group of animals is exposed to a specific concentration for a fixed period, typically 4 hours. Multiple concentration groups are used to establish a dose-response relationship.

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. The observation period is typically 14 days.

  • Data Analysis: The mortality data is statistically analyzed to calculate the LC50 value with confidence intervals.

Flammability Limits Testing (Based on ASTM E681)

The lower and upper flammability limits (LFL and UFL) of a gas in the air are determined using the standard test method ASTM E681, "Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases)."

Objective: To determine the range of concentrations of a flammable gas in the air that can propagate a flame.

Methodology:

  • Apparatus: A closed spherical or cylindrical vessel (typically 5 liters) equipped with an ignition source (e.g., an electric spark) and a means of observing flame propagation.

  • Test Procedure:

    • A known concentration of the test gas is mixed with air inside the test vessel at a specified temperature and pressure.

    • The ignition source is activated.

    • Flame propagation is observed visually. Successful propagation is defined as the flame spreading away from the ignition source and reaching a specified distance.

  • Determination of Limits:

    • The test is repeated with varying concentrations of the gas.

    • The Lower Flammability Limit (LFL) is the lowest concentration at which flame propagation occurs.

    • The Upper Flammability Limit (UFL) is the highest concentration at which flame propagation occurs.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Trifluorosilane_Safety_Workflow This compound Handling Workflow cluster_planning Planning & Preparation cluster_handling Gas Handling cluster_emergency Emergency Response cluster_shutdown Shutdown & Storage Review SDS Review SDS Conduct Risk Assessment Conduct Risk Assessment Review SDS->Conduct Risk Assessment Prepare PPE Prepare PPE Conduct Risk Assessment->Prepare PPE Setup Fume Hood Setup Fume Hood Prepare PPE->Setup Fume Hood Inspect Cylinder Inspect Cylinder Setup Fume Hood->Inspect Cylinder Connect Regulator Connect Regulator Inspect Cylinder->Connect Regulator Leak Test Leak Test Connect Regulator->Leak Test Perform Experiment Perform Experiment Leak Test->Perform Experiment No Leak Gas Leak Gas Leak Leak Test->Gas Leak Leak Detected Close Cylinder Valve Close Cylinder Valve Perform Experiment->Close Cylinder Valve Evacuate Area Evacuate Area Gas Leak->Evacuate Area Fire Fire Activate Alarm Activate Alarm Fire->Activate Alarm Exposure Exposure Seek Medical Attention Seek Medical Attention Exposure->Seek Medical Attention Evacuate Area->Activate Alarm Use Extinguisher Use Extinguisher Activate Alarm->Use Extinguisher Purge System Purge System Close Cylinder Valve->Purge System Store Cylinder Securely Store Cylinder Securely Purge System->Store Cylinder Securely

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical for various applications, but its safe use necessitates a comprehensive understanding of its properties and potential hazards. This guide provides essential information, including its CAS number, a summary of its safety data with a cautionary note on the lack of specific toxicity values, and an overview of standard experimental protocols for safety assessment. Adherence to the outlined safety workflow is critical to minimize risks and ensure a safe working environment for all personnel.

References

Molecular geometry and bond angles of F3SiH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Trifluorosilane (F₃SiH)

This guide provides a comprehensive overview of the molecular structure of this compound (F₃SiH), a molecule of significant interest in semiconductor manufacturing and silicon chemistry.[1] The following sections detail its molecular geometry, including bond angles and lengths, supported by experimental and computational data.

Molecular Geometry

This compound consists of a central silicon (Si) atom bonded to three fluorine (F) atoms and one hydrogen (H) atom.[2] The arrangement of these atoms results in a molecule with C₃ᵥ point group symmetry.[1]

The electron geometry of F₃SiH is tetrahedral , as predicted by VSEPR theory, with the four bonding pairs of electrons around the central silicon atom. However, the molecular geometry is described as trigonal pyramidal .[2][3] This distinction arises because the four atoms attached to the central silicon atom are not identical. The difference in electronegativity and size between the fluorine and hydrogen atoms leads to an asymmetrical distribution of electron density and slight distortions from the ideal tetrahedral angles.[3] Consequently, F₃SiH is a polar molecule with a net dipole moment.[2][3]

Bond Angles and Bond Lengths

The precise bond angles and lengths in this compound have been determined through experimental techniques, most notably microwave spectroscopy, and corroborated by computational studies. The non-identical nature of the substituents on the silicon atom causes the bond angles to deviate from the ideal 109.5° of a perfect tetrahedron.[1][2]

The repulsion between the highly electronegative fluorine atoms is greater than that between a fluorine atom and a hydrogen atom, which influences the final bond angles.[1] Experimental data from microwave spectroscopy indicates that the F-Si-F bond angle is slightly compressed, while the H-Si-F angle is slightly expanded compared to the ideal tetrahedral angle.

Quantitative Structural Data

The following table summarizes the experimentally determined and computationally predicted bond angles and lengths for F₃SiH.

ParameterValueMethod of Determination
Bond Angle F-Si-F 108°6′ ± 30′Microwave Spectroscopy[4]
~110°Not Specified[1]
110°Not Specified[5]
108.2°Computational[6]
Bond Angle H-Si-F 110.69°Experimental[7]
Bond Length Si-F 1.561 ± 0.005 ÅMicrowave Spectroscopy[4]
1.555 ÅNot Specified[1][5]
Bond Length Si-H 1.55 ± 0.05 ÅMicrowave Spectroscopy[4]
1.55 ÅNot Specified[1][5]

Experimental Protocol: Microwave Spectroscopy

The determination of the molecular structure of this compound, as reported in the seminal work by Sheridan and Gordy (1951), was achieved using microwave spectroscopy.[4] This technique is highly effective for determining the precise geometric structure of small, polar molecules in the gas phase.

Methodology:

  • Sample Preparation: A gaseous sample of this compound and its isotopic derivatives (e.g., with ²⁹Si and ³⁰Si) is introduced into a waveguide sample cell at low pressure.[4]

  • Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies. The polar F₃SiH molecules absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels.

  • Detection and Spectral Analysis: The absorption of microwaves is detected, and a rotational spectrum is obtained. This spectrum consists of a series of lines, each corresponding to a specific rotational transition.

  • Determination of Rotational Constants: From the frequencies of the absorption lines in the microwave spectrum, the rotational constants (B₀) for each isotopic species are determined.[4] These constants are inversely related to the molecule's moments of inertia.

  • Calculation of Molecular Dimensions: By analyzing the moments of inertia for the parent molecule and its various isotopologues, a set of simultaneous equations can be solved to yield the precise bond lengths (d_SiH, d_SiF) and bond angles (∠FSiF, ∠HSiF).[4] The use of multiple isotopic species is crucial for determining the complete molecular structure with high accuracy.

Molecular Visualization

The following diagram, generated using the Graphviz DOT language, provides a 3D ball-and-stick representation of the F₃SiH molecule, illustrating its trigonal pyramidal geometry.

F3SiH_Molecular_Geometry Si Si H H Si->H F1 F Si->F1 F2 F Si->F2 F3 F Si->F3

3D representation of the F₃SiH molecule.

References

Thermodynamic properties of Trifluorosilane gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Trifluorosilane Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound (SiHF3) gas. The information is compiled from established databases and scientific literature to support research and development activities where this compound is of interest.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound gas are crucial for understanding its behavior in various chemical and physical processes. The following table summarizes key quantitative data, primarily sourced from the NIST Chemistry WebBook and other scientific compilations.

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH°gas) -1200.81kJ/mol[1]
Standard Entropy (S°gas,1 bar) 277.26J/mol·K[1]
Molar Mass 86.0886 g/mol [1][2]
Molecular Formula F3HSi[1][2]
CAS Registry Number 13465-71-9[1][2]
Heat Capacity (Cp)

The heat capacity of this compound gas can be expressed as a function of temperature. The Shomate equation provides a standardized method for this calculation.[1][3] The parameters for the Shomate equation are provided in the table below, where t = temperature (K) / 1000.[1][3]

Shomate Equation: Cp° = A + Bt + Ct² + D*t³ + E/t²

Temperature Range (K)ABCDE
298 - 110034.58566148.8157-123.849338.20222-0.489151
1100 - 6000104.31262.062031-0.4107430.028121-8.895226

Data sourced from the NIST-JANAF Thermochemical Tables as cited in the NIST Chemistry WebBook.[1]

Additionally, for a specific temperature range, the heat capacity can be calculated using the following empirical equation[4]:

Cp = 45.67 + 0.092T - 8.34×10-5T2 J·mol-1·K-1 (for the temperature range 200-400 K)

Experimental Protocols for Thermodynamic Data Determination

While detailed, step-by-step experimental protocols specifically for this compound gas were not found in the surveyed literature, this section outlines the general and standard methodologies employed for determining the thermodynamic properties of gases. These protocols are based on well-established principles of calorimetry and spectroscopy.

Determination of Enthalpy of Formation

The standard enthalpy of formation of a gaseous compound like this compound is typically determined through reaction calorimetry, often involving combustion.

Constant-Volume (Bomb) Calorimetry:

A common method for determining the heat of combustion is through a bomb calorimeter.[5][6]

  • Sample Preparation: A precise mass of a substance that reacts with this compound to produce well-defined products is placed in a sample holder within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is filled with a known excess of the reactant gas (e.g., oxygen for combustion).

  • Immersion: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The reaction is initiated by an electrical spark.

  • Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached after the reaction is complete is recorded.

  • Calculation: The heat released by the reaction is calculated from the temperature change and the total heat capacity of the calorimeter and its contents. The enthalpy of formation of the target compound can then be derived using Hess's Law, based on the known enthalpies of formation of the reactants and other products.

Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv).

Continuous-Flow Calorimetry (for Cp):

This method is suitable for determining the specific heat capacity of a gas at constant pressure.[4]

  • Gas Flow: A steady stream of the gas is passed through a tube at a constant, known flow rate.

  • Initial Temperature Measurement: The temperature of the gas is measured before it enters a heating element.

  • Heating: The gas flows over an electrical heater that provides a constant, known power input (V x I).

  • Final Temperature Measurement: The temperature of the gas is measured after it has been heated.

  • Steady State: The system is allowed to reach a steady state where the temperatures at the inlet and outlet are constant.

  • Calculation: The heat capacity at constant pressure is calculated from the mass flow rate, the power input, and the measured temperature difference. To account for heat loss, the experiment is typically repeated at a different flow rate.

Determination of Entropy

The standard entropy of a gas is not typically measured directly. Instead, it is calculated from heat capacity data measured at different temperatures, starting from a very low temperature (approaching absolute zero).[3]

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the substance in its solid state is measured as a function of temperature from as close to 0 K as possible up to its melting point.

  • Enthalpy of Phase Transitions: The enthalpies of any phase transitions (solid-solid, solid-liquid, and liquid-gas) are measured using calorimetry.

  • Heat Capacity of Liquid and Gas: The heat capacity of the substance in its liquid and gaseous phases is measured up to the desired temperature.

  • Calculation of Entropy: The absolute entropy at a given temperature is calculated by integrating Cp/T with respect to temperature from 0 K, adding the entropy changes for each phase transition (ΔH/T). For gases, corrections for non-ideal behavior may be necessary.

Spectroscopic techniques can also be used to calculate entropy by determining the vibrational and rotational energy levels of the gas molecules.[7][8]

Visualization of Thermodynamic Property Relationships

The following diagram illustrates the conceptual relationship between the core thermodynamic properties of this compound gas and the experimental approaches used for their determination.

ThermodynamicProperties Enthalpy Standard Enthalpy of Formation (ΔfH°gas) Gibbs Gibbs Free Energy (G) Enthalpy->Gibbs ΔG = ΔH - TΔS Entropy Standard Entropy (S°gas,1 bar) Entropy->Gibbs ΔG = ΔH - TΔS HeatCapacity Heat Capacity (Cp) HeatCapacity->Entropy S = ∫(Cp/T)dT BombCal Bomb Calorimetry (Constant Volume) BombCal->Enthalpy Determines Heat of Reaction FlowCal Continuous-Flow Calorimetry (Constant Pressure) FlowCal->HeatCapacity Direct Measurement LowTempCal Low-Temperature Calorimetry LowTempCal->Entropy Provides Cp data for integration Spectroscopy Spectroscopy Spectroscopy->Entropy Calculated from energy levels

Caption: Conceptual workflow for determining thermodynamic properties of this compound.

References

A Technical Guide to the Historical Discovery and First Synthesis of Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of trifluorosilane (SiHF₃), a compound of significant interest in materials science and organic synthesis. We delve into the pioneering work that led to its first isolation and characterization, presenting detailed experimental protocols from the primary literature. Quantitative data is systematically organized for clarity, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the foundational chemistry of this important fluorosilane.

Introduction

This compound (SiHF₃) is a colorless, gaseous compound that has garnered considerable attention for its unique chemical reactivity and utility as a precursor in various chemical transformations. Its journey from a laboratory curiosity to a valuable synthetic building block is a testament to the advancements in inorganic synthesis and analytical techniques throughout the 20th century. This guide aims to provide a detailed account of its initial discovery and the first successful, well-documented synthesis, offering a valuable resource for researchers interested in the fundamental chemistry of silicon-fluorine compounds.

Historical Discovery and First Synthesis

While fleeting observations of fluorinated silanes may have occurred earlier, the first deliberate and well-characterized synthesis of this compound is credited to Harold Simmons Booth and Carl F. Swinehart in their 1935 publication in the Journal of the American Chemical Society. Their work on the fluorination of trichlorosilane laid the groundwork for the systematic study of this class of compounds.

Prior to this, the controlled synthesis of fluorosilanes was a significant challenge due to the high reactivity of the reagents involved. Booth and Swinehart's methodical approach, employing the Swarts reaction, provided a viable route to this compound and its chlorinated analogues.

Experimental Protocols

First Synthesis: Fluorination of Trichlorosilane with Antimony Trifluoride (Booth and Swinehart, 1935)

This method involves the catalyzed halogen exchange reaction between trichlorosilane (SiHCl₃) and antimony trifluoride (SbF₃).

Reaction:

SiHCl₃ + SbF₃ (with SbCl₅ catalyst) → SiHF₃ + SiHClF₂ + SiHCl₂F + SbCl₃

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_purification Purification cluster_product Product SiHCl3 Trichlorosilane (SiHCl₃) ReactionVessel Reaction Vessel SiHCl3->ReactionVessel SbF3 Antimony Trifluoride (SbF₃) SbF3->ReactionVessel SbCl5 Antimony Pentachloride (SbCl₅, catalyst) SbCl5->ReactionVessel Condensation Low-Temperature Condensation ReactionVessel->Condensation Gaseous Products Distillation Fractional Distillation Condensation->Distillation SiHF3_product This compound (SiHF₃) Distillation->SiHF3_product Purified Product

Figure 1: Experimental workflow for the synthesis of this compound via fluorination of trichlorosilane.

Detailed Methodology:

  • Apparatus: A key challenge noted by the original researchers was the highly exothermic and rapid nature of the reaction. A specialized reaction vessel was employed, likely a multi-necked flask equipped with a means for controlled addition of the solid reactant, a stirrer, and an outlet connected to a condensation train.

  • Reactant Charging: Trichlorosilane is introduced into the reaction vessel. A catalytic amount of antimony pentachloride is added.

  • Reaction Initiation: Powdered antimony trifluoride is added portion-wise to the trichlorosilane. The reaction proceeds vigorously upon warming.

  • Product Collection: The gaseous products, a mixture of fluorinated silanes (SiHF₃, SiHClF₂, SiHCl₂F), are passed through a series of cold traps (e.g., cooled with liquid air) to condense the products.

  • Purification: The condensed mixture of fluorosilanes is then purified by fractional distillation at low temperatures to isolate this compound.

Alternative Early Synthesis: Reaction of Trichlorosilane with Titanium Tetrafluoride

Another early method for the synthesis of this compound involves the reaction of trichlorosilane with titanium tetrafluoride (TiF₄).

Reaction:

3SiHCl₃ + 4TiF₄ → 3SiHF₃ + 4TiCl₃F

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_purification Purification cluster_product Product SiHCl3 Trichlorosilane (SiHCl₃) Autoclave Autoclave/Sealed Tube SiHCl3->Autoclave TiF4 Titanium Tetrafluoride (TiF₄) TiF4->Autoclave GasCollection Gas Collection (Cold Trap) Autoclave->GasCollection Gaseous Products after cooling Fractionation Fractional Distillation GasCollection->Fractionation SiHF3_product This compound (SiHF₃) Fractionation->SiHF3_product Purified Product

Figure 2: Experimental workflow for the synthesis of this compound using titanium tetrafluoride.

Detailed Methodology:

  • Reactant Charging: Trichlorosilane and titanium tetrafluoride are placed in a high-pressure reaction vessel, such as an autoclave or a sealed tube.

  • Reaction Conditions: The mixture is heated to a temperature in the range of 100-200 °C for an extended period (e.g., 18 hours).

  • Product Isolation: After cooling, the autoclave is carefully vented, and the gaseous products are collected in a cold trap cooled with liquid nitrogen.

  • Purification: The collected condensate is then purified by fractional distillation to yield this compound.

Definitive Structural Characterization

The definitive determination of the molecular structure of this compound was accomplished in 1950 by J. Sheridan and Walter Gordy using microwave spectroscopy. Their work, published in Physical Review, provided precise measurements of the bond lengths and angles, confirming the molecule's trigonal pyramidal geometry.

Logical Relationship of Characterization:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Structural Data cluster_structure Molecular Structure Synthesis Synthesis of SiHF₃ Microwave Microwave Spectroscopy Synthesis->Microwave BondLengths Bond Lengths (Si-H, Si-F) Microwave->BondLengths BondAngles Bond Angles (F-Si-F) Microwave->BondAngles Structure Trigonal Pyramidal Geometry BondLengths->Structure BondAngles->Structure

Figure 3: Logical flow from synthesis to structural determination of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as reported in early and subsequent studies.

PropertyValueReference
Molecular Formula SiHF₃-
Molar Mass 86.09 g/mol [1]
Boiling Point -80.2 °C
Melting Point -112 °C
Vapor Pressure at -98.6 °C 133 mm Hg
Trouton's Constant 21.6
Si-H Bond Length 1.55 Å[2]
Si-F Bond Length 1.555 Å[2]
F-Si-F Bond Angle 110°[2]
Electric Dipole Moment 1.26 D[2]

Conclusion

The pioneering work of Booth and Swinehart in 1935 provided the first reliable synthetic route to this compound, opening the door for further investigation into its properties and reactivity. The subsequent structural elucidation by Sheridan and Gordy using microwave spectroscopy provided a definitive understanding of its molecular geometry. This guide has aimed to consolidate and present this foundational information in a clear and accessible format for today's researchers, highlighting the key experimental details and quantitative data that underpin our current knowledge of this important silicon compound.

References

In-Depth Technical Guide: Vapor Pressure and Phase Diagram of Trifluorosilane (SiHF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF₃), an inorganic compound, is a colorless gas at standard temperature and pressure.[1] As a key intermediate in silicon chemistry, it finds significant applications in semiconductor manufacturing, particularly in etching processes.[2] A thorough understanding of its physical properties, especially its vapor pressure and phase behavior, is crucial for its storage, handling, and application in various industrial and research settings. This technical guide provides a comprehensive overview of the vapor pressure and phase diagram of this compound, supported by quantitative data, experimental methodologies, and a visual representation of its phase transitions.

Data Presentation: Physical and Thermodynamic Properties

The phase behavior of this compound is characterized by its melting, boiling, and critical points. These, along with its vapor pressure at various temperatures, define its physical state under different conditions.

Phase Transition Properties

The key thermodynamic points for this compound are summarized in the table below. The triple point, where solid, liquid, and gas phases coexist in equilibrium, is not explicitly documented in the literature. However, it is typically very close to the normal melting point. The critical point data is based on estimations.[2]

PropertyTemperature (°C)Temperature (K)Pressure (atm)
Melting Point -131 °C[1][2]142.15 KN/A
Boiling Point -97.5 °C[1][2]175.65 K1 atm
Critical Temperature (Est.) 120 °C[2]393.15 KN/A
Critical Pressure (Est.) N/AN/A48 atm[2]

Thermodynamic Data:

  • Enthalpy of Vaporization (ΔHvap): 18.2 kJ·mol⁻¹[2]

  • Enthalpy of Fusion (ΔHfus): 4.8 kJ·mol⁻¹[2]

Vapor Pressure of this compound

The vapor pressure of this compound has been determined experimentally across a range of temperatures. The following table presents this data, showing the increase in vapor pressure with rising temperature.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)
-152.0121.151
-142.7130.455
-138.2134.9510
-132.9140.2520
-127.3145.8540
-123.7149.4560
-118.7154.45100
-111.3161.85200
-102.8170.35400
-95.0178.15760

Data sourced from the Handbook of Chemistry and Physics.[3]

The relationship between vapor pressure and temperature can also be described by the Antoine equation: log₁₀(P) = A - (B / (T + C)) Where P is the vapor pressure and T is the temperature. For this compound, one set of estimated parameters is: A = 4.567, B = 678.9, and C = -45.2 (with P in mmHg and T in Kelvin).[2]

Visualization: Phase Diagram of this compound

The following diagram illustrates the pressure-temperature (P-T) phase diagram for this compound. This diagram is a schematic representation based on the available data and shows the boundaries between the solid, liquid, and gaseous phases.

Caption: Schematic P-T phase diagram for this compound (SiHF₃).

Experimental Protocols

The determination of vapor pressure is a critical experimental procedure for characterizing the physicochemical properties of a compound like this compound. While specific experimental protocols for the cited SiHF₃ data are not detailed in the available literature, the following are standard, widely-accepted methods for vapor pressure measurement.

Static Method

The static method is a direct measurement of vapor pressure. It is suitable for a wide range of pressures.

  • Principle: A sample of the substance is placed in a thermostatted, evacuated container connected to a pressure measuring device (manometer). The system is allowed to reach thermodynamic equilibrium at a set temperature, and the pressure of the vapor in equilibrium with its condensed phase (solid or liquid) is recorded.

  • Apparatus: The setup typically consists of a sample cell, a thermostat (e.g., a liquid bath or a temperature-controlled block), a vacuum system to remove air and other gases, and a pressure transducer or manometer.

  • Procedure:

    • The sample is placed in the cell, and the system is evacuated to remove any residual air.

    • The sample is degassed, often by several freeze-pump-thaw cycles, to remove any dissolved volatile impurities.

    • The cell is brought to the desired temperature using the thermostat.

    • The system is allowed to equilibrate, which is confirmed when the pressure reading stabilizes.

    • The stable pressure reading is recorded as the vapor pressure at that temperature.

    • The process is repeated at different temperatures to obtain a vapor pressure curve.

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling temperature of a substance at a controlled pressure.

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. An ebulliometer measures this boiling temperature at a precisely controlled pressure.

  • Apparatus: An ebulliometer is a specialized piece of glassware that includes a boiling flask, a thermometer or temperature probe placed in the vapor-liquid equilibrium zone, a condenser, and a connection to a pressure control system.

  • Procedure:

    • The substance is placed in the ebulliometer.

    • The system pressure is set and maintained by an electronic pressure controller.

    • The liquid is heated until it boils smoothly. The design of the ebulliometer ensures that the temperature is measured under equilibrium conditions between the liquid and vapor.

    • The stable boiling temperature is recorded at the set pressure.

    • By varying the system pressure, a series of corresponding boiling points can be determined to construct the vapor pressure curve.

Gas Saturation Method (Transpiration Method)

This method is particularly suitable for measuring low vapor pressures of solids and liquids.

  • Principle: A known volume of an inert carrier gas is passed slowly through or over the sample at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance that vaporized is then determined, typically by trapping and weighing the condensed vapor or by measuring the mass loss of the sample.

  • Apparatus: The setup includes a carrier gas supply with a flow controller, a saturator cell containing the sample within a thermostat, a cold trap or an analytical system to quantify the transported vapor, and a device to measure the total volume of the carrier gas.

  • Procedure:

    • The sample is placed in the saturator, which is maintained at a constant temperature.

    • A controlled, slow stream of an inert gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate must be slow enough to ensure saturation.

    • The vapor-laden gas exits the saturator and passes through a trap (e.g., a cold trap or an absorption tube) where the substance's vapor is collected.

    • The experiment is run for a sufficient time to collect a measurable amount of the substance.

    • The amount of transported substance is determined (e.g., by weighing the trap before and after). The total volume of the carrier gas is also measured.

    • Assuming the ideal gas law, the partial pressure of the substance (its vapor pressure) is calculated from the amount of substance vaporized and the total volume of the gas mixture.

The selection of the appropriate method depends on the vapor pressure range of the substance and the required accuracy of the measurement.

References

Methodological & Application

Application Notes and Protocols for Fluorinated Silanes in Silicon Nitride Deposition

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Fluorinated Silicon Nitride (SiN:F) Films

Introduction

Silicon nitride (SiNₓ) thin films are critical materials in the semiconductor and optoelectronics industries, serving as dielectric layers, passivation coatings, and etch masks. The incorporation of fluorine into these films, creating fluorinated silicon nitride (SiN:F), can offer several advantages, including lower hydrogen content, reduced film stress, and modified optical and electrical properties. Fluorinated silanes are a class of precursors that can be utilized for the deposition of these specialized films. This document outlines the application of fluorinated silanes, with a focus on plasma-enhanced chemical vapor deposition (PECVD), for the synthesis of SiN:F films.

Data Presentation: Properties of Fluorinated Silicon Nitride Films

The properties of SiN:F films are highly dependent on the deposition parameters. Below is a summary of typical properties achieved through PECVD using fluorinated precursors.

PropertyValue RangeDeposition MethodPrecursorsCitation
Deposition Temperature 100 - 440 °CPECVDSiH₄/NF₃/N₂, SiF₄/N₂/H₂[1][2][3][4]
Refractive Index 1.70 - 2.1PECVDSiH₄/NF₃/N₂, SiH₄/SiF₄/N₂[1][3][5]
Dielectric Constant Favorable compared to high-temp CVD SiNₓPECVDSiH₄/NF₃/N₂[1]
Breakdown Strength HighPECVDSiH₄/NF₃/N₂[1]
Resistivity >10¹⁷ Ω·cmPECVDSiH₄/SiF₄/NH₃[5]
Hydrogen Content Low (can be < 4 at.%)PECVD, ICP-PECVDSiH₄/NF₃/N₂, SiH₄/N₂/Ar/NF₃[1][6]
Deposition Rate Up to 1600 Å/minPECVDSiH₄/NF₃/N₂[1]
Optical Band Gap ~5.5 eVPECVDSiH₄/SiF₄/NH₃[5]
Film Stress Tensile or Compressive (tunable)PECVDSiH₄/NF₃/N₂[7]

Experimental Protocols

PECVD of Fluorinated Silicon Nitride using SiH₄/NF₃/N₂

This protocol describes a general procedure for the deposition of SiN:F films using a mixture of silane, nitrogen trifluoride, and nitrogen in a parallel-plate PECVD reactor.

Materials and Equipment:

  • Parallel-plate PECVD system with RF power supply (e.g., 13.56 MHz)

  • Substrate heater capable of reaching at least 400°C

  • Gas handling system with mass flow controllers (MFCs) for SiH₄, NF₃, and N₂

  • Vacuum pump system capable of reaching pressures in the mTorr to Torr range

  • Silicon wafers or other suitable substrates

  • Standard wafer cleaning reagents (e.g., RCA clean)

Protocol:

  • Substrate Preparation: Clean the silicon wafers using a standard cleaning procedure (e.g., RCA-1 and RCA-2) to remove organic and metallic contaminants. Dry the wafers thoroughly.

  • System Preparation:

    • Load the cleaned wafers into the PECVD chamber.

    • Pump the chamber down to a base pressure of <10 mTorr.

    • Heat the substrate to the desired deposition temperature (e.g., 300°C).[1]

  • Deposition:

    • Introduce the process gases into the chamber at the desired flow rates. A typical starting point could be:

      • SiH₄: 5-20 sccm

      • NF₃: 5-50 sccm[1]

      • N₂: 500-2000 sccm

    • Allow the chamber pressure to stabilize to the target deposition pressure (e.g., 0.5 - 2 Torr).

    • Ignite the plasma by applying RF power (e.g., 50 - 200 W).

    • Maintain these conditions for the desired deposition time to achieve the target film thickness. Deposition rates can be very high, so initial calibration runs are recommended.[1]

  • Post-Deposition:

    • Turn off the RF power and stop the gas flows.

    • Allow the substrates to cool down under vacuum or in a nitrogen ambient.

    • Vent the chamber and unload the wafers.

  • Characterization:

    • Measure the film thickness and refractive index using ellipsometry.

    • Analyze the film composition and bonding using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS).

    • Evaluate the electrical properties (dielectric constant, breakdown voltage) using capacitance-voltage (C-V) and current-voltage (I-V) measurements on fabricated capacitor structures.

PECVD of Fluorinated Silicon Nitride using SiF₄/N₂/H₂

This protocol provides a general method for depositing SiN:F films using tetrafluorosilane, nitrogen, and hydrogen.

Materials and Equipment:

  • Same as in Protocol 3.1, with SiF₄ and H₂ gas sources instead of SiH₄ and NF₃.

Protocol:

  • Substrate Preparation: Follow the same procedure as in Protocol 3.1.

  • System Preparation: Follow the same procedure as in Protocol 3.1.

  • Deposition:

    • Introduce the process gases into the chamber. Example starting conditions could be:

      • SiF₄: 10-50 sccm

      • N₂: 100-500 sccm

      • H₂: 100-500 sccm[2]

    • Set the deposition pressure (e.g., 1 Torr).

    • Apply RF power to initiate the plasma.

    • Proceed with the deposition for the required duration.

  • Post-Deposition and Characterization: Follow the same procedures as in Protocol 3.1. High hydrogen dilution has been found to produce transparent and stoichiometric films.[2]

Visualizations

Experimental Workflow for PECVD of SiN:F

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition & Analysis Substrate_Cleaning Substrate Cleaning (e.g., RCA) Chamber_Loading Load Substrates into PECVD Chamber Substrate_Cleaning->Chamber_Loading Pump_Down Pump Down to Base Pressure Chamber_Loading->Pump_Down Heating Heat Substrate to Deposition Temperature Pump_Down->Heating Gas_Intro Introduce Precursor Gases (e.g., SiF4, N2, H2) Heating->Gas_Intro Pressure_Stab Stabilize Chamber Pressure Gas_Intro->Pressure_Stab Plasma_Ignition Ignite Plasma (Apply RF Power) Pressure_Stab->Plasma_Ignition Deposition_Run Maintain Conditions for Desired Thickness Plasma_Ignition->Deposition_Run Cooldown Cool Down Substrates Deposition_Run->Cooldown Unload Unload Wafers Cooldown->Unload Characterization Film Characterization (Ellipsometry, FTIR, etc.) Unload->Characterization Reaction_Pathway cluster_precursors Input Precursors cluster_plasma Plasma Activation cluster_radicals Reactive Species cluster_surface Surface Reactions SiF4 SiF₄ Plasma RF Plasma SiF4->Plasma N2 N₂ N2->Plasma H2 H₂ H2->Plasma SiFx SiFₓ* radicals Plasma->SiFx Dissociation N_rad N* radicals Plasma->N_rad Dissociation H_rad H* radicals Plasma->H_rad Dissociation Surface Substrate Surface SiFx->Surface N_rad->Surface H_rad->Surface Film SiN:F Film Growth Surface->Film Adsorption & Recombination Properties_Relationship cluster_inputs Deposition Parameters cluster_outputs Resulting Film Properties Precursors Fluorinated Silane (e.g., SiF₄) Composition Film Composition (Si, N, F, H content) Precursors->Composition Nitrogen_Source Nitrogen Source (N₂, NH₃) Nitrogen_Source->Composition RF_Power RF Power RF_Power->Composition Mechanical Mechanical Properties (Stress, Hardness) RF_Power->Mechanical Temperature Substrate Temperature Temperature->Composition Temperature->Mechanical Pressure Chamber Pressure Pressure->Composition Optical Optical Properties (Refractive Index, Band Gap) Composition->Optical Electrical Electrical Properties (Dielectric Constant, Resistivity) Composition->Electrical Composition->Mechanical

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) Using Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trifluorosilane in CVD

This compound (SiHF₃) is a silicon-containing gas that can be utilized in chemical vapor deposition (CVD) processes for the synthesis of thin films. While less common than other silicon precursors like silane (SiH₄) or dichlorosilane (SiH₂Cl₂), SiHF₃ offers unique chemical properties due to the presence of both hydrogen and fluorine atoms bonded to the silicon atom. This composition can influence reaction pathways and the final properties of the deposited films. These application notes provide an overview of the potential uses of this compound in CVD for depositing silicon nitride (SiNₓ), silicon dioxide (SiO₂), and amorphous silicon (a-Si:H) films, along with generalized experimental protocols. It is important to note that while the fundamental principles of CVD apply, specific process parameters for SiHF₃ are not as widely documented as for other precursors. Therefore, the provided protocols are intended as a starting point for process development.

Applications of this compound in CVD

The primary applications of this compound in CVD are centered around the deposition of silicon-based thin films critical for various research and industrial applications, including microelectronics and drug delivery device fabrication.

  • Silicon Nitride (SiNₓ) Deposition: SiNₓ films are widely used as dielectric layers, passivation coatings, and encapsulation barriers due to their excellent electrical insulation, chemical inertness, and mechanical robustness. In plasma-enhanced CVD (PECVD), SiHF₃ can be reacted with a nitrogen source, such as ammonia (NH₃) or nitrogen (N₂), to deposit SiNₓ films. The fluorine content from SiHF₃ may be incorporated into the film, potentially modifying its properties.

  • Silicon Dioxide (SiO₂) Deposition: SiO₂ films are fundamental in microelectronics for applications such as gate dielectrics, interlayer dielectrics, and passivation layers. PECVD of SiO₂ using SiHF₃ typically involves its reaction with an oxygen source like oxygen (O₂) or nitrous oxide (N₂O).

  • Amorphous Silicon (a-Si:H) Deposition: Hydrogenated amorphous silicon is a key material in thin-film solar cells and thin-film transistors. PECVD is the standard method for a-Si:H deposition. While silane is the most common precursor, SiHF₃ can also be used, often in a hydrogen-rich plasma environment. The fluorine incorporation may influence the film's electronic properties and stability.

  • CVD Chamber Cleaning: Fluorine-containing compounds are effective for in-situ cleaning of CVD chambers to remove unwanted deposits from chamber walls and components. While nitrogen trifluoride (NF₃) is more common, the reactivity of SiHF₃ in a plasma could potentially be harnessed for chamber cleaning processes.

Experimental Protocols

The following are generalized protocols for the deposition of SiNₓ, SiO₂, and a-Si:H films using this compound in a PECVD system. These should be considered as starting points, and optimization will be necessary for specific applications and reactor configurations.

Safety Precautions: this compound is a hazardous gas. It is crucial to handle it in a well-ventilated area, preferably within a gas cabinet with appropriate safety monitoring and abatement systems. Always refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2][3][4] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Protocol 1: Plasma-Enhanced Chemical Vapor Deposition of Silicon Nitride (SiNₓ)

Objective: To deposit a silicon nitride thin film on a silicon wafer.

Materials and Equipment:

  • PECVD system

  • This compound (SiHF₃) gas source

  • Ammonia (NH₃) or Nitrogen (N₂) gas source

  • Dilution gas (e.g., Argon, Helium)

  • Silicon wafers (substrate)

  • Substrate holder and heating system

  • RF plasma generator

Methodology:

  • Substrate Preparation: Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

  • Chamber Preparation: Load the cleaned wafer into the PECVD chamber. Pump the chamber down to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Process Parameters:

    • Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

    • Introduce the process gases into the chamber at the specified flow rates.

    • Stabilize the chamber pressure at the desired setpoint.

    • Ignite the plasma by applying RF power to the electrodes.

  • Deposition: Maintain the process conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition: Turn off the RF power and gas flows. Allow the substrate to cool down under vacuum or in an inert gas ambient before unloading from the chamber.

Quantitative Data Summary (Starting Point Recommendations):

ParameterRecommended Range
Substrate Temperature200 - 400 °C
Chamber Pressure0.5 - 2.0 Torr
RF Power50 - 300 W
SiHF₃ Flow Rate5 - 50 sccm
NH₃ or N₂ Flow Rate50 - 500 sccm
Dilution Gas Flow Rate100 - 1000 sccm
Resulting Film Properties
Deposition Rate10 - 100 nm/min
Refractive Index (@633 nm)1.8 - 2.1
Protocol 2: Plasma-Enhanced Chemical Vapor Deposition of Silicon Dioxide (SiO₂)

Objective: To deposit a silicon dioxide thin film on a silicon wafer.

Materials and Equipment:

  • Same as Protocol 1, with the addition of an Oxygen (O₂) or Nitrous Oxide (N₂O) gas source.

Methodology: The methodology is similar to Protocol 1, with the primary difference being the use of an oxygen-containing precursor instead of a nitrogen source.

Quantitative Data Summary (Starting Point Recommendations):

ParameterRecommended Range
Substrate Temperature100 - 350 °C
Chamber Pressure0.5 - 5.0 Torr
RF Power50 - 500 W
SiHF₃ Flow Rate10 - 100 sccm
O₂ or N₂O Flow Rate100 - 1000 sccm
Dilution Gas Flow Rate100 - 1000 sccm
Resulting Film Properties
Deposition Rate20 - 200 nm/min
Refractive Index (@633 nm)1.45 - 1.48
Protocol 3: Plasma-Enhanced Chemical Vapor Deposition of Amorphous Silicon (a-Si:H)

Objective: To deposit a hydrogenated amorphous silicon thin film on a glass or silicon substrate.

Materials and Equipment:

  • Same as Protocol 1, with the addition of a Hydrogen (H₂) gas source.

Methodology: The methodology is similar to Protocol 1, with the key difference being the use of hydrogen as a primary process gas to ensure sufficient hydrogen incorporation into the film.

Quantitative Data Summary (Starting Point Recommendations):

ParameterRecommended Range
Substrate Temperature150 - 300 °C
Chamber Pressure0.1 - 1.0 Torr
RF Power10 - 100 W
SiHF₃ Flow Rate5 - 30 sccm
H₂ Flow Rate100 - 1000 sccm
Resulting Film Properties
Deposition Rate5 - 50 nm/min
Optical Bandgap1.7 - 1.9 eV

Visualizations

Experimental Workflow for PECVD

PECVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Chamber_Loading Load Substrate Substrate_Cleaning->Chamber_Loading Pump_Down Pump to Base Pressure Chamber_Loading->Pump_Down Set_Temp Set Substrate Temperature Pump_Down->Set_Temp Intro_Gases Introduce Process Gases (SiHF3, etc.) Set_Temp->Intro_Gases Set_Pressure Stabilize Chamber Pressure Intro_Gases->Set_Pressure Ignite_Plasma Ignite RF Plasma Set_Pressure->Ignite_Plasma Deposition Film Growth Ignite_Plasma->Deposition Plasma_Off Turn Off Plasma & Gas Flow Deposition->Plasma_Off Cool_Down Cool Substrate Plasma_Off->Cool_Down Unload Unload Wafer Cool_Down->Unload

A generalized workflow for a Plasma-Enhanced Chemical Vapor Deposition (PECVD) process.
Simplified Reaction Pathway for SiNₓ Deposition

SiNx_Pathway cluster_reactants Reactants cluster_plasma Plasma Zone cluster_surface Substrate Surface SiHF3 SiHF3 Radicals Generation of Reactive Species (e.g., SiHFx, NHx) SiHF3->Radicals NH3 NH3 NH3->Radicals Adsorption Adsorption of Reactive Species Radicals->Adsorption Surface_Reaction Surface Reactions & Film Growth Adsorption->Surface_Reaction SiNx_Film SiNx:H,F Film Surface_Reaction->SiNx_Film Byproducts Volatile Byproducts (e.g., H2, HF) Surface_Reaction->Byproducts

A simplified schematic of the reaction pathway for PECVD of silicon nitride using SiHF₃ and NH₃.

Discussion

The use of this compound in CVD presents both potential advantages and challenges. The presence of strong Si-F bonds can influence the reaction kinetics and the incorporation of fluorine into the deposited films. Fluorine incorporation can, in some cases, improve film properties such as dielectric constant and stability. However, it can also lead to the formation of undesirable byproducts like HF, which can be corrosive.

The protocols provided here are based on typical conditions for PECVD of silicon-based films. Significant process development will be required to optimize the deposition of high-quality films using this compound. Key parameters to investigate during optimization include the SiHF₃ to co-reactant gas ratio, RF power, and substrate temperature. Film characterization techniques such as ellipsometry (for thickness and refractive index), Fourier-transform infrared spectroscopy (FTIR) (for bonding analysis), and X-ray photoelectron spectroscopy (XPS) (for elemental composition) will be essential for process optimization.

Due to the limited availability of specific data for SiHF₃-based CVD, researchers are encouraged to start with conservative process parameters and systematically explore the parameter space while carefully monitoring film properties and system performance.

References

The Role of Trifluorosilane in Semiconductor Etching: An Overview of a Niche Player

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive search of scientific and industrial literature reveals that trifluorosilane (SiHF3) is recognized within the semiconductor manufacturing landscape, it does not appear to be a commonly utilized primary etchant gas for mainstream silicon, silicon dioxide, or silicon nitride etching processes. The available data is insufficient to compile detailed application notes or standardized experimental protocols centered on SiHF3 as the principal reactive species.

This compound is acknowledged as a component within the complex plasma chemistry of certain etching processes, often appearing as a byproduct or an intermediate species rather than the primary etchant gas. For instance, during the plasma etching of hydrogenated silicon nitride (SiN:H) films, SiHF3 has been identified as a desorption product. This suggests its formation in situ from the interaction of fluorine and hydrogen radicals with the silicon nitride surface. However, this role is distinct from its use as an externally supplied, primary etchant.

The semiconductor industry predominantly relies on a range of other fluorine-containing gases for plasma etching, selected for their well-characterized performance, including etch rate, selectivity, and anisotropy. These established etchants include:

  • Carbon Tetrafluoride (CF4): A common etchant for silicon and silicon dioxide.

  • Trifluoromethane (CHF3): Often used for its ability to form a polymer passivation layer, which aids in achieving high selectivity when etching silicon dioxide over silicon.

  • Sulfur Hexafluoride (SF6): Known for its high silicon etch rate and isotropic etching characteristics.

  • Nitrogen Trifluoride (NF3): Used both for etching and for chamber cleaning due to its high dissociation efficiency into reactive fluorine atoms.

The selection of a particular etchant gas or gas mixture is highly dependent on the specific material to be etched, the desired etch profile, and the required selectivity to other exposed materials on the semiconductor wafer.

Due to the lack of specific experimental data for this compound-based etching processes in the public domain, it is not feasible to provide the detailed quantitative data, experimental protocols, or visualizations of signaling pathways and experimental workflows as requested. The creation of such detailed documentation requires a substantial body of research and established industrial application, which does not appear to be the case for this compound as a primary etchant.

Researchers and professionals in the field are directed towards the extensive literature available for the more commonly used fluorinated etchants mentioned above for detailed protocols and application notes on semiconductor etching processes. While SiHF3 may play a subtle role in the intricate dance of plasma chemistry, its application as a standalone etchant is not sufficiently documented to warrant detailed procedural outlines at this time.

Application Notes and Protocols for Trifluorosilane (HSiF₃) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (HSiF₃) is a colorless, toxic, and corrosive gas that is highly reactive, particularly with water.[1][2] It is a valuable reagent in various chemical syntheses and materials science applications. Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. These application notes provide detailed procedures for the safe handling and storage of this compound in a laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for its safe handling.

PropertyValue
Chemical Formula HSiF₃
Molar Mass 86.09 g/mol
Appearance Colorless gas
Boiling Point -97.5 °C
Melting Point -131 °C
Vapor Pressure >1 atm at standard conditions
Reactivity Reacts violently with water to produce hydrofluoric acid (HF) and silicon dioxide.[1]

Hazard Identification and Safety Precautions

This compound presents multiple hazards that must be addressed through engineering controls, administrative controls, and personal protective equipment (PPE).

Hazard Summary
HazardDescription
Toxicity Highly toxic upon inhalation. The primary hazard is the formation of hydrofluoric acid upon contact with moisture, which can cause severe respiratory tract burns and systemic toxicity.
Corrosivity Extremely corrosive to skin, eyes, and mucous membranes. The hydrofluoric acid produced upon hydrolysis can cause deep, painful burns that may not be immediately apparent.
Reactivity Reacts violently with water, steam, and other sources of moisture.[1] May form flammable and toxic gases upon decomposition.
Pressure Hazard Supplied in compressed gas cylinders, which pose a significant pressure hazard if mishandled.
Exposure Limits

Specific occupational exposure limits (PEL, TLV, IDLH) for this compound are not well-established. Therefore, it is prudent to adhere to the exposure limits for its hazardous hydrolysis product, Hydrogen Fluoride (HF), and other related fluorinated silanes as a conservative measure.

SubstanceOSHA PEL (TWA)NIOSH REL (TWA)NIOSH REL (Ceiling)ACGIH TLV (Ceiling)IDLH
Hydrogen Fluoride (as F) 3 ppm3 ppm (2.5 mg/m³)6 ppm (5 mg/m³) (15-min)2 ppm (1.6 mg/m³)30 ppm
Silicon Tetrafluoride 2.5 mg/m³ (as F)2.5 mg/m³ (as F)-2.5 mg/m³ (as F)250 mg/m³ (as F)
Boron Trifluoride 1 ppm (3 mg/m³)1 ppm (3 mg/m³)-1 ppm (2.8 mg/m³)25 ppm

Note: TWA (Time-Weighted Average) is for an 8-hour workday. Ceiling values should not be exceeded at any time.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and a face shieldChemical splash goggles (ANSI Z87.1 compliant) and a full-face shield are required.
Skin Flame-resistant lab coat and chemical-resistant apronA lab coat made of Nomex or similar material, and an apron made of neoprene or other HF-resistant material.
Hands Heavy-duty, chemical-resistant glovesNeoprene, nitrile, or butyl rubber gloves are recommended. Always wear two pairs of gloves (double-gloving).
Respiratory Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)A NIOSH-approved positive-pressure SAR or SCBA is required when working with open systems or in case of a leak.

Handling Procedures

All manipulations of this compound must be conducted in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere.

Gas Cylinder Handling Protocol
  • Inspection: Before use, inspect the cylinder for any signs of damage, corrosion, or leaks. Check the cylinder tag to confirm its contents.

  • Transport: Always use a cylinder cart to move gas cylinders. Secure the cylinder with a chain or strap. Never roll or drag cylinders.

  • Securing: Securely clamp the cylinder to a stable surface, such as a laboratory bench or a wall-mounted bracket, in an upright position.

  • Regulator and Tubing:

    • Use a regulator and tubing materials compatible with this compound and Hydrogen Fluoride. Stainless steel (316L) or Monel are recommended.

    • Ensure all connections are leak-tight. A soap solution or an electronic leak detector can be used to check for leaks.

  • Operation:

    • Open the main cylinder valve slowly.

    • Set the desired delivery pressure using the regulator.

    • Never open the cylinder valve without a regulator in place.

  • Shutdown:

    • Close the main cylinder valve.

    • Vent the residual gas in the regulator and tubing into a proper scrubbing system.

    • Turn the regulator pressure-adjusting handle counterclockwise until it is loose.

Trifluorosilane_Cylinder_Workflow cluster_preparation Preparation cluster_operation Operation cluster_shutdown Shutdown Inspect Inspect Cylinder Transport Transport with Cart Inspect->Transport Secure Secure Cylinder Transport->Secure Connect Connect Regulator & Tubing Secure->Connect OpenValve Slowly Open Main Valve Connect->OpenValve Leak Check SetPressure Set Delivery Pressure OpenValve->SetPressure PerformExp Perform Experiment SetPressure->PerformExp CloseValve Close Main Valve PerformExp->CloseValve Vent Vent Residual Gas CloseValve->Vent ReleaseReg Release Regulator Pressure Vent->ReleaseReg

Caption: Workflow for safe handling of a this compound gas cylinder.

Storage Procedures

Proper storage of this compound cylinders is crucial to prevent accidents.

Storage ConditionRequirement
Location A dedicated, well-ventilated, and cool gas cabinet or a designated storage area.
Separation Store away from incompatible materials, especially water, bases, and oxidizing agents. Separate full and empty cylinders.
Securing Cylinders must be stored in an upright position and securely chained or strapped to a wall or a stable support.
Environment Protect from direct sunlight and sources of heat. The storage area should be dry.

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

Spill or Leak Response

Emergency_Spill_Response Start Small Leak Detected EvacuateImmediate Evacuate Immediate Area Start->EvacuateImmediate Alert Alert Colleagues & Supervisor EvacuateImmediate->Alert CloseSash Close Fume Hood Sash (if applicable) Alert->CloseSash CallEHNS Call Emergency Services / EH&S CloseSash->CallEHNS Isolate Isolate the Area CallEHNS->Isolate AwaitResponse Await Trained Responders Isolate->AwaitResponse

References

Application Notes and Protocols for Gas-Phase Reactions of Trifluorosilane (SiHF3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental setups and protocols for studying the gas-phase reactions of trifluorosilane (SiHF3). The information is intended to guide researchers in designing and conducting experiments to investigate the kinetics, mechanisms, and products of SiHF3 reactions, which are relevant in various fields, including materials science and semiconductor processing. While direct experimental literature exclusively on this compound's gas-phase reactions is limited, this document compiles and adapts protocols from studies on analogous silicon compounds and relevant analytical techniques.

Experimental Setups

The investigation of gas-phase reactions of this compound can be approached using several experimental configurations, primarily centered around a reaction chamber coupled with analytical instrumentation. Key setups include flow tube reactors for kinetic studies, photolysis cells for studying light-induced reactions, and plasma reactors for high-energy processes.

Flow Tube Reactor Coupled with Mass Spectrometry

A common apparatus for studying gas-phase kinetics is the flow tube reactor. This setup allows for the controlled mixing of reactants and the measurement of reaction progress as a function of time or distance along the tube.

Key Components:

  • Gas Handling System: Mass flow controllers are used to precisely regulate the flow rates of this compound, reactant gases (e.g., radicals, oxidants), and an inert carrier gas (e.g., Helium, Nitrogen).

  • Reactor Tube: A temperature-controlled tube, often made of quartz or other inert materials, where the reaction occurs. The length and diameter of the tube are chosen to ensure specific residence times.

  • Movable Injector: Allows for the introduction of one of the reactants at different points along the reactor axis, thereby varying the reaction time.

  • Detection System: A mass spectrometer (e.g., quadrupole or time-of-flight) is typically used to monitor the concentrations of reactants and products. The gas from the reactor is sampled through a pinhole orifice.

Protocol for Kinetic Studies using a Flow Tube Reactor:

  • System Preparation: Evacuate the entire system to a low base pressure.

  • Gas Flows: Introduce a continuous flow of the inert carrier gas and this compound into the reactor. Allow the flows to stabilize.

  • Reactant Introduction: Introduce the second reactant (e.g., atomic chlorine generated by a microwave discharge) through the movable injector.

  • Data Acquisition: Monitor the ion signals corresponding to this compound and any reaction products with the mass spectrometer as a function of the injector position.

  • Data Analysis: Convert the ion signals to concentrations and plot the natural logarithm of the this compound concentration against the reaction time (calculated from the injector position and flow velocity) to determine the pseudo-first-order rate constant.

Photolysis Reactor with In-Situ FTIR Spectroscopy

Photochemical reactions of this compound can be investigated using a photolysis reactor coupled with Fourier-Transform Infrared (FTIR) spectroscopy for real-time monitoring of reactants and products.

Key Components:

  • Reaction Cell: A cylindrical cell with windows transparent to both the photolysis radiation (e.g., quartz for UV) and the infrared beam of the FTIR spectrometer (e.g., KBr or ZnSe).

  • Light Source: A lamp (e.g., mercury-xenon arc lamp, excimer laser) to initiate the photochemical reaction. The light output can be filtered to select specific wavelengths.

  • FTIR Spectrometer: An FTIR instrument configured for gas-phase analysis, with its beam passing through the reaction cell.

  • Gas-Handling Manifold: To introduce precise partial pressures of this compound and other reactants into the cell.

Protocol for Photolysis Studies using FTIR:

  • Background Spectrum: Record a background IR spectrum of the evacuated reaction cell.

  • Reactant Introduction: Introduce a known pressure of this compound and any other reactants into the cell. Record the initial IR spectrum.

  • Photolysis: Irradiate the gas mixture with the light source for a defined period.

  • Spectral Monitoring: Acquire IR spectra at regular intervals during and after photolysis to monitor the decay of this compound and the growth of product bands.

  • Product Identification: Identify reaction products by comparing their characteristic IR absorption bands with reference spectra.

  • Quantitative Analysis: Use the absorbance of specific vibrational bands and known absorption cross-sections to determine the concentrations of reactants and products over time.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from the experimental setups described above. These values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical Rate Constants for the Reaction of SiHF3 with Various Radicals

Reactant RadicalTemperature (K)Pressure (Torr)Rate Constant (cm³/molecule·s)
OH298101.5 x 10⁻¹³
Cl298102.3 x 10⁻¹²
F298105.8 x 10⁻¹¹
O(³P)298108.1 x 10⁻¹⁴

Table 2: Hypothetical Product Yields from the Photolysis of SiHF3 at 193 nm

ProductQuantum Yield (Φ)
SiF3 + H0.6
SiF2 + HF0.3
SiF + H + F0.1

Visualizations

The following diagrams illustrate the experimental workflows and potential reaction pathways.

Experimental_Workflow_Flow_Tube_MS cluster_gas_handling Gas Handling cluster_reactor Flow Tube Reactor cluster_detection Detection SiHF3 This compound Cylinder MFC1 MFC 1 SiHF3->MFC1 Carrier Carrier Gas (He/N2) MFC2 MFC 2 Carrier->MFC2 Reactant Reactant Gas Source MFC3 MFC 3 Reactant->MFC3 Mixer Mixing Point MFC1->Mixer MFC2->Mixer Injector Movable Injector MFC3->Injector Reactor Flow Tube Mixer->Reactor Sampler Sampling Orifice Reactor->Sampler Injector->Reactor MS Mass Spectrometer Sampler->MS Data Data Acquisition MS->Data

Caption: Workflow for gas-phase kinetic studies of SiHF3 using a flow tube reactor coupled with mass spectrometry.

Photolysis_Pathway_SiHF3 cluster_products Primary Photodissociation Channels SiHF3_initial SiHF3 Excited_SiHF3 [SiHF3]* (Excited State) SiHF3_initial->Excited_SiHF3 Absorption Photon Prod1 SiF3• + H• Excited_SiHF3->Prod1 Channel 1 Prod2 SiF2 + HF Excited_SiHF3->Prod2 Channel 2 Prod3 SiF• + H• + F• Excited_SiHF3->Prod3 Channel 3

Caption: Potential primary photodissociation pathways of this compound upon absorption of a photon.

These notes and protocols provide a foundational framework for investigating the gas-phase reactions of this compound. Researchers should adapt and optimize these methodologies based on their specific research goals and available instrumentation. Safety precautions for handling gaseous silicon compounds and potential toxic products must be strictly adhered to.

Applications of Trifluorosilane in Fluorinated Silicon Compound Synthesis: A Review of Available Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluorosilane (HSiF₃) is a gaseous silicon compound with potential as a precursor in the synthesis of valuable fluorinated organosilanes. These organosilane derivatives are of significant interest to researchers in materials science and drug development due to their unique chemical and physical properties, including high thermal stability, chemical resistance, and altered biological activity. This document aims to provide an overview of the documented applications of this compound as a reagent in the synthesis of fluorinated silicon compounds. However, it is important to note that the direct use of this compound gas in common synthetic transformations such as hydrosilylation and reactions with standard organometallic reagents is not extensively reported in publicly available scientific literature. The majority of published research focuses on the applications of pre-formed organotrifluorosilanes (RSiF₃) rather than their synthesis from this compound.

I. Synthesis of Organotrifluorosilanes

The primary application of this compound in this context is as a precursor to organotrifluorosilanes. These compounds are key intermediates in various cross-coupling reactions. While direct, general, and high-yield methods for the synthesis of a wide range of organotrifluorosilanes from this compound are not abundant, some specialized methods have been reported.

A. Reaction with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, represents a potential route to form a silicon-carbon bond, yielding the corresponding organothis compound. This approach is analogous to the well-established synthesis of other organosilanes from their corresponding halosilanes.

Logical Workflow for the Synthesis of Organotrifluorosilanes

HSiF3 This compound (HSiF3) RSiF3 Organothis compound (RSiF3) HSiF3->RSiF3 C-Si Bond Formation Organometallic Organometallic Reagent (e.g., R-Li, R-MgX) Organometallic->RSiF3 Coupling Cross-Coupling Reactions (e.g., Hiyama Coupling) RSiF3->Coupling Product Functionalized Organic Molecule Coupling->Product

Caption: Synthesis of organotrifluorosilanes from this compound.

Experimental Protocol: Hypothetical Synthesis of Phenylthis compound

Objective: To synthesize phenylthis compound from this compound and phenylmagnesium bromide.

Materials:

  • This compound (HSiF₃) gas

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice/acetone condenser

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a dry ice/acetone condenser is placed under an inert atmosphere (argon or nitrogen).

  • Anhydrous THF is added to the flask, followed by the slow addition of a stoichiometric amount of phenylmagnesium bromide solution at 0 °C.

  • This compound gas is slowly bubbled through the stirred solution at a controlled rate. The reaction temperature should be carefully monitored and maintained below 10 °C.

  • The reaction progress can be monitored by techniques such as in-situ IR spectroscopy by observing the disappearance of the Si-H bond vibration.

  • Upon completion, the reaction mixture is filtered under an inert atmosphere to remove magnesium salts.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude phenylthis compound is then purified by fractional distillation under reduced pressure.

Expected Outcome and Data:

Due to the lack of specific literature data, quantitative yields cannot be provided. The success of this reaction would depend on factors such as the reactivity of this compound, solubility of intermediates, and potential side reactions.

ReactantProductPotential YieldReference
HSiF₃ + PhMgBrPhSiF₃Not ReportedN/A

II. Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a fundamental reaction in organosilicon chemistry. While trichlorosilane (HSiCl₃) and triethoxysilane (HSi(OEt)₃) are commonly used reagents for this transformation, the use of this compound is not well-documented. Hypothetically, this compound could undergo catalytic hydrosilylation to produce alkyl- or vinyltrifluorosilanes.

Catalytic Cycle for Hydrosilylation

M M(0) Catalyst A Oxidative Addition M->A HSiF3 B Alkene Coordination A->B RCH=CH2 C Migratory Insertion B->C D Reductive Elimination C->D D->M RCH2CH2SiF3

Caption: A generalized catalytic cycle for hydrosilylation.

Experimental Protocol: Hypothetical Hydrosilylation of 1-Octene with this compound

Disclaimer: This protocol is a generalized procedure based on known hydrosilylation reactions and lacks specific experimental validation for this compound.

Objective: To synthesize octylthis compound via the hydrosilylation of 1-octene with this compound.

Materials:

  • This compound (HSiF₃) gas

  • 1-Octene

  • Platinum-based catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

  • High-pressure reactor (autoclave)

Procedure:

  • A high-pressure reactor is charged with anhydrous toluene, 1-octene, and the platinum catalyst under an inert atmosphere.

  • The reactor is sealed and cooled to a low temperature (e.g., -78 °C).

  • A known amount of this compound gas is condensed into the reactor.

  • The reactor is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 60-100 °C).

  • The reaction is stirred for a specified period, and the pressure is monitored.

  • After cooling to room temperature, the excess this compound is safely vented.

  • The reaction mixture is analyzed by GC-MS to determine the conversion and product distribution.

  • The product, octylthis compound, is isolated by fractional distillation under reduced pressure.

Expected Outcome and Data:

Quantitative data for this specific reaction is not available in the literature. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) would be dependent on the catalyst and reaction conditions.

AlkeneSilaneProductCatalystYieldReference
1-OcteneHSiF₃Octylthis compoundPlatinum-basedNot ReportedN/A

III. Conclusion

The application of this compound as a direct precursor in the synthesis of a diverse range of fluorinated silicon compounds is an area that remains to be fully explored in the scientific literature. While the potential for its use in reactions such as those with organometallic reagents and in hydrosilylation exists in principle, the lack of detailed experimental protocols and quantitative data suggests that these are not currently established or widely utilized synthetic methods. The gaseous nature of this compound may present handling challenges that have limited its adoption as a routine laboratory reagent. Future research may yet uncover efficient and practical methods for leveraging this compound as a valuable building block in the synthesis of novel fluorinated silicon compounds for various applications. Researchers and professionals in drug development are encouraged to consider the synthesis and subsequent application of organotrifluorosilanes, for which a more substantial body of literature exists, particularly in the context of cross-coupling chemistry.

Application Notes and Protocols for the Safe Handling of Trifluorosilane and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols and application notes for working with trifluorosilane (H₃SiF), a colorless gas utilized in various chemical synthesis and manufacturing processes. Due to its reactivity and the hazardous nature of its byproducts, stringent safety measures are imperative to ensure the well-being of laboratory personnel and the integrity of research. These guidelines cover the chemical properties, hazards, safe handling procedures, emergency protocols, and disposal of this compound and its associated decomposition and hydrolysis products.

Chemical and Physical Properties

This compound is a silicon compound with the formula H₃SiF. It is essential to understand its physical and chemical properties to handle it safely.

PropertyValue
Chemical Formula H₃SiF[1][2]
Molar Mass 86.09 g/mol [1][2]
Appearance Colorless gas[1]
Boiling Point -97.5 °C[1]
Melting Point -131 °C[1]

Hazards Associated with this compound and its Byproducts

The primary hazards associated with this compound stem from its reactivity with water and its thermal decomposition, which produce highly toxic and corrosive byproducts.

Reactivity and Byproduct Formation

Hydrolysis: this compound reacts with water or moisture to produce silicon dioxide and hydrogen fluoride (HF).[3] This reaction is thermodynamically driven, especially in an aqueous medium.[3][4]

Reaction: H₃SiF + 2H₂O → SiO₂ + 3HF + H₂

Thermal Decomposition: At elevated temperatures, this compound decomposes to form tetrafluorosilane (SiF₄) and hydrogen (H₂). While this compound itself is not flammable, the production of hydrogen gas introduces a significant fire and explosion hazard.

Reaction: 2H₃SiF → SiF₄ + 3H₂

Principal Hazardous Byproducts

The byproducts of this compound reactions pose significant health risks:

ByproductChemical FormulaKey Hazards
Hydrogen Fluoride HFExtremely corrosive and toxic. Causes severe burns to skin, eyes, and respiratory tract, which may be delayed.[5] Systemic toxicity can occur through absorption, potentially leading to fatal hypocalcemia.[5]
Tetrafluorosilane SiF₄Toxic and corrosive gas. Reacts with water to form hydrofluoric acid. Inhalation can cause severe respiratory irritation and pulmonary edema.[6]
Hydrogen H₂Highly flammable gas. Poses a significant fire and explosion risk, especially in enclosed spaces.
Silicon Dioxide SiO₂Generally considered a low-hazard, nuisance dust.

Safety Precautions and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect against the hazards of this compound and its byproducts.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield are essential to protect against gas exposure and splashes of corrosive byproducts.[5][7]
Skin Protection A flame-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements. For handling compressed gas cylinders or in situations with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[7]
Hand Protection Use chemical-resistant gloves (e.g., neoprene or nitrile) when handling this compound cylinders and equipment.[7] Ensure gloves are regularly inspected for any signs of degradation or perforation.
Respiratory Protection All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] In the event of a leak or spill, or for emergency response, a self-contained breathing apparatus (SCBA) is required.[9]
Engineering Controls
Control MeasureSpecification
Ventilation Work with this compound must be performed in a laboratory with a high rate of air exchange. A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[8][10]
Gas Cabinets This compound cylinders should be stored in a dedicated, ventilated gas cabinet.
Leak Detection Continuous monitoring systems with audible and visual alarms are recommended for areas where this compound is stored or used.[10] These systems can detect leaks of this compound or its hazardous byproducts.
Emergency Shower and Eyewash Station A readily accessible and fully functional emergency shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

Experimental Protocols

The following protocols provide a framework for the safe use of this compound in a research setting. These should be adapted to the specific requirements of the experimental procedure.

Standard Operating Procedure for Handling this compound Gas
  • Preparation and Inspection:

    • Ensure all personnel are trained on the hazards of this compound and its byproducts, as well as the emergency procedures.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Inspect the this compound cylinder for any signs of damage or leaks. Check the valve and regulator for proper operation.

    • Ensure all tubing and connections are made of compatible materials (e.g., stainless steel, Monel®) and are pressure-rated for the application. Avoid materials that can be corroded by hydrogen fluoride.

  • Cylinder Handling and Setup:

    • Transport this compound cylinders using a proper cylinder cart with the valve cap in place.[11][12]

    • Securely clamp the cylinder in an upright position within the chemical fume hood or a ventilated gas cabinet.[4][11]

    • Connect a suitable pressure-reducing regulator to the cylinder valve. Use only regulators designed for corrosive gases.

    • Before opening the cylinder valve, ensure that the regulator outlet valve is closed and the pressure adjusting screw is fully backed out.

    • Slowly open the main cylinder valve.

    • Adjust the regulator to the desired delivery pressure.

  • Conducting the Experiment:

    • All manipulations of this compound gas must be performed within the chemical fume hood.

    • Use a flow-restricting orifice to limit the gas flow rate to the minimum required for the experiment.

    • Continuously monitor the experimental setup for any signs of leaks. A soap solution can be used to check for leaks at connections.

    • Never heat the this compound cylinder.[4][12]

  • Shutdown Procedure:

    • Close the main cylinder valve.

    • Vent the residual gas from the regulator and tubing through a suitable scrubbing system (e.g., a sodium bicarbonate or calcium hydroxide solution) to neutralize any unreacted this compound and its acidic byproducts.

    • Once the pressure in the regulator has been released, close the regulator outlet valve and back out the pressure adjusting screw.

    • Disconnect the regulator and replace the valve cap on the cylinder.

Emergency Procedures

Immediate and appropriate action is critical in the event of a this compound leak or exposure.

Gas Leak
  • Small Leak (within a fume hood):

    • If safe to do so, close the cylinder valve.

    • Keep the fume hood sash closed and allow the ventilation to capture the leaking gas.

    • Notify laboratory personnel and the designated safety officer.

  • Large Leak (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm to alert others in the building.

    • From a safe location, call emergency services and provide them with the specific details of the chemical leak.

    • Do not re-enter the area until it has been cleared by trained emergency responders.

Personnel Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] After flushing, apply a 2.5% calcium gluconate gel to the affected area.[13] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Ingestion Ingestion is unlikely for a gas. However, if byproducts are ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound or its byproducts must be treated as hazardous waste.

  • Unreacted this compound: Any remaining this compound gas should be slowly vented through a scrubbing solution (e.g., sodium bicarbonate or calcium hydroxide) to neutralize it.

  • Contaminated Materials: All contaminated materials, including reaction residues, cleaning materials, and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[14][15] Do not dispose of any materials down the drain.[16]

Visualizations

The following diagrams illustrate key workflows and relationships for working safely with this compound.

Trifluorosilane_Handling_Workflow cluster_prep Preparation cluster_setup Setup cluster_exp Experiment cluster_shutdown Shutdown prep_training Personnel Training prep_ppe Don PPE prep_training->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_cylinder Inspect Cylinder prep_hood->prep_cylinder setup_transport Transport Cylinder prep_cylinder->setup_transport setup_secure Secure Cylinder setup_transport->setup_secure setup_regulator Connect Regulator setup_secure->setup_regulator setup_leak_check Leak Check setup_regulator->setup_leak_check exp_start Open Valve Slowly setup_leak_check->exp_start exp_monitor Monitor System exp_start->exp_monitor shut_close_valve Close Cylinder Valve exp_monitor->shut_close_valve shut_vent Vent Residual Gas shut_close_valve->shut_vent shut_disconnect Disconnect Regulator shut_vent->shut_disconnect shut_cap Replace Valve Cap shut_disconnect->shut_cap

Caption: Workflow for the safe handling of this compound cylinders.

Trifluorosilane_Byproducts cluster_reactions Reactions cluster_byproducts Hazardous Byproducts H3SiF This compound (H₃SiF) hydrolysis Hydrolysis (with H₂O) H3SiF->hydrolysis decomposition Thermal Decomposition H3SiF->decomposition HF Hydrogen Fluoride (HF) - Highly Corrosive - Toxic hydrolysis->HF SiF4 Tetrafluorosilane (SiF₄) - Corrosive - Toxic decomposition->SiF4 H2 Hydrogen (H₂) - Flammable - Explosive decomposition->H2

Caption: Formation of hazardous byproducts from this compound.

Emergency_Response_Flowchart cluster_leak Gas Leak cluster_exposure Personnel Exposure start This compound Incident leak_detected Leak Detected start->leak_detected exposure_type Type of Exposure? start->exposure_type is_major Major Leak? leak_detected->is_major evacuate Evacuate Area Activate Alarm Call Emergency Services is_major->evacuate Yes close_valve Close Cylinder Valve (if safe) is_major->close_valve No inhalation Move to Fresh Air exposure_type->inhalation Inhalation skin_eye Flush with Water (15 min) Apply Calcium Gluconate (skin) exposure_type->skin_eye Skin/Eye seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_eye->seek_medical

Caption: Emergency response flowchart for this compound incidents.

References

Application Notes and Protocols: Trifluorosilane in the Production of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (HSiF₃) is a reactive silicon hydride that holds potential as a precursor in the synthesis of organosilicon compounds. Its high fluorine content can impart unique properties to the resulting molecules, such as increased thermal stability, chemical resistance, and modified electronic effects, which are of significant interest in materials science and pharmaceutical development. The primary route for the incorporation of this compound into organic frameworks is through hydrosilylation, a process involving the addition of the Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. This document provides an overview of the application of this compound in this context, including generalized experimental protocols and expected outcomes. While specific literature detailing extensive use of this compound in hydrosilylation is limited, the protocols provided are based on well-established principles of hydrosilylation using analogous halosilanes.

Hydrosilylation with this compound: An Overview

Hydrosilylation is a powerful and versatile method for the formation of silicon-carbon bonds. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or palladium. The general reaction scheme for the hydrosilylation of an alkene with this compound is as follows:

R-CH=CH₂ + HSiF₃ → R-CH₂-CH₂-SiF₃

The trifluorosilyl group (-SiF₃) can then be further functionalized, making this compound a potentially valuable building block in organic synthesis.

Mechanism of Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This mechanism provides a framework for understanding the reaction of this compound with unsaturated organic molecules.

Chalk_Harrod A [Pt(0)] Catalyst B Oxidative Addition [Pt(II)(H)(SiF₃)] A->B HSiF₃ C π-Complex Formation B->C R-CH=CH₂ D Migratory Insertion (β-insertion) C->D E Reductive Elimination D->E E->A RCH₂CH₂SiF₃ workflow cluster_synthesis Synthesis of Organothis compound cluster_functionalization Further Functionalization Start Unsaturated Substrate (Alkene/Alkyne) Process Hydrosilylation (Catalytic or Radical) Start->Process Reactant This compound (HSiF₃) Reactant->Process Product Organothis compound (R-SiF₃) Process->Product Hydrolysis Hydrolysis Product->Hydrolysis H₂O CrossCoupling Cross-Coupling (e.g., Hiyama) Product->CrossCoupling Ar-X, Pd catalyst Reduction Reduction Product->Reduction LiAlH₄ Silanol Organosilanol (R-Si(OH)₃) Hydrolysis->Silanol CoupledProduct R-Ar CrossCoupling->CoupledProduct Organosilane Organosilane (R-SiH₃) Reduction->Organosilane

Application Notes and Protocols for Surface Modification and Coating with Trifluoro-functionalized Silanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trifluoro-functionalized silanes are a class of organosilicon compounds that are instrumental in modern surface engineering. These molecules uniquely combine the robust, surface-anchoring capabilities of silanes with the distinct properties of fluorine, such as low surface energy and high chemical inertness. By covalently bonding with a variety of inorganic substrates, they form stable, thin films that dramatically alter surface properties. These modifications are pivotal in numerous advanced applications, from creating biocompatible coatings for medical implants and developing sophisticated drug delivery systems to manufacturing self-cleaning and corrosion-resistant surfaces. This document provides detailed application notes and experimental protocols for the use of trifluoro-functionalized silanes in surface modification and coating.

Application Notes

Creation of Hydrophobic and Oleophobic Surfaces

Trifluoro-functionalized silanes are highly effective at creating surfaces that repel water (hydrophobicity) and oils (oleophobicity). The trifluoromethyl (CF3) groups present in the silane molecule drastically lower the surface energy of the coated substrate. This low surface energy is the primary reason for the excellent repellent properties observed.

  • Self-Cleaning Surfaces: The high water contact angles achieved with these coatings lead to the "Lotus Effect," where water droplets easily roll off the surface, carrying away contaminants and dust. This is particularly useful for applications in architectural coatings, automotive glass, and solar panels.[1]

  • Anti-Fouling and Anti-Graffiti: The oleophobicity of the coatings prevents oils and paints from adhering to the surface, making them ideal for anti-graffiti and anti-fouling applications in public spaces and marine environments.[1]

  • Stain-Resistant Textiles: When applied to textiles, these silanes create a protective layer that repels liquids, preventing stains from setting in.[2]

Biocompatible Coatings for Medical Devices

The interaction between a medical implant and biological tissues is a critical factor in its success. Unmodified surfaces can trigger adverse reactions such as protein adsorption, platelet adhesion, and bacterial colonization, leading to thrombosis or infection.[3] Trifluoro-functionalized silane coatings can significantly improve the biocompatibility of materials used in medical devices.[4][5]

  • Reduced Protein Adsorption: The low surface energy of fluorinated coatings minimizes the non-specific adsorption of proteins from bodily fluids, which is the initial step in many adverse biological responses.[3]

  • Inhibition of Bacterial Adhesion: By altering surface properties, these coatings can create an environment that is less favorable for bacterial attachment and biofilm formation, thereby reducing the risk of implant-associated infections.[6]

  • Improved Hemocompatibility: For blood-contacting devices, trifluorosilanized surfaces can reduce platelet adhesion and activation, a key factor in preventing blood clot formation.[3][5]

Advanced Drug Delivery Systems

The ability to precisely control the release of therapeutic agents is a cornerstone of modern drug development. Trifluoro-functionalized silanes can be used to modify the surfaces of drug carriers, such as nanoparticles or implantable devices, to fine-tune drug release profiles.[4][7]

  • Controlled Release Kinetics: A stable, biocompatible coating of trifluoropropyl triethoxysilane, for example, can act as a protective barrier that modulates the interaction of the drug with its environment, thereby controlling its release rate.[7] This is crucial for maintaining therapeutic drug levels, reducing dosing frequency, and minimizing side effects.[7]

  • Protection of Active Pharmaceutical Ingredients (APIs): The hydrophobic and chemically resistant nature of the coating can protect sensitive APIs from degradation in the physiological environment.[7]

  • Targeted Delivery: Surface modification can be a platform for the subsequent attachment of targeting ligands, enabling the drug carrier to selectively bind to specific cells or tissues.[4]

Reaction Mechanism and Experimental Workflow

The fundamental mechanism for grafting trifluoro-functionalized silanes onto surfaces involves the hydrolysis of the silane's reactive groups followed by condensation with surface hydroxyl groups.

ReactionMechanism cluster_solution In Solution / Near Surface cluster_surface On Substrate Surface Silane Trifluoro-functionalized Silane (e.g., R-CF3-Si(OR')3) HydrolyzedSilane Hydrolyzed Silane (Silanetriol) R-CF3-Si(OH)3 Silane->HydrolyzedSilane Hydrolysis Water Water (H2O) (Surface-adsorbed or in solvent) Water->HydrolyzedSilane CoatedSubstrate Covalently Bonded Silane Layer HydrolyzedSilane->CoatedSubstrate Physisorption & H-Bonding CrosslinkedLayer Cross-linked Polysiloxane Network HydrolyzedSilane->CrosslinkedLayer Self-condensation Substrate Substrate with Surface Hydroxyls (-OH) Substrate->CoatedSubstrate Condensation CoatedSubstrate->CrosslinkedLayer Intermolecular Condensation

Figure 1: General mechanism of surface modification with trifluoro-functionalized silanes.

The following diagram outlines the typical workflow for a surface modification experiment.

ExperimentalWorkflow General Experimental Workflow for Surface Modification cluster_prep Phase 1: Preparation cluster_mod Phase 2: Modification cluster_char Phase 3: Characterization A Substrate Cleaning (e.g., Solvents, Sonication) B Surface Activation (e.g., Plasma, Piranha Etch) Generates -OH groups A->B D Surface Functionalization (Immersion or Vapor Deposition) B->D C Silanization Solution Preparation (Anhydrous Solvent) C->D E Rinsing (Remove unbound silane) D->E F Curing / Annealing (Promote cross-linking) E->F G Wettability Analysis (Contact Angle) F->G H Chemical Composition (XPS, FTIR) F->H I Surface Morphology (AFM, SEM) F->I

Figure 2: Workflow for surface functionalization and characterization.

Quantitative Data Summary

The effectiveness of surface modification is quantified by measuring various surface properties. The following tables summarize typical data for surfaces treated with fluoro-functionalized silanes.

Table 1: Water Contact Angle on Various Substrates

Silane Substrate Water Contact Angle (°) Reference
Perfluorooctyltriethoxysilane Cotton >150 [2]
Perfluorodecyltrichlorosilane (FDTS) Aluminum >115 [8]
1H,1H,2H,2H-Perfluorooctyltriethoxysilane Aluminum ~105 [9]
Fluoroalkylsilane (FAS-17) on Silica NPs Glass >150 [10]

| (3,3,3-Trifluoropropyl)trichlorosilane | Silicon | ~90 | Data inferred from general properties |

Table 2: Performance Metrics of Fluoro-Silane Coatings

Performance Metric Silane Value Reference
Surface Energy Perfluorodecyltrichlorosilane (FDTS) Very Low [8]
Thermal Stability Perfluorodecyltrichlorosilane (FDTS) Stable up to 400°C [8]
Coating Thickness (Monolayer) 3-Aminopropylsilane (APS) 7-10 Å [11]

| Young's Modulus | Perfluorooctyltrichlorosilane (PFTS) Film | ~3-4 GPa |[12] |

Experimental Protocols

Protocol 1: Substrate Preparation and Activation

This protocol is critical for ensuring a clean, reactive surface for silanization.

  • Cleaning:

    • Sonicate the substrate in a sequence of solvents (e.g., acetone, then ethanol, then deionized water) for 15 minutes each to remove organic contaminants.[13]

    • Dry the substrate under a stream of nitrogen gas.

  • Activation (to generate surface hydroxyl groups):

    • Method A: Oxygen Plasma Treatment: Place the cleaned substrate in a plasma cleaner and treat with oxygen plasma for 2-5 minutes. This is a highly effective and clean method.[14]

    • Method B: Piranha Solution (Use with extreme caution): Immerse the substrate in a freshly prepared Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes in a fume hood.[13]

    • WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Final Rinse and Dry:

    • Thoroughly rinse the activated substrate with copious amounts of deionized water.

    • Dry the substrate in an oven at 110-120°C for at least 1 hour to remove adsorbed water, then allow it to cool in a desiccator.

Protocol 2: Surface Functionalization (Solution-Phase Deposition)

This is the most common method for applying silane coatings.

  • Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a dilute solution (0.1% to 2% v/v) of the trifluoro-functionalized silane in an anhydrous organic solvent (e.g., toluene or hexane).[13] The use of an anhydrous solvent is critical to prevent premature polymerization of the silane.[13]

  • Immersion:

    • Immerse the clean, activated substrate into the silanization solution.

    • Allow the reaction to proceed for 15-60 minutes at room temperature. The optimal time may vary depending on the specific silane and substrate.[13]

  • Rinsing:

    • Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

  • Curing:

    • Cure the coated substrate in an oven at 110-120°C for 1-2 hours.[13] This step promotes the formation of a stable, cross-linked siloxane network on the surface.[15]

Protocol 3: Characterization of the Modified Surface

These techniques are used to confirm the success of the functionalization.

  • Contact Angle Goniometry (Wettability):

    • Place a small droplet (2-5 µL) of deionized water on the surface.

    • Measure the static contact angle. A significant increase in the water contact angle compared to the uncoated substrate indicates successful hydrophobic functionalization.[13]

  • X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition):

    • Analyze the surface to detect the presence of fluorine (F 1s) and silicon (Si 2p) signals, which confirms the presence of the silane coating.[11][16]

    • High-resolution scans can provide information about the chemical bonding states.

  • Atomic Force Microscopy (AFM) (Surface Morphology):

    • Image the surface topography to assess the smoothness and uniformity of the coating.[11]

    • Compare the root-mean-square (RMS) roughness before and after coating. A well-formed monolayer should not significantly increase the surface roughness.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR) (Molecular Orientation):

    • Use Attenuated Total Reflectance (ATR)-FTIR to detect characteristic vibrational bands of the C-F and Si-O-Si bonds, confirming the chemical structure of the coating.[13]

Logical Relationships in Surface Modification

The properties imparted by trifluoro-silane coatings lead directly to their diverse applications.

LogicalRelationships Prop Trifluoro-Silane Coating Eff1 Low Surface Energy Prop->Eff1 Eff2 Chemical Inertness Prop->Eff2 Eff3 Stable Covalent Bonding Prop->Eff3 Prop1 Hydrophobicity & Oleophobicity Eff1->Prop1 Prop2 Reduced Protein Adsorption Eff1->Prop2 Prop3 Durability & Stability Eff2->Prop3 App4 Anti-Corrosion Coatings Eff2->App4 Eff3->Prop3 App1 Self-Cleaning Surfaces Prop1->App1 App2 Biocompatible Implants Prop2->App2 App3 Controlled Drug Delivery Prop2->App3 Prop3->App2 Prop3->App3 Prop3->App4

Figure 3: Relationship between coating properties and applications.

Safety and Handling Precautions

Trifluoro-functionalized silanes, particularly those with chloro- or alkoxy- groups, are reactive and require careful handling.

  • Moisture Sensitivity: These compounds react with moisture, including humidity in the air, to release byproducts like HCl (from chlorosilanes) or alcohols (from alkoxysilanes).[15][17] Always handle and store them in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[18]

  • Corrosivity: Chlorosilanes and their hydrolysis byproduct, HCl, are corrosive and can cause severe skin burns and eye damage.[18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat.[19][20]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[19][20]

  • Spill Management: In case of a spill, use an inert absorbent material. Do not use water, as it will exacerbate the reaction.[19]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

References

Application Notes and Protocols for Trifluorosilane in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluorosilane (SiHF₃) is a silicon precursor gas used in Chemical Vapor Deposition (CVD) for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ) and silicon dioxide (SiO₂). These films are critical in various research and industrial applications, including microelectronics fabrication, protective coatings, and as dielectric layers. The flow rate and pressure of SiHF₃, along with other process gases, are critical parameters that directly influence the deposition rate, film composition, uniformity, and material properties.

This document provides a detailed overview of the key considerations for using this compound in CVD processes. While specific quantitative data for SiHF₃ is not abundant in publicly available literature, the following protocols and data are based on established principles for similar silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂), adapted for the chemical properties of SiHF₃.

Safety Precautions for Handling this compound

This compound is a hazardous gas and requires strict safety protocols. It is crucial to handle it in a well-ventilated area, preferably within a certified gas cabinet connected to a suitable abatement system.

General Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (Neoprene or nitrile rubber), and a lab coat.[1][2] A self-contained breathing apparatus (SCBA) should be available for emergency situations.

  • Ventilation: Use local exhaust ventilation to minimize exposure.[1][2]

  • Gas Detection: Install and maintain a reliable gas detection system calibrated for SiHF₃.

  • Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

  • Storage: Store SiHF₃ cylinders in a cool, dry, well-ventilated, and secured area, away from incompatible materials such as moisture and oxidizing agents.[1][2][3]

Experimental Protocols

The following are generalized protocols for the deposition of silicon nitride and silicon dioxide films using this compound in a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system. Researchers should optimize these parameters for their specific CVD reactor and desired film properties.

Protocol for Silicon Nitride (SiNₓ) Deposition
  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

    • Load the cleaned substrate into the CVD reaction chamber.

  • Chamber Preparation:

    • Pump down the reaction chamber to a base pressure typically below 10⁻⁶ Torr to ensure a clean environment.

    • Leak-check the system to prevent atmospheric contamination.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (typically 200-400°C for PECVD).

    • Introduce the process gases into the chamber at the specified flow rates. The common co-reactant for SiNₓ deposition is ammonia (NH₃) or nitrogen (N₂).

    • Set the total process pressure within the desired range.

    • Ignite the plasma by applying RF power to the electrodes.

    • Maintain the deposition conditions for the required time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and stop the gas flow.

    • Allow the substrate to cool down under vacuum or in an inert gas atmosphere.

    • Vent the chamber and unload the coated substrate.

Protocol for Silicon Dioxide (SiO₂) Deposition

The protocol for SiO₂ deposition is similar to that of SiNₓ, with the primary difference being the co-reactant gas.

  • Substrate and Chamber Preparation: Follow steps 1.1, 1.2, 2.1, and 2.2 as described for SiNₓ deposition.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (typically 200-400°C for PECVD).

    • Introduce this compound and an oxygen-containing precursor, such as nitrous oxide (N₂O) or oxygen (O₂), into the chamber.

    • Set the total process pressure.

    • Ignite the plasma with RF power.

    • Continue the deposition until the desired film thickness is achieved.

  • Post-Deposition: Follow steps 4.1, 4.2, and 4.3 as described for SiNₓ deposition.

Data Presentation: Process Parameter Ranges

The following tables summarize typical process parameter ranges for the deposition of silicon-based films using precursors analogous to SiHF₃. These should be used as a starting point for process development with this compound.

Table 1: Typical Process Parameters for PECVD of Silicon Nitride (SiNₓ)

Parameter Typical Range
Precursors SiHF₃, NH₃, N₂
SiHF₃ Flow Rate 5 - 50 sccm
NH₃ Flow Rate 50 - 500 sccm
N₂ Flow Rate 100 - 1000 sccm
Substrate Temperature 200 - 400 °C
Total Pressure 0.5 - 5 Torr
RF Power 50 - 500 W

| Deposition Rate | 10 - 100 nm/min |

Table 2: Typical Process Parameters for PECVD of Silicon Dioxide (SiO₂)

Parameter Typical Range
Precursors SiHF₃, N₂O, O₂
SiHF₃ Flow Rate 5 - 50 sccm
N₂O Flow Rate 100 - 1000 sccm
O₂ Flow Rate 50 - 500 sccm
Substrate Temperature 200 - 400 °C
Total Pressure 0.5 - 5 Torr
RF Power 50 - 500 W

| Deposition Rate | 20 - 150 nm/min |

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for a typical CVD process and the logical relationships between process parameters and the resulting film properties.

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Substrate_Loading Substrate Loading Substrate_Cleaning->Substrate_Loading Chamber_Pumpdown Chamber Pump-down Heating Substrate Heating Chamber_Pumpdown->Heating Substrate_Loading->Chamber_Pumpdown Gas_Introduction Gas Introduction (SiHF3 + Reactant) Heating->Gas_Introduction Pressure_Stabilization Pressure Stabilization Gas_Introduction->Pressure_Stabilization Plasma_Ignition Plasma Ignition Pressure_Stabilization->Plasma_Ignition Deposition Film Deposition Plasma_Ignition->Deposition Cooldown Cooldown Deposition->Cooldown Venting Chamber Venting Cooldown->Venting Unloading Substrate Unloading Venting->Unloading Characterization Film Characterization (Thickness, RI, Composition) Unloading->Characterization

Caption: Experimental Workflow for CVD using this compound.

Parameter_Relationships cluster_inputs Process Parameters cluster_outputs Film Properties Flow_Rate SiHF3 Flow Rate Deposition_Rate Deposition Rate Flow_Rate->Deposition_Rate Film_Composition Film Composition (e.g., Si/N ratio) Flow_Rate->Film_Composition Pressure Total Pressure Pressure->Deposition_Rate Uniformity Uniformity Pressure->Uniformity Temperature Substrate Temperature Temperature->Deposition_Rate Temperature->Film_Composition Stress Film Stress Temperature->Stress Power RF Power Power->Deposition_Rate Power->Film_Composition Gas_Ratio Gas Ratio (e.g., SiHF3/NH3) Gas_Ratio->Film_Composition Refractive_Index Refractive Index Gas_Ratio->Refractive_Index

Caption: Relationship between CVD process parameters and film properties.

Conclusion

The successful deposition of high-quality silicon-based films using this compound in a CVD process is highly dependent on the precise control of gas flow rates and chamber pressure. While the provided protocols and parameter ranges offer a solid starting point, empirical optimization is essential to achieve the desired film characteristics for any specific application. Adherence to strict safety protocols is paramount when working with hazardous precursors like this compound. Further research and publication of specific process data for SiHF₃ would be highly beneficial to the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deposition of Silicon Films from Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition rate and quality of silicon films using Trifluorosilane (SiF3H) in Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of silicon films from this compound.

Problem Potential Causes Suggested Solutions
Low Deposition Rate 1. Insufficient RF Power2. Sub-optimal Substrate Temperature3. Inadequate SiF3H Flow Rate4. Excessive Hydrogen Dilution5. High Chamber Pressure1. Incrementally increase RF power to enhance precursor dissociation.2. Optimize substrate temperature; too low may limit surface reactions, while too high can increase etching.3. Gradually increase the SiF3H flow rate.4. Decrease the H2 flow rate to reduce the etching effect of hydrogen plasma.5. Reduce chamber pressure to increase the mean free path of reactive species.
Poor Film Quality (High defect density, poor adhesion, rough surface)1. Sub-optimal SiF3H:H2 Gas Ratio2. Low Substrate Temperature3. Chamber Contamination4. Inappropriate RF Power1. Adjust the SiF3H:H2 ratio. An optimal amount of hydrogen is crucial for fluorine scavenging without excessive etching.2. Increase substrate temperature to enhance adatom mobility and promote denser film growth.3. Perform a thorough chamber cleaning procedure to remove residual contaminants.4. Optimize RF power; excessive power can lead to ion bombardment and film damage.
Film Non-Uniformity 1. Non-uniform Substrate Temperature2. Inconsistent Gas Flow Dynamics3. Plasma Instability1. Verify and calibrate the substrate heater for uniform temperature distribution.2. Adjust the showerhead-to-substrate distance and optimize total gas flow to ensure uniform precursor delivery.3. Check the stability of the RF matching network and ensure a stable plasma is maintained throughout the deposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of hydrogen in the deposition of silicon films from this compound?

A1: Hydrogen plays a dual role in the PECVD process using SiF3H. Firstly, atomic hydrogen in the plasma is crucial for abstracting fluorine atoms from the growing silicon film surface. This is a critical step as fluorine can inhibit continuous silicon growth. Secondly, hydrogen passivates dangling bonds in the amorphous silicon network, which improves the electronic quality of the film.[1][2][3] However, an excess of hydrogen can lead to etching of the silicon film, thereby reducing the net deposition rate.

Q2: How does substrate temperature influence the deposition rate and film quality?

A2: Substrate temperature is a critical parameter that affects both deposition rate and film quality. Generally, increasing the temperature enhances the surface mobility of adatoms, leading to denser and higher quality films. It also provides the necessary thermal energy for surface reactions. However, at very high temperatures, the desorption rate of reactive species might increase, and the etching effect of hydrogen plasma can become more pronounced, potentially leading to a decrease in the net deposition rate.

Q3: What is the effect of RF power on the deposition process?

A3: RF power influences the plasma density and the degree of dissociation of the precursor gases. Increasing the RF power generally leads to a higher concentration of reactive species, which can increase the deposition rate.[4] However, excessively high RF power can also lead to increased ion bombardment on the substrate, which may create defects in the film and, in some cases, lead to sputtering and a reduced deposition rate.

Q4: How does the SiF3H:H2 gas flow ratio affect the deposition?

A4: The ratio of this compound to hydrogen is a key parameter for controlling the deposition process. A sufficient flow of hydrogen is necessary to effectively remove fluorine from the growing film surface. However, as the hydrogen concentration increases, its etching effect also becomes more significant. Therefore, an optimal SiF3H:H2 ratio must be determined experimentally to balance the competing processes of deposition and etching to achieve a desirable deposition rate and good film quality.

Q5: Why is my deposition rate very low or even zero?

A5: A very low or zero deposition rate when using SiF3H is often due to an imbalanced deposition-etching equilibrium. This can be caused by excessive hydrogen in the plasma, which leads to a dominant etching effect. Other potential causes include insufficient SiF3H flow, low RF power leading to inadequate precursor dissociation, or a substrate temperature that is too high, promoting desorption and etching.

Data Presentation: Influence of Key Deposition Parameters

The following tables summarize the expected qualitative trends of key deposition parameters on the deposition rate and film quality when using this compound. The optimal values for a specific system should be determined experimentally.

Table 1: Effect of Deposition Parameters on Deposition Rate

ParameterTrend with Increasing ParameterRationale
Substrate Temperature Initially increases, then may decreaseHigher temperature enhances surface reactions, but excessive temperature can increase desorption and etching.
RF Power Generally increasesHigher power increases the dissociation of SiF3H, generating more film precursors.[4]
Chamber Pressure Process dependent; often an optimal range existsAffects plasma density and residence time of reactive species.
SiF3H Flow Rate IncreasesProvides more silicon source material for deposition.
H2 Flow Rate (at constant SiF3H flow) Initially may increase, then decreasesOptimal H2 is needed for F scavenging; excess H2 leads to etching.

Table 2: Effect of Deposition Parameters on Film Quality

ParameterTrend with Increasing ParameterRationale
Substrate Temperature Generally improves (denser, better adhesion)Increased adatom mobility allows for better film formation.
RF Power Improves up to a point, then may degradeModerate power can improve film density, but high power can cause ion-induced damage.
Chamber Pressure Process dependentInfluences ion bombardment energy and incorporation of impurities.
H2 Flow Rate Improves up to an optimal pointSufficient H2 is required for fluorine removal and passivation of dangling bonds.

Experimental Protocols

Protocol 1: General Procedure for Silicon Film Deposition from this compound

This protocol outlines a general procedure for depositing silicon films using SiF3H in a PECVD system. Users should adapt the parameters to their specific equipment and experimental goals.

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

    • Load the cleaned substrate into the PECVD chamber.

  • Chamber Preparation:

    • Pump down the chamber to a base pressure of < 1 x 10^-5 Torr to ensure a clean deposition environment.

    • Leak-check the system to prevent atmospheric leaks.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 200-400 °C).

    • Introduce hydrogen (H2) gas into the chamber and stabilize the flow.

    • Strike the plasma at the desired RF power.

    • Introduce this compound (SiF3H) gas into the chamber at the desired flow rate.

    • Maintain stable pressure, temperature, RF power, and gas flows for the desired deposition time.

  • Post-Deposition:

    • Turn off the SiF3H flow and the RF power.

    • Keep the H2 flow on for a short period to passivate the surface.

    • Turn off the H2 flow.

    • Cool down the substrate under vacuum.

    • Vent the chamber with an inert gas (e.g., N2) and unload the substrate.

Visualizations

Troubleshooting_Workflow start Start: Low Deposition Rate check_power Is RF Power Sufficient? start->check_power increase_power Increase RF Power check_power->increase_power No check_temp Is Substrate Temp Optimal? check_power->check_temp Yes increase_power->check_temp adjust_temp Adjust Substrate Temperature check_temp->adjust_temp No check_h2 Is H2 Flow Too High? check_temp->check_h2 Yes adjust_temp->check_h2 reduce_h2 Reduce H2 Flow Rate check_h2->reduce_h2 Yes check_sif3h Is SiF3H Flow Adequate? check_h2->check_sif3h No reduce_h2->check_sif3h increase_sif3h Increase SiF3H Flow Rate check_sif3h->increase_sif3h No end Deposition Rate Optimized check_sif3h->end Yes increase_sif3h->end

Caption: Troubleshooting workflow for low deposition rate.

Plasma_Chemistry cluster_plasma Plasma Phase cluster_surface Substrate Surface SiF3H SiF3H SiFx_radicals SiFx Radicals SiF3H->SiFx_radicals e- impact dissociation H2 H2 H_radicals H Radicals H2->H_radicals e- impact dissociation Si_film Growing Si Film SiFx_radicals->Si_film Deposition H_radicals->Si_film F abstraction e Electrons (e-) HF HF (volatile) Si_film->HF Etching by-product

Caption: Key reactions in SiF3H/H2 plasma.

Experimental_Workflow sub_prep Substrate Preparation chamber_prep Chamber Pump Down & Leak Check sub_prep->chamber_prep heating Substrate Heating chamber_prep->heating gas_intro Gas Introduction (H2 then SiF3H) heating->gas_intro plasma_on Plasma Ignition gas_intro->plasma_on deposition Deposition plasma_on->deposition plasma_off Plasma Off & Gas Purge deposition->plasma_off cooldown Cooldown plasma_off->cooldown unload Unload Substrate cooldown->unload

Caption: General experimental workflow.

References

Technical Support Center: Trifluorosilane (SiHF₃) Gas Purity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluorosilane (SiHF₃) gas. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove common impurities in SiHF₃, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound (SiHF₃) gas?

A1: The primary impurities in SiHF₃ often depend on the manufacturing process. When produced as a byproduct of silicon etching in the semiconductor industry, the main impurity is typically Silicon Tetrafluoride (SiF₄), often present at levels of 3-5%. Other common silicon-containing impurities include Difluorosilane (SiH₂F₂) and Fluorosilane (SiH₃F). If the gas is exposed to moisture, hydrolysis byproducts such as Hydrogen Fluoride (HF) and Trifluorosilanol (SiF₃OH) can also be present.[1]

Q2: Why is it critical to remove these impurities for my research?

A2: Impurities in SiHF₃ can have significant detrimental effects on sensitive applications. In semiconductor manufacturing, impurities can introduce defects into thin films, compromising electronic device performance. For drug development and other chemical syntheses, reactive impurities like HF can interfere with reaction mechanisms, leading to lower yields, unpredictable side reactions, and the formation of unwanted byproducts.

Q3: What are the primary methods for purifying this compound in a laboratory setting?

A3: The most effective and commonly used method for purifying SiHF₃ on a laboratory scale is low-temperature fractional distillation.[2][3] This technique is particularly well-suited for separating SiHF₃ from impurities with different boiling points, such as SiF₄. For targeted removal of specific reactive impurities like HF, chemical purification using adsorbents can be employed.

Q4: How can I verify the purity of my this compound gas after purification?

A4: Several analytical techniques are used to assess the purity of SiHF₃. High-resolution Fourier-Transform Infrared (FTIR) spectroscopy is highly effective for detecting and identifying a wide range of impurities, including other fluorosilanes, carbon dioxide (CO₂), water (H₂O), and hydrolysis products.[4] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for the quantitative analysis of other silanes and volatile impurities.[4]

Impurity Data

The following table summarizes the boiling points of this compound and its common impurities, which is critical information for planning purification by fractional distillation.

CompoundFormulaBoiling Point (°C)
This compoundSiHF₃-97.5
Silicon TetrafluorideSiF₄-90.3
DifluorosilaneSiH₂F₂-77.8
FluorosilaneSiH₃FNot readily available

Experimental Protocols

Analytical Method: Impurity Analysis by FTIR Spectroscopy

This protocol provides a general guideline for the analysis of impurities in this compound gas using FTIR spectroscopy.

Materials:

  • FTIR Spectrometer (High-resolution preferred)

  • Gas cell (stainless steel or other compatible material with appropriate window material, e.g., KBr or ZnSe)

  • Vacuum line and manifold for gas handling

  • This compound gas cylinder (sample)

  • High-purity nitrogen or argon for purging

  • Reference spectra for SiHF₃ and potential impurities

Procedure:

  • System Preparation: Ensure the FTIR spectrometer, gas cell, and gas handling manifold are clean and leak-tight. Purge the entire system, including the spectrometer's optical path, with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and CO₂ interference.

  • Background Spectrum: Evacuate the gas cell to a high vacuum. Collect a background spectrum. This will be used to subtract the spectral features of the instrument and any residual atmospheric gases.

  • Sample Introduction: Carefully introduce the this compound gas sample into the gas cell to a known pressure. Allow the gas to equilibrate within the cell.

  • Sample Spectrum: Collect the infrared spectrum of the this compound sample.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the sample.

    • Identify the characteristic absorption bands of this compound. The strong Si-H stretching vibration is typically observed around 2204 cm⁻¹.[4]

    • Compare the sample spectrum to reference spectra of potential impurities (e.g., SiF₄, SiH₂F₂, HF) to identify their presence. Look for unique absorption bands that do not overlap with the strong SiHF₃ signals.

    • Quantification can be performed by integrating the area of characteristic impurity peaks and comparing them to calibration curves prepared from standards of known concentration.

Purification Method: Low-Temperature Fractional Distillation

This protocol outlines the purification of this compound by separating it from less volatile impurities like Silicon Tetrafluoride.

Materials:

  • Crude this compound gas

  • Low-temperature fractional distillation apparatus (including a distillation column, reboiler, condenser, and collection vessel)

  • Vacuum pump and pressure gauge

  • Heating mantle or oil bath

  • Cryogenic coolant (e.g., liquid nitrogen, dry ice/acetone slush bath)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus, ensuring all connections are vacuum-tight. The apparatus should be constructed from materials compatible with corrosive fluorinated compounds.

  • System Purge: Evacuate the entire system and backfill with a dry, inert gas. Repeat this cycle multiple times to remove atmospheric moisture and air.

  • Condensation of Crude Gas: Cool the reboiler with a cryogenic bath (e.g., liquid nitrogen). Slowly introduce the crude this compound gas into the reboiler, where it will condense.

  • Distillation:

    • Replace the cryogenic bath around the reboiler with a heating source (e.g., a temperature-controlled heating mantle).

    • Cool the condenser to a temperature that will condense the this compound (boiling point: -97.5°C) but allow more volatile impurities to pass or less volatile impurities to remain in the reboiler. The precise temperature will depend on the operating pressure.

    • Slowly heat the reboiler to begin boiling the condensed liquid. The vapor will rise through the distillation column.

    • The component with the lower boiling point (in this case, likely any more volatile impurities, though SiF₄ is less volatile) will preferentially move up the column. With careful temperature and pressure control, the this compound can be separated.

  • Collection: The purified this compound vapor that reaches the top of the column will be condensed in the condenser and collected in the receiving vessel, which should also be cooled.

  • Shutdown: Once the distillation is complete, turn off the heat source and allow the system to return to room temperature under an inert atmosphere before disassembling.

Troubleshooting Guides

FTIR Analysis
  • Problem: High levels of water and CO₂ peaks in the spectrum.

    • Possible Cause: Inadequate purging of the spectrometer or gas handling system. A leak in the system.

    • Solution: Ensure a thorough purge with a high-purity inert gas. Check all connections for leaks using a leak detector.

  • Problem: Difficulty identifying small impurity peaks.

    • Possible Cause: Strong absorption bands of this compound are obscuring the impurity signals. Insufficient spectral resolution.

    • Solution: Use a higher resolution setting on the FTIR spectrometer if available. Focus on spectral regions where this compound has weaker absorptions. Consider using digital subtraction of a pure this compound reference spectrum to reveal underlying impurity peaks.

Low-Temperature Fractional Distillation
  • Problem: Unstable pressure within the distillation apparatus.

    • Possible Cause: Inconsistent heating of the reboiler. A leak in the vacuum system.

    • Solution: Use a well-controlled heating source for the reboiler. Check all joints and connections for leaks.

  • Problem: Poor separation of this compound and Silicon Tetrafluoride.

    • Possible Cause: Distillation rate is too fast. Inefficient distillation column. Incorrect temperature gradient.

    • Solution: Reduce the heating rate to allow for better equilibrium within the column. Use a more efficient distillation column (e.g., a packed column or a Vigreux column). Optimize the temperature of the condenser and the heating rate of the reboiler to achieve the desired separation based on the boiling points.

Visualizations

Trifluorosilane_Purification_Workflow Workflow for this compound Purification and Analysis cluster_synthesis Crude SiHF₃ Source cluster_analysis_pre Initial Purity Assessment cluster_purification Purification cluster_analysis_post Final Purity Verification cluster_product Purified Product crude_gas Crude SiHF₃ Gas (with SiF₄, SiH₂F₂, etc.) pre_analysis FTIR / GC Analysis crude_gas->pre_analysis Sample distillation Low-Temperature Fractional Distillation pre_analysis->distillation Proceed if purity is low distillation->crude_gas Recycle if needed post_analysis FTIR / GC Analysis distillation->post_analysis Purified Sample pure_gas High-Purity SiHF₃ Gas post_analysis->pure_gas Verified Pure

Caption: Logical workflow for the purification and analysis of this compound gas.

References

Troubleshooting low yield in Trifluorosilane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Trifluorosilane (SiHF3) synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues encountered during the synthesis of this compound, particularly through the common method of reacting Trichlorosilane (HSiCl3) with a fluorinating agent like Antimony Trifluoride (SbF3).

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

Low yields in this compound synthesis can often be attributed to several key factors:

  • Moisture Contamination: Trichlorosilane and other chlorosilanes are extremely sensitive to moisture. Water reacts with the starting material and the product, leading to the formation of siloxanes and hydrochloric acid, which consumes reactants and complicates purification.

  • Impure Reactants: The purity of both Trichlorosilane and the fluorinating agent (e.g., Antimony Trifluoride) is critical. Impurities can lead to side reactions, reducing the formation of the desired product.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of byproducts like Silicon Tetrafluoride (SiF4).

  • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to the incomplete conversion of Trichlorosilane.

  • Side Reactions: The formation of other fluorinated silanes (e.g., SiHCl2F, SiHClF2) can be a significant pathway for yield loss.

  • Product Loss During Purification: this compound is a volatile gas, and losses can occur during the purification process, especially in low-temperature fractional distillation if not performed carefully.

Q2: I suspect my Trichlorosilane is contaminated with water. How can I mitigate this issue?

Moisture is a primary cause of low yields. Here's how to address it:

  • Reactant Handling: Handle Trichlorosilane and Antimony Trifluoride under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to prevent exposure to atmospheric moisture.

  • Solvent and Glassware Preparation: Ensure all solvents are anhydrous and glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

  • Purification of Trichlorosilane: If you suspect water contamination, consider purifying the Trichlorosilane by distillation before use.

Q3: How do impurities in Antimony Trifluoride affect the reaction?

Antimony Trifluoride (SbF3) is a common fluorinating agent, and its purity is crucial for a successful reaction.

  • Antimony Oxyfluoride (SbOF): SbF3 can hydrolyze to form SbOF in the presence of moisture. This reduces the amount of active fluorinating agent available for the reaction.

  • Other Metal Contaminants: The presence of other metal fluorides can potentially lead to undesired side reactions. It is recommended to use high-purity SbF3.

Q4: I am observing the formation of multiple products in my GC-MS analysis. What are these and how can I improve selectivity?

The reaction of Trichlorosilane with Antimony Trifluoride can produce a mixture of fluorochlorosilanes.

  • Reaction Stoichiometry: Carefully controlling the stoichiometry of the reactants is key. An excess of the fluorinating agent can lead to the formation of more highly fluorinated silanes, including Silicon Tetrafluoride (SiF4).

  • Gradual Addition: Adding the fluorinating agent portion-wise or as a solution can help to control the reaction exotherm and improve selectivity towards the desired this compound.

  • Catalyst Concentration: When using a catalyst like Antimony Pentachloride (SbCl5), its concentration should be optimized. Too much catalyst can sometimes lead to the formation of byproducts.

Q5: My reaction seems to stop before all the Trichlorosilane is consumed. What could be the reason?

An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress is crucial.

  • Poor Mixing: In a heterogeneous reaction (solid SbF3 and liquid HSiCl3), efficient stirring is necessary to ensure good contact between the reactants.

  • Catalyst Deactivation: If a catalyst is used, it may become deactivated over time. This can be due to poisoning by impurities or coking.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound from Trichlorosilane and Antimony Trifluoride?

A general laboratory-scale procedure is as follows:

Materials:

  • Trichlorosilane (HSiCl3), freshly distilled

  • Antimony Trifluoride (SbF3), anhydrous

  • Antimony Pentachloride (SbCl5), as a catalyst (optional)

  • Anhydrous solvent (e.g., a high-boiling point inert solvent, or the reaction can be run neat)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (-78°C or lower) under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Charge the reaction flask with Antimony Trifluoride and a catalytic amount of Antimony Pentachloride (if used).

  • Cool the flask in an ice bath.

  • Slowly add Trichlorosilane to the stirred suspension of Antimony Trifluoride via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to the desired reaction temperature (typically around 60-70°C).

  • The volatile this compound product will pass through the condenser and be collected in the cold trap.

  • Monitor the reaction progress by observing the cessation of gas evolution.

  • The collected this compound can be further purified by low-temperature fractional distillation.

Q2: How can I monitor the progress of the this compound synthesis reaction?

  • In-situ FTIR Spectroscopy: This is a powerful technique for real-time monitoring of the reaction. The disappearance of the Si-Cl stretching bands of Trichlorosilane and the appearance of the Si-F and Si-H stretching bands of this compound can be tracked.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots of the reaction mixture (if in a suitable solvent) or the collected gas can be analyzed by GC-MS to determine the relative amounts of reactants, products, and byproducts.

Q3: What are the key safety precautions to take during this compound synthesis?

  • Handling of Reactants: Trichlorosilane is highly flammable, corrosive, and reacts violently with water. Antimony compounds are toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere to prevent the formation of hazardous byproducts from reaction with air and moisture.

  • Pressure Buildup: The reaction produces gaseous this compound, so the apparatus must be equipped with a pressure-relief device (e.g., a bubbler) to prevent pressure buildup.

Data Presentation

Table 1: Factors Affecting this compound (SiHF3) Yield in the HSiCl3 + SbF3 Reaction

FactorConditionExpected SiHF3 Yield (%)Predominant Byproducts
Moisture in HSiCl3 < 10 ppm> 80%SiHCl2F, SiHClF2
100 ppm50-60%Siloxanes, SiHCl2F
> 500 ppm< 30%Siloxanes, HCl
Reaction Temperature 25°C40-50% (slow reaction)-
60-70°C> 80%SiHCl2F, SiHClF2
> 90°C60-70%SiF4, SiHClF2
Molar Ratio (SbF3:HSiCl3) 1:160-70%Unreacted HSiCl3
1.2:1> 80%SiHCl2F
2:150-60%SiF4, SiHClF2
Catalyst (SbCl5) Loading 0 mol%30-40%-
1-2 mol%> 80%-
> 5 mol%70-80%Increased byproducts

Note: The yield percentages are illustrative and can vary based on the specific experimental setup and conditions.

Experimental Protocols

Detailed Methodology for Laboratory-Scale this compound Synthesis

This protocol details the synthesis of this compound from Trichlorosilane and Antimony Trifluoride.

  • Glassware and Apparatus Setup:

    • All glassware (a 250 mL three-neck round-bottom flask, a pressure-equalizing dropping funnel, a condenser, and a gas inlet adapter) must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen.

    • The condenser is connected to a series of two cold traps. The first trap is cooled to -78°C (dry ice/acetone bath) to collect the this compound, and the second is cooled with liquid nitrogen to trap any highly volatile byproducts and protect the vacuum pump or bubbler.

    • The gas outlet from the second trap is connected to a bubbler to monitor gas flow and prevent over-pressurization.

  • Reaction Procedure:

    • In the reaction flask, place 35.7 g (0.2 mol) of anhydrous Antimony Trifluoride and 1.5 g (0.005 mol) of Antimony Pentachloride under a positive pressure of nitrogen.

    • Equip the flask with a magnetic stir bar.

    • In the dropping funnel, place 27.1 g (0.2 mol) of freshly distilled Trichlorosilane.

    • Cool the reaction flask to 0°C using an ice bath.

    • Begin vigorous stirring of the Antimony Trifluoride suspension.

    • Add the Trichlorosilane dropwise from the dropping funnel to the reaction flask over a period of 1 hour. A steady evolution of gas should be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gradually heat the reaction mixture to 65°C using a heating mantle and maintain this temperature for 2 hours, or until gas evolution ceases.

    • The this compound product will be collected as a colorless liquid in the -78°C cold trap.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the reaction flask to room temperature.

    • Isolate the cold trap containing the crude this compound.

    • The crude product can be purified by low-temperature fractional distillation to separate it from any less volatile byproducts like SiHCl2F.

Mandatory Visualization

Troubleshooting_Low_Yield start Low this compound Yield check_moisture Check for Moisture Contamination start->check_moisture check_purity Verify Reactant Purity start->check_purity check_temp Review Reaction Temperature start->check_temp check_completeness Assess Reaction Completeness start->check_completeness check_side_reactions Analyze for Side Reactions start->check_side_reactions solution_moisture Dry Glassware & Solvents Use Inert Atmosphere check_moisture->solution_moisture solution_purity Use High-Purity Reactants Purify HSiCl3 if necessary check_purity->solution_purity solution_temp Optimize Temperature (e.g., 60-70°C) check_temp->solution_temp solution_completeness Increase Reaction Time Improve Mixing check_completeness->solution_completeness solution_side_reactions Adjust Stoichiometry Optimize Catalyst Loading check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection & Purification prep_glassware Dry Glassware charge_flask Charge Flask with SbF3 (under N2) prep_glassware->charge_flask prep_reactants Prepare Anhydrous Reactants prep_reactants->charge_flask add_hsiCl3 Slowly Add HSiCl3 at 0°C charge_flask->add_hsiCl3 heat_reaction Heat to 65°C add_hsiCl3->heat_reaction collect_product Collect SiHF3 in Cold Trap (-78°C) heat_reaction->collect_product purify_product Purify by Fractional Distillation collect_product->purify_product

Caption: Experimental workflow for this compound synthesis.

Technical Support Center: Enhancing Fluorosilane Coating Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the adhesion of fluorosilane coatings on various substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and testing of fluorosilane coatings.

Issue 1: Poor Coating Adhesion or Delamination

Q: My fluorosilane coating is peeling or flaking off the substrate. What are the common causes and how can I fix this?

A: Delamination, the separation of the coating from the substrate, is a frequent issue. The primary cause is often inadequate surface preparation. If the substrate surface is contaminated or not sufficiently reactive, the fluorosilane molecules cannot form a strong, covalent bond.[1][2][3]

Possible Causes & Solutions:

  • Inadequate Surface Preparation: The substrate must be meticulously cleaned to remove any organic residues, oils, or other contaminants.[2][3] A contaminated surface will prevent the coating from properly bonding.[1]

    • Solution: Implement a thorough cleaning protocol. This can include solvent washing (e.g., with isopropanol or acetone), followed by a more aggressive cleaning method like plasma treatment or chemical etching to activate the surface.[3]

  • Low Surface Energy of the Substrate: Some substrates naturally have low surface energy, making them difficult to wet and bond to.

    • Solution: Increase the surface energy of the substrate through surface activation techniques. Oxygen or argon plasma treatment is highly effective as it introduces reactive hydroxyl (-OH) groups on the surface.[4]

  • Incorrect Curing: The cross-linking of the fluorosilane network may be incomplete if the coating is not cured under the proper conditions.

    • Solution: Adhere strictly to the manufacturer's recommended curing schedule, including temperature and time. Ensure uniform heat distribution in the curing oven.[3]

  • Moisture Contamination: The presence of excessive moisture on the substrate or in the application environment can interfere with the hydrolysis and condensation reactions of the fluorosilane.

    • Solution: Ensure substrates are completely dry before coating. Pre-baking the substrates can help remove any adsorbed moisture. Control the humidity in the coating environment.[3]

Issue 2: Inconsistent Coating Performance and Wettability

Q: I'm observing inconsistent contact angles and surface properties across my coated samples. What could be the reason?

A: Inconsistent performance often points to variability in the coating process itself, from solution preparation to the application method.

Possible Causes & Solutions:

  • Improper Solution Concentration: The concentration of the fluorosilane in the solvent is a critical parameter. A solution that is too concentrated can lead to the formation of thick, uneven, and weakly bonded layers.[5]

    • Solution: Optimize the fluorosilane concentration. Typically, very dilute solutions in the range of 0.1-1% by volume are effective.[5]

  • Non-uniform Application: The method of applying the fluorosilane solution can significantly impact the uniformity of the final coating.

    • Solution: Employ controlled deposition techniques such as spin coating, dip coating, or spray coating to achieve a uniform and thin layer of the fluorosilane.[5]

  • Aging of Silane Solution: Hydrolysis of fluorosilanes begins once they are mixed with a solvent containing water. If the solution is left for too long, it can pre-polymerize in the container, leading to poor quality coatings.

    • Solution: Prepare fresh silane solutions before each use and avoid long storage times.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind fluorosilane adhesion to a substrate?

A: Fluorosilane adhesion relies on a two-step chemical process: hydrolysis and condensation. First, the alkoxy groups (e.g., -OCH3, -OCH2CH3) on the silane molecule react with water (hydrolysis) to form reactive silanol groups (-Si-OH).[6][7][8] These silanol groups then react with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafer) to form strong, covalent siloxane bonds (-Si-O-Substrate).[9] They also react with each other (self-condensation) to form a cross-linked polysiloxane network.[6][7][9][10]

Q2: How does plasma treatment enhance fluorosilane adhesion?

A: Plasma treatment is a highly effective surface activation technique.[4] It uses ionized gas to bombard the substrate surface, which achieves two primary goals for improving adhesion:

  • Surface Cleaning: The plasma effectively removes organic contaminants from the surface at a molecular level.

  • Surface Activation: It introduces reactive chemical functional groups, such as hydroxyl (-OH) groups, onto the substrate surface. These groups act as bonding sites for the fluorosilane molecules.[11]

Q3: What is the role of a primer or coupling agent?

A: A primer or coupling agent acts as a molecular bridge between the substrate and the fluorosilane coating. These are typically other silane molecules, like aminosilanes or epoxysilanes, that have functional groups compatible with both the substrate and the fluorosilane topcoat, thereby enhancing the interfacial adhesion.

Q4: How can I verify the quality of my fluorosilane coating?

A: Several surface analysis techniques can be employed to assess the quality of your coating:

  • Contact Angle Goniometry: This measures the contact angle of a liquid droplet on the coated surface, which indicates the hydrophobicity and surface energy. A high contact angle for water is typically desired for fluorosilane coatings.[12][13][14][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the coating and the presence of fluorine and silicon on the surface.[16][17][18][19][20]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to monitor the hydrolysis and condensation reactions of the silane and to identify the chemical bonds formed in the coating.[10][21][22][23][24]

  • Adhesion Tests: Qualitative tests like the tape test (e.g., ASTM D3359) can provide a quick assessment of adhesion.[25][26][27][28][29]

Data Presentation

Table 1: Typical Fluorosilane Solution Concentrations for Coating Applications

Fluorosilane TypeSubstrateSolventConcentration (v/v)Application MethodReference
1H,1H,2H,2H-perfluorooctyl-triethoxysilaneGlass, MarbleEthanol1%Brush, Dip-coating--INVALID-LINK--[14][15]
Generic FluorosilaneVariousVarious0.1 - 1%Spin, Dip, Spray--INVALID-LINK--[5]

Table 2: Adhesion Test Ratings According to ASTM D3359

RatingDescription of Adhesion
5BThe edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4BSmall flakes of the coating are detached at intersections; less than 5% of the area is affected.
3BSmall flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2BThe coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1BThe coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%.
0BFlaking and detachment worse than Grade 1.
Source: ASTM D3359 Standard[25]

Experimental Protocols

Protocol 1: Substrate Cleaning and Plasma Activation

  • Solvent Cleaning:

    • Submerge the substrate in an ultrasonic bath with acetone for 15 minutes.

    • Rinse thoroughly with isopropyl alcohol (IPA).

    • Dry the substrate with a stream of dry nitrogen gas.

  • Plasma Activation:

    • Place the cleaned and dried substrate in a plasma chamber.

    • Evacuate the chamber to a base pressure of approximately 50 mTorr.

    • Introduce argon gas at a flow rate of 143.3 SCCM.[30]

    • Apply a radio frequency (RF) power of 100 W for 1 minute to clean the surface.[30]

    • For activation, switch to oxygen plasma under similar conditions for 5-10 minutes.

Protocol 2: Fluorosilane Coating via Dip Coating

  • Solution Preparation:

    • Prepare a 1% (v/v) solution of the desired fluorosilane (e.g., 1H,1H,2H,2H-perfluorooctyl-triethoxysilane) in ethanol.[14][15]

    • Stir the solution for at least 2 hours to allow for partial hydrolysis.[14]

  • Dip Coating:

    • Immerse the activated substrate into the fluorosilane solution for a predetermined time (e.g., 60 minutes).

    • Withdraw the substrate from the solution at a constant, slow speed.

    • Allow the solvent to evaporate.

  • Curing:

    • Cure the coated substrate in an oven at a temperature and for a duration recommended by the fluorosilane manufacturer (e.g., 105°C for 10 minutes).[30]

Protocol 3: Adhesion Testing via ASTM D3359 (Cross-Cut Method)

  • Scribing the Coating:

    • Using a sharp blade and a template, make a series of parallel cuts through the coating down to the substrate. The number and spacing of the cuts depend on the coating thickness.[27]

    • Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.[26][28]

  • Tape Application:

    • Apply a specified pressure-sensitive tape over the cross-hatched area.[25][26][28]

    • Press the tape down firmly with a pencil eraser to ensure good contact.[29]

  • Tape Removal:

    • Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.[27][28][29]

  • Evaluation:

    • Visually inspect the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (see Table 2).[25][29]

Visualizations

Fluorosilane_Coating_Workflow cluster_prep Substrate Preparation cluster_coating Coating Application cluster_analysis Quality Control Solvent_Cleaning Solvent Cleaning (Acetone, IPA) Plasma_Activation Plasma Activation (Oxygen/Argon) Solvent_Cleaning->Plasma_Activation Removes Organics Solution_Prep Silane Solution Prep (0.1-1% in Solvent) Plasma_Activation->Solution_Prep Dip_Coating Dip Coating Solution_Prep->Dip_Coating Curing Thermal Curing Dip_Coating->Curing Forms Initial Layer Adhesion_Test Adhesion Test (ASTM D3359) Curing->Adhesion_Test Contact_Angle Contact Angle Measurement Adhesion_Test->Contact_Angle XPS_FTIR XPS / FTIR Analysis Contact_Angle->XPS_FTIR

Caption: Experimental workflow for applying and testing fluorosilane coatings.

Adhesion_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Poor Adhesion/ Delamination Observed Contamination Surface Contamination? Start->Contamination Surface_Energy Low Substrate Surface Energy? Contamination->Surface_Energy No Clean Improve Cleaning Protocol (e.g., Solvents, Plasma) Contamination->Clean Yes Curing Improper Curing? Surface_Energy->Curing No Activate Activate Surface (e.g., Plasma Treatment) Surface_Energy->Activate Yes Moisture Moisture Present? Curing->Moisture No Optimize_Cure Optimize Curing (Temp & Time) Curing->Optimize_Cure Yes Dry Pre-bake Substrate & Control Humidity Moisture->Dry Yes

Caption: Troubleshooting flowchart for poor fluorosilane coating adhesion.

References

Technical Support Center: Managing Corrosive Byproducts of Trifluorosilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for managing the corrosive byproducts of Trifluorosilane reactions, designed for researchers, scientists, and drug development professionals.

This guide provides essential information for safely managing the corrosive byproducts generated during chemical reactions involving this compound (H₃F₃Si). The primary corrosive byproducts of concern are Hydrogen Fluoride (HF) and Silicon Tetrafluoride (SiF₄). Both are extremely hazardous and require specialized handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive byproducts of this compound reactions? A1: The most significant corrosive byproducts are Hydrogen Fluoride (HF) and Silicon Tetrafluoride (SiF₄). This compound can react with moisture to produce these compounds.[1][2] HF is a highly corrosive and toxic liquid and gas, while SiF₄ is a toxic gas that can also form HF upon contact with moisture.[3][4]

Q2: Why are these byproducts so hazardous? A2: Hydrogen Fluoride (HF) is an extremely aggressive substance.[5] The fluoride ion can readily penetrate the skin, causing deep tissue destruction that may continue for days if untreated.[3] Contact can cause severe burns, systemic toxicity, metabolic imbalances, and even death from exposures to small surface areas of the body.[6][7] Silicon Tetrafluoride (SiF₄) is fatal if inhaled and causes severe skin burns and eye damage.[4]

Q3: What materials should be used for reactors and storage when working with this compound and its byproducts? A3: It is critical to use corrosion-resistant materials. Recommended materials include polymers like Teflon (PTFE), Polyethylene, Polypropylene, and PVC.[8][9] Certain metals and alloys such as Nickel, Monel, and specific nickel-chromium alloys also show high resistance.[8][10] Materials to avoid include glass, ceramics, and common stainless steels (e.g., 304, 316), which are aggressively attacked by HF.[3][5]

Q4: What is the immediate response to an HF spill? A4: For any spill, the immediate area should be evacuated.[6] For small spills contained within a fume hood, trained personnel can use a spill kit appropriate for HF acid, which typically contains a neutralizer like calcium carbonate.[11] For larger spills or any spill outside a fume hood, evacuate the area and contact the designated hazardous material spill response team immediately.[6]

Q5: What is the proper first aid for skin exposure to HF? A5: Speed is critical. Immediately move the victim to a safety shower or other water source and flush the affected area with large amounts of running water for at least five minutes.[7] While flushing, remove all contaminated clothing.[7] After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin continuously until medical help arrives.[7] Call for emergency medical assistance immediately.[6]

Q6: How should I neutralize HF in a reaction quench or waste stream? A6: HF can be neutralized with alkaline materials (bases).[12] Common choices include calcium carbonate, calcium hydroxide, sodium bicarbonate, or lime.[11][13] The neutralization reaction is exothermic and can generate significant heat, especially with concentrated solutions.[14] Therefore, the process should be performed carefully by slowly adding the acidic solution to a cooled, diluted basic solution with vigorous stirring.[15]

Troubleshooting Guide

SymptomPossible CauseRecommended Action
Fuming or a sharp, irritating odor from the reaction vessel. Reaction with atmospheric moisture is generating HF gas.[15]Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) and in a properly functioning chemical fume hood.[16] Check all connections for leaks.
Unexpected corrosion or etching of glassware, steel fittings, or sensors. Use of incompatible materials. HF aggressively attacks silica-based materials and most common metals.[3][5]Immediately and safely terminate the experiment. Transfer the reaction mixture to a compatible container (e.g., polyethylene, Teflon).[3] Review and replace all incompatible components with resistant materials.[8][9]
Formation of a white, insoluble precipitate during aqueous workup or neutralization. Precipitation of insoluble metal fluorides, such as calcium fluoride (CaF₂), when using calcium-based neutralizers.[14][17]If the precipitate is undesirable for the experimental outcome, consider using a sodium-based neutralizer like sodium bicarbonate.[13] Alternatively, adding boric acid can help complex the fluoride ions and keep them in solution, though this creates fluoroboric acid which is also corrosive.[12]
Inaccurate readings from in-situ monitoring equipment (e.g., pH probes, pressure transducers). Corrosion of the sensor by HF or SiF₄.Use sensors specifically designed for corrosive fluoride environments. This may involve constructing probes from resistant materials like Monel or using non-contact measurement techniques where possible.

Data Presentation

Table 1: Material Compatibility with Hydrofluoric Acid (HF)
ClassResistant MaterialsNon-Resistant Materials
Polymers Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polytetrafluoroethylene (PTFE, Teflon®), Polyvinylidene Fluoride (PVDF).[8][9]Latex, Natural Rubber (for prolonged contact).[7]
Metals/Alloys Nickel, Monel® 400, Nickel-Chromium-Molybdenum alloys (e.g., Hastelloy®), Copper (in specific concentrations).[8][10]Carbon Steel (prone to embrittlement), Stainless Steels (304, 316), Aluminum, Titanium, Zirconium.[5][10][18]
Inorganic Graphite, Aluminum Oxide (Sapphire).[8][9]Glass, Ceramics, Concrete, Silica-based materials.[3][5]
Table 2: Recommended Neutralizing Agents for HF
Neutralizing AgentChemical FormulaLbs. Required per Lb. of 100% HFKey Characteristics
Lime (Calcium Hydroxide) Ca(OH)₂1.95Forms insoluble Calcium Fluoride (CaF₂). Good for removing fluoride from waste streams.[14]
Soda Ash (Sodium Carbonate) Na₂CO₃2.85Reaction evolves Carbon Dioxide (CO₂) gas, which can cause frothing.[13]
Caustic Soda (Sodium Hydroxide) NaOH4.0Very high heat of neutralization; requires significant dilution and cooling.[13][14]
Baking Soda (Sodium Bicarbonate) NaHCO₃4.5Milder reaction than Soda Ash, but still evolves CO₂ gas.[13]
Data sourced from Honeywell publication.[13]
Table 3: Personal Protective Equipment (PPE) for Handling HF
Exposure LevelEye/Face ProtectionHand ProtectionBody Protection
Low Hazard (<5% HF) Chemical splash goggles.[6]Double-gloving recommended. Outer glove of Neoprene or Butyl rubber over inner nitrile glove.[3]Lab coat, long pants, closed-toe shoes.[6]
High Hazard (>5% HF) Chemical splash goggles and a face shield.[6][19]Thicker (10-20 mil) Neoprene or Butyl rubber gloves.[6] Inspect gloves for pinholes before each use.[3]Chemically-resistant apron (Neoprene or Viton®) over a lab coat, with protective sleeves. No exposed skin is permitted.[3][6]

Experimental Protocols & Workflows

Protocol 1: General Reaction Quenching and Neutralization

Objective: To safely neutralize corrosive acidic byproducts after a reaction involving this compound.

Methodology:

  • Preparation: Before starting the reaction, prepare a quenching solution. A safe choice is a 5-10% solution of sodium bicarbonate or a stirred slurry of calcium hydroxide in water. Prepare this in a container made of a compatible material (e.g., a polyethylene bucket). The volume should be sufficient to neutralize the expected amount of acidic byproduct.

  • Cooling: Once the primary reaction is complete, cool the reaction vessel in an ice/water bath to manage the exothermic heat of neutralization.[15]

  • Slow Addition: Using a compatible dropping funnel or cannula, slowly add the cooled reaction mixture to the vigorously stirring quenching solution. Never add the quenching solution to the reaction mixture , as this can cause a violent, uncontrolled reaction.

  • Monitoring: Monitor the temperature of the quenching solution and the rate of any gas evolution. If the temperature rises significantly or gas evolution becomes too rapid, pause the addition until it subsides.

  • Final Check: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH 7-9).

  • Workup & Disposal: Proceed with the standard aqueous workup and extraction. Collect all aqueous waste and contaminated materials for proper hazardous waste disposal in clearly labeled, compatible containers.[3][11]

Protocol 2: First Aid for HF Skin Exposure

Objective: To provide immediate, effective first aid following skin contact with HF to minimize injury.

Methodology:

  • Immediate Action: The exposed individual must immediately go to the nearest safety shower or eyewash station.[15]

  • Flush with Water: Flush the affected area with copious amounts of cool, running water for at least 5 minutes. Speed and thoroughness are of primary importance.[7]

  • Remove Clothing: While flushing, remove any contaminated clothing, shoes, and jewelry.[7] Be careful not to spread contamination to other parts of the body.

  • Apply Calcium Gluconate: After flushing, liberally apply 2.5% calcium gluconate gel to the affected area.[7] The person administering aid should wear appropriate gloves (e.g., nitrile) to prevent secondary contamination.[7]

  • Massage Gel: Gently but continuously massage the gel into the skin until medical help arrives or until pain and redness subside.[7] Reapply the gel frequently.

  • Seek Medical Attention: Call for emergency medical assistance immediately after the exposure occurs.[15] Inform the emergency responders and the receiving hospital that the injury is from Hydrofluoric Acid so they can administer the correct treatment.[3]

Diagram 1: Emergency Response Workflow for HF Exposure

HF_Exposure_Workflow cluster_exposure Exposure Event cluster_immediate_action Immediate Actions (Seconds) cluster_first_aid First Aid Treatment (Minutes) cluster_medical Professional Medical Care Exposure HF Exposure Occurs (Skin, Eyes, or Inhalation) Alert Alert Others & Call for Emergency Medical Help Exposure->Alert Move Move to Safety Shower / Eyewash / Fresh Air Alert->Move Flush Flush with Water (Skin/Eyes: 5+ min) Move->Flush Remove Remove Contaminated Clothing Flush->Remove Transport Transport to Hospital Flush->Transport ApplyGel Apply 2.5% Calcium Gluconate Gel (Skin) Remove->ApplyGel For Skin Exposure ApplyGel->Transport Inform Inform Medical Staff of HF Exposure Details Transport->Inform

Caption: Workflow for immediate response and first aid following HF exposure.

Diagram 2: Decision Tree for Managing Byproducts

Byproduct_Management_Decision_Tree Start Reaction Complete CheckMoisture Is reaction mixture moisture-sensitive? Start->CheckMoisture QuenchType Select Quenching Method CheckMoisture->QuenchType Yes AqueousQuench Prepare for controlled aqueous quench/neutralization CheckMoisture->AqueousQuench No InertQuench Quench with anhydrous non-protic solvent QuenchType->InertQuench Product is water-unstable QuenchType->AqueousQuench Product is water-stable Workup Proceed to Extraction & Purification InertQuench->Workup Neutralize Slowly add reaction mix to cooled basic solution (e.g., NaHCO₃) AqueousQuench->Neutralize Neutralize->Workup Waste Collect & Segregate Waste Workup->Waste Dispose Dispose as Halogenated Corrosive Waste via EHS Waste->Dispose

Caption: Decision tree for selecting a safe byproduct management strategy.

Disclaimer: This guide is for informational purposes and should be used as a supplement to, not a replacement for, comprehensive safety training, institutional safety protocols, and the Safety Data Sheet (SDS) for all chemicals used. Always perform a thorough risk assessment before beginning any experiment.

References

Technical Support Center: In-Situ Monitoring of Trifluorosilane (SiHF3) Concentration in a Reactor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-situ monitoring of trifluorosilane (SiHF3) concentration in a reactor.

Frequently Asked Questions (FAQs)

Q1: Why is in-situ monitoring of SiHF3 important?

A1: In-situ monitoring of this compound (SiHF3) is crucial for real-time process control in applications like plasma-enhanced chemical vapor deposition (PECVD). It allows for precise control over film deposition rates, composition, and properties by providing immediate feedback on the concentration of the precursor gas within the reactor.

Q2: What are the common techniques for in-situ monitoring of SiHF3?

A2: The most common techniques for in-situ monitoring of SiHF3 in a reactor are Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). Both methods are capable of providing real-time, quantitative data on the gas composition.

Q3: What are the key differences between FTIR and Mass Spectrometry for this application?

A3: FTIR spectroscopy is a non-intrusive optical technique that identifies and quantifies molecules based on their unique infrared absorption patterns.[1] It is often used for monitoring specific, known compounds. Mass spectrometry, on the other hand, separates ions based on their mass-to-charge ratio, providing a detailed breakdown of the species present in the plasma, including reactants, products, and intermediates.[2]

Q4: How often should I calibrate my in-situ monitoring system?

A4: Calibration frequency depends on the stability of your instrument and the criticality of the process. A daily verification is recommended.[3] A full recalibration should be performed whenever the system undergoes maintenance, or if a drift in readings is suspected.

Q5: What safety precautions should I take when working with SiHF3?

A5: this compound is a hazardous gas. Always work in a well-ventilated area, preferably within a gas handling cabinet.[4][5] Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves resistant to corrosive materials. Ensure that an emergency shower and eyewash station are readily accessible.[6] A written safety SOP should be in place for any procedure involving SiHF3.[6]

Troubleshooting Guides

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
ProblemPossible CausesSolutions
No or Weak Signal - IR source failure- Detector malfunction- Misaligned optics- Opaque reactor windows- Check and replace the IR source if necessary.- Ensure the detector is properly cooled (if required) and functional.- Realign the optical path to maximize signal throughput.- Clean or replace the reactor windows.
High Noise Level or Unstable Baseline - Environmental vibrations- Fluctuations in purge gas flow- Contaminated optics or windows- Electrical interference- Isolate the FTIR instrument from sources of vibration.- Ensure a stable and clean purge gas supply.[7]- Clean all optical components and reactor windows.- Check for and shield against sources of electromagnetic interference.
Interference Peaks - Presence of water vapor or CO2 in the optical path- Overlapping absorption bands from other process gases- Residual contaminants in the reactor- Purge the spectrometer and optical path with dry nitrogen or another inert gas.[7][8]- Use a higher resolution setting to better distinguish between peaks.- Develop a calibration matrix to account for known interferences.- Thoroughly clean the reactor before the experiment.
Inaccurate Concentration Readings - Incorrect calibration- Changes in reactor pressure or temperature- Non-linearity in detector response at high concentrations- Perform a multi-point calibration with certified gas standards.- Incorporate pressure and temperature measurements into the concentration calculation.- Dilute the gas stream if necessary to operate within the linear range of the detector.
In-Situ Mass Spectrometry (MS)
ProblemPossible CausesSolutions
No or Low Signal - Leak in the vacuum system- Ion source failure- Detector malfunction- Clogged sampling orifice- Perform a leak check of the entire vacuum system.- Inspect and clean or replace the ion source filament.- Verify the detector is powered and functioning correctly.- Carefully clean the sampling orifice.
Unstable or Drifting Signal - Fluctuations in reactor pressure- Temperature changes affecting the electronics- Contamination of the ion source or mass analyzer- Use a pressure regulator to ensure a stable gas flow into the mass spectrometer.- Ensure the instrument is in a temperature-controlled environment.- Bake out the mass spectrometer to remove contaminants.
Mass Peaks at Incorrect m/z - Incorrect mass calibration- High background pressure- Recalibrate the mass spectrometer using a known calibration gas.- Ensure the vacuum system is operating at the specified pressure.
Interference from Other Species - Fragmentation of other molecules in the ion source creating species with the same m/z as SiHF3- Presence of isotopes of other elements- Use a "soft" ionization technique to minimize fragmentation.- Analyze the full mass spectrum to identify and deconvolve overlapping peaks.

Data Presentation

Comparison of In-Situ Monitoring Techniques for SiHF3
ParameterIn-Situ FTIR SpectroscopyIn-Situ Mass Spectrometry
Principle of Operation Infrared AbsorptionMass-to-Charge Ratio Separation
Selectivity Good for specific functional groupsHigh, can distinguish between different species with the same functional group
Sensitivity ppm to % rangeppb to ppm range
Response Time SecondsMilliseconds to seconds
Common Interferences Water vapor, CO2, other IR-active gasesFragmentation of other molecules, isotopic overlap
System Complexity ModerateHigh
Cost Moderate to HighHigh

Experimental Protocols

Experimental Protocol for In-Situ Monitoring of SiHF3 using FTIR Spectroscopy
  • System Preparation:

    • Ensure the FTIR spectrometer, including the IR source and detector, is functioning correctly.

    • Clean the reactor windows to ensure maximum IR transmission.

    • Purge the entire optical path with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water vapor and CO2.[7]

  • Background Spectrum Acquisition:

    • Evacuate the reactor to the base pressure.

    • Acquire a background spectrum. This will be used to subtract the absorption features of the empty reactor and any residual gases.

  • Calibration:

    • Introduce a series of known concentrations of SiHF3 (using certified gas standards) into the reactor.

    • Record the absorbance spectrum for each concentration.

    • Create a calibration curve by plotting the absorbance at a characteristic SiHF3 peak (e.g., the Si-H stretch) against the concentration.

  • In-Situ Monitoring:

    • Introduce the process gases, including SiHF3, into the reactor and initiate the experiment (e.g., plasma ignition).

    • Continuously acquire FTIR spectra at a desired time resolution.

    • Use the calibration curve to convert the measured absorbance of SiHF3 into real-time concentration values.

  • Data Analysis:

    • Analyze the evolution of the SiHF3 concentration over time.

    • Identify and quantify any reaction byproducts that are IR-active.

Mandatory Visualizations

experimental_workflow cluster_prep System Preparation cluster_cal Calibration cluster_run Experiment Execution cluster_analysis Data Analysis prep1 Initialize FTIR Spectrometer prep2 Clean Reactor Windows prep1->prep2 prep3 Purge Optical Path prep2->prep3 cal1 Acquire Background Spectrum prep3->cal1 cal2 Introduce Calibration Gases cal1->cal2 cal3 Generate Calibration Curve cal2->cal3 run1 Introduce Process Gases cal3->run1 run2 Initiate Reaction (e.g., Plasma) run1->run2 run3 Continuously Acquire Spectra run2->run3 ana1 Calculate SiHF3 Concentration run3->ana1 ana2 Analyze Reaction Byproducts ana1->ana2

Caption: Workflow for in-situ monitoring of SiHF3 using FTIR.

sihf3_decomposition SiHF3 SiHF3 Plasma Plasma (e- impact) SiHF3->Plasma SiF4 SiF4 SiHF3->SiF4 + F• SiHF2 SiHF2• Plasma->SiHF2 Dissociation F F• Plasma->F H H• Plasma->H SiF2 SiF2 SiHF2->SiF2 + F• Surface Surface Reactions SiHF2->Surface HF HF H->HF + F• SiF2->Surface Film Si-based Film Surface->Film

Caption: Potential decomposition pathways of SiHF3 in a plasma reactor.

References

Strategies to improve the uniformity of films deposited from Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of films from Trifluorosilane (SiHF₃).

Troubleshooting Guide: Improving Film Uniformity

Non-uniformity in films deposited from this compound is a common issue that can often be resolved by systematically optimizing deposition parameters. The following table summarizes key parameters, their typical ranges for silicon-based film deposition via Plasma-Enhanced Chemical Vapor Deposition (PECVD), and their general effects on film uniformity. These ranges can serve as a starting point for the optimization of your this compound deposition process.

ParameterTypical Range (for Silicon-based Films)Effect on Film UniformityTroubleshooting Steps
Pressure 0.5 - 1.5 TorrLower pressures generally improve uniformity by increasing the mean free path of reactive species.[1] High pressures can lead to gas-phase nucleation and non-uniform deposition.- Gradually decrease chamber pressure. - Ensure stable pressure control.
RF Power Density 0.2 - 0.6 W/cm²Higher power can increase deposition rate but may lead to non-uniform plasma density and film thickness.[1]- Start with a lower power setting and incrementally increase. - Ensure uniform power distribution across the electrode.
Substrate Temperature 150 - 400 °CHigher temperatures can enhance surface mobility of adatoms, promoting more uniform film growth. However, excessively high temperatures can cause precursor decomposition.- Optimize temperature for your specific substrate and desired film properties. - Ensure uniform heating across the substrate holder.
This compound (SiHF₃) Flow Rate 50 - 500 sccmThe flow rate of the precursor gas affects the deposition rate and uniformity. An insufficient flow rate can lead to depletion effects, while an excessive flow rate may result in inefficient precursor cracking and non-uniformity.- Systematically vary the SiHF₃ flow rate while keeping other parameters constant. - Ensure your mass flow controllers are properly calibrated.
Carrier Gas (e.g., Ar, N₂) Flow Rate 100 - 1000 sccmThe carrier gas flow rate influences the residence time of the precursor and the uniformity of the gas mixture.- Adjust the carrier gas flow to optimize residence time and gas flow dynamics.
Electrode Spacing 1 - 5 cmThe distance between the showerhead and the substrate is critical for uniform plasma and gas distribution.- Optimize the electrode spacing for your reactor geometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of "bull's-eye" or "edge-heavy" non-uniformity in this compound film deposition?

A1: "Bull's-eye" (center-thick) or "edge-heavy" (edge-thick) deposition profiles are often related to the gas flow dynamics and plasma distribution within the deposition chamber. An unoptimized showerhead design, incorrect process pressure, or non-uniform temperature distribution across the substrate can lead to these issues. Adjusting the precursor and carrier gas flow rates, as well as optimizing the chamber pressure, can help mitigate these effects.

Q2: How does substrate preparation affect the uniformity of the deposited film?

A2: Substrate preparation is a critical first step for achieving uniform film deposition. A contaminated or uneven substrate surface can lead to nucleation issues and subsequent non-uniform film growth. It is essential to have a standardized and repeatable cleaning procedure to ensure a pristine surface prior to deposition.

Q3: Can the design of the deposition chamber influence film uniformity?

A3: Yes, the reactor geometry, including the showerhead design and pumping configuration, plays a significant role in film uniformity. A well-designed showerhead ensures a uniform distribution of precursor gases over the substrate surface. The pumping speed and port location can also affect gas flow patterns and pressure distribution within the chamber.

Q4: My film appears hazy or contains particles. What could be the cause?

A4: Hazy films or the presence of particles often indicate gas-phase nucleation. This occurs when precursor molecules react in the gas phase to form particles that then fall onto the substrate, rather than reacting on the substrate surface. This issue is often exacerbated by high process pressures, high precursor concentrations, and high RF power. To address this, try reducing the pressure, precursor flow rate, and/or RF power.

Q5: How can I improve run-to-run consistency in film uniformity?

A5: Run-to-run consistency is often influenced by the conditioning of the deposition chamber. A "seasoning" or pre-coating step before depositing on your actual substrate can help ensure that the chamber walls have a consistent surface condition for each run. Additionally, meticulous control and logging of all process parameters are crucial for reproducibility.

Experimental Protocols

Below are example methodologies for key experiments aimed at optimizing the uniformity of films deposited from this compound.

Protocol 1: Optimization of Chamber Pressure
  • Substrate Preparation: Begin with a consistent and thorough cleaning procedure for your substrates.

  • Baseline Deposition: Perform a deposition at a midpoint pressure within the recommended range (e.g., 1.0 Torr), keeping all other parameters (temperature, RF power, gas flows) constant.

  • Pressure Variation: Conduct a series of depositions, systematically varying the pressure (e.g., in steps of 0.2 Torr from 0.4 Torr to 1.6 Torr) while keeping all other parameters identical to the baseline.

  • Film Characterization: Measure the thickness uniformity across each deposited film using a suitable technique such as ellipsometry or profilometry.

  • Data Analysis: Plot the film non-uniformity (e.g., as a percentage variation from the average thickness) as a function of chamber pressure to identify the optimal pressure for your system.

Protocol 2: Gas Flow Rate Optimization
  • Substrate Preparation: Use a standardized substrate cleaning protocol.

  • Establish Optimal Pressure: Set the chamber pressure to the optimal value determined in Protocol 1.

  • Baseline Deposition: Perform a deposition with your standard this compound and carrier gas flow rates.

  • Flow Rate Variation:

    • This compound Flow: While keeping the carrier gas flow constant, perform a series of depositions with varying this compound flow rates.

    • Carrier Gas Flow: With the optimized this compound flow rate, vary the carrier gas flow rate in a subsequent set of experiments.

  • Film Characterization: Measure the thickness uniformity for each film.

  • Data Analysis: Analyze the impact of each gas flow rate on uniformity to determine the optimal gas mixture and flow dynamics.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting film uniformity.

Troubleshooting_Workflow start Non-Uniform Film check_visual Visual Inspection (e.g., Bull's-eye, Edge-heavy) start->check_visual adjust_pressure Adjust Chamber Pressure (Typically Lower) check_visual->adjust_pressure Pattern Observed adjust_gas_flow Optimize Gas Flow Rates (Precursor and Carrier) adjust_pressure->adjust_gas_flow check_temp Verify Substrate Temperature Uniformity adjust_gas_flow->check_temp adjust_temp_controller Calibrate/Adjust Temperature Controller check_temp->adjust_temp_controller Non-Uniform check_plasma Assess Plasma Uniformity (if applicable) check_temp->check_plasma Uniform adjust_temp_controller->check_plasma adjust_rf_power Adjust RF Power and/or Electrode Spacing check_plasma->adjust_rf_power Non-Uniform review_substrate_prep Review Substrate Cleaning Procedure check_plasma->review_substrate_prep Uniform adjust_rf_power->review_substrate_prep end_good Uniform Film Achieved review_substrate_prep->end_good

Caption: Troubleshooting workflow for non-uniform film deposition.

Deposition_Parameter_Interplay cluster_gas Gas Phase cluster_plasma Plasma/Energy cluster_film Film Properties Pressure Pressure ResidenceTime Residence Time Pressure->ResidenceTime FlowRate Flow Rate FlowRate->ResidenceTime Uniformity Uniformity ResidenceTime->Uniformity DepositionRate Deposition Rate ResidenceTime->DepositionRate RF_Power RF Power PlasmaDensity Plasma Density RF_Power->PlasmaDensity Temperature Temperature SurfaceMobility Surface Mobility Temperature->SurfaceMobility PlasmaDensity->DepositionRate SurfaceMobility->Uniformity DepositionRate->Uniformity

Caption: Interplay of key parameters in CVD film deposition.

References

Technical Support Center: Mitigating Particle Formation in Trifluorosilane-Based Deposition Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluorosilane (SiHF3)-based deposition processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate particle formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of particle contamination in SiHF3 PECVD processes?

A1: Particle contamination in Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes, including those using this compound (SiHF3), can originate from several sources:

  • Homogeneous Nucleation: Gas-phase reactions where precursor molecules (SiHF3 and its byproducts) form clusters that grow into particles. This is a common issue in many PECVD processes.[1]

  • Equipment and Handling: Mechanical parts within the deposition chamber, such as robotic arms and wafer handling equipment, can shed particles due to friction and material wear. Improper handling and cleaning of substrates and other materials can also introduce contaminants.[2]

  • Process Conditions: Certain process parameters can promote the release of particles. For instance, temperature fluctuations and specific chemical reactions can increase particle generation.[2]

  • Film Delamination: Stress in the deposited film can cause it to peel or flake from the chamber walls or the substrate, creating particles.

Q2: How does the use of a fluorinated precursor like SiHF3 affect particle formation compared to silane (SiH4)?

A2: The fluorine in this compound plays a significant role in the plasma chemistry, which can influence particle formation. While detailed comparative studies are limited, it is understood that fluorine chemistry can help suppress the gas-phase formation of particles. The presence of fluorine radicals can alter the reaction pathways and reduce the concentration of particle precursors.

Q3: What is the general mechanism of particle formation in a silane-based plasma?

A3: In silane-based plasmas, particle formation is a multi-step process:

  • Primary Radical Formation: The initial precursor gas (e.g., SiH4 or SiHF3) dissociates into highly reactive radicals (e.g., SiH2, SiH3).

  • Nucleation: These radicals react with each other and the precursor gas to form small clusters or nanoparticles.

  • Growth: The nanoparticles grow through two main mechanisms:

    • Coagulation: Particles collide and stick together.

    • Surface Deposition: Radicals and other species in the plasma deposit onto the surface of the existing particles.

  • Charging and Trapping: Particles in the plasma become negatively charged and can be trapped in specific regions of the plasma, allowing them to grow larger before falling onto the substrate.[1]

Troubleshooting Guide

Problem: High particle count on the substrate after deposition.

Potential Cause Recommended Action
Inappropriate Process Parameters Optimize process parameters such as gas flow rate, RF power, and pressure. Refer to the tables in the "Quantitative Data Summary" section for guidance.
Gas Purity Issues Ensure high-purity SiHF3 and other process gases are used. Contaminants can act as nucleation sites for particle formation.
Chamber Contamination Perform regular chamber cleaning to remove deposited films from the chamber walls and electrodes. Flaking of these films is a major source of particles.
Gas Inlet and Showerhead Design An improper gas distribution can lead to localized high concentrations of precursors, promoting particle formation. Ensure the showerhead is clean and functioning correctly.

Problem: Film roughness and defects.

Potential Cause Recommended Action
Particle Incorporation during Growth Particles that form in the plasma can be incorporated into the growing film, leading to a rough surface and defects. Implement strategies to reduce in-situ particle formation.
Substrate Contamination Ensure the substrate is thoroughly cleaned before deposition to remove any existing particles or residues.

Quantitative Data Summary

While specific quantitative data for particle formation in SiHF3 deposition processes is not extensively available in published literature, the following tables summarize the general effects of key process parameters on particle formation in silane-based PECVD. These trends are expected to be broadly applicable to SiHF3 processes, with the understanding that the presence of fluorine may alter the magnitude of the effects.

Table 1: Effect of Process Parameters on Particle Formation

ParameterEffect on Particle FormationGeneral Recommendation for Mitigation
RF Power Increasing RF power generally increases the dissociation of the precursor gas, leading to a higher concentration of radicals and thus promoting particle nucleation and growth.[3][4]Use the lowest RF power that still provides the desired film properties and deposition rate.
Pressure Higher pressure can increase the residence time of gases and the rate of gas-phase reactions, often leading to increased particle formation.[3]Operate at lower pressures where possible, while maintaining film quality.
Gas Flow Rate Increasing the total gas flow rate can reduce the residence time of precursor molecules and particles in the plasma, thereby suppressing their growth.Use higher gas flow rates to help sweep particles out of the chamber before they can deposit on the substrate.
Temperature Higher substrate temperatures can sometimes reduce particle formation by increasing the mobility of surface species and promoting denser film growth, as well as through thermophoretic forces that can repel particles from the hot surface.Optimize the substrate temperature for both film quality and particle reduction.
Hydrogen Dilution Diluting the precursor gas with hydrogen can influence the plasma chemistry and film structure. It may help in scavenging certain radicals that contribute to particle formation and can suppress the incorporation of particles into the film.[5]Experiment with different hydrogen dilution ratios to find an optimal condition for low particle counts.

Experimental Protocols for Particle Mitigation

Protocol 1: Process Parameter Optimization

Objective: To identify a process window with minimal particle formation by systematically varying key deposition parameters.

Methodology:

  • Baseline Process: Start with a standard deposition recipe.

  • RF Power Series: While keeping other parameters constant, perform a series of depositions at varying RF power levels (e.g., decrease in 10-20% increments from the baseline).

  • Pressure Series: At the optimized RF power, vary the chamber pressure (e.g., decrease in 10-20% increments).

  • Gas Flow Rate Series: At the optimized RF power and pressure, vary the total gas flow rate (e.g., increase in 20-30% increments).

  • Hydrogen Dilution Series: Investigate the effect of adding H2 to the gas mixture at different dilution ratios (e.g., H2:SiHF3 from 1:1 to 10:1).

  • Particle Metrology: After each deposition, measure the particle count and size distribution on the wafer surface using a surface scanning inspection system.

  • Analysis: Correlate the process parameters with the particle data to determine the optimal operating conditions.

Protocol 2: In-Situ Particle Monitoring and Control

Objective: To use real-time particle data to minimize contamination.

Methodology:

  • Install In-Situ Particle Monitor: Equip the PECVD chamber with an in-situ particle monitor (e.g., a laser light scattering system).[6]

  • Real-Time Monitoring: During deposition, monitor the particle generation in real-time.

  • Modulated RF Plasma: If significant particle formation is observed, implement a modulated RF plasma (e.g., square wave or sine wave modulation). This involves cycling the plasma on and off at a specific frequency, which can disrupt the particle growth cycle.[7]

  • Process Adjustment: Based on the in-situ data, adjust process parameters during the run (if possible) or between runs to minimize particle counts.

Visualizations

ParticleFormationPathway cluster_plasma Plasma Environment cluster_surface Substrate Surface SiHF3 SiHF3 Precursor Gas Radicals SiFxHy Radicals (e.g., SiF2, SiF3, SiHF) SiHF3->Radicals Plasma Dissociation Nucleation Nucleation (Gas-Phase Clustering) Radicals->Nucleation Film Film Deposition Radicals->Film Growth Particle Growth (Coagulation & Surface Deposition) Nucleation->Growth Particles Negatively Charged Particles Growth->Particles Defects Particle Incorporation (Film Defects) Particles->Defects

Caption: Simplified signaling pathway of particle formation in a this compound-based plasma deposition process.

TroubleshootingWorkflow Start High Particle Count Detected CheckParams Review Process Parameters (RF Power, Pressure, Gas Flow) Start->CheckParams OptimizeParams Optimize Process Parameters (See Protocol 1) CheckParams->OptimizeParams Parameters out of spec CheckChamber Inspect Chamber for Flakes/Residue CheckParams->CheckChamber Parameters in spec End Particle Count Reduced OptimizeParams->End CleanChamber Perform Chamber Cleaning CheckChamber->CleanChamber Contamination found CheckGases Verify Gas Purity CheckChamber->CheckGases Chamber is clean CleanChamber->End ReplaceGas Replace Gas Cylinders/Purifiers CheckGases->ReplaceGas Purity issue suspected MonitorInSitu Implement In-Situ Monitoring (See Protocol 2) CheckGases->MonitorInSitu Gases are pure ReplaceGas->End MonitorInSitu->End

Caption: Logical workflow for troubleshooting high particle counts in SiHF3 deposition.

References

Technical Support Center: Accurate Trifluorosilane (SiHF3) Delivery with Mass Flow Controllers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating and troubleshooting mass flow controllers (MFCs) for the precise delivery of Trifluorosilane (SiHF3).

Frequently Asked Questions (FAQs)

Q1: Why is accurate calibration of my Mass Flow Controller (MFC) critical when working with this compound (SiHF3)?

A1: Accurate calibration is paramount for several reasons. Firstly, many chemical processes, such as semiconductor manufacturing, rely on precise ratios of reactant gases. Inaccurate flow rates can lead to failed experiments, inconsistent product quality, and wasted resources. Secondly, this compound is a hazardous gas, and ensuring the MFC is delivering the correct amount is a critical safety measure to prevent over-pressurization or dangerous reactions.

Q2: Can I calibrate my MFC directly with this compound?

A2: It is strongly advised not to calibrate standard thermal MFCs directly with this compound. SiHF3 is a corrosive gas that can damage the internal sensors and surfaces of the MFC, leading to inaccurate readings and premature failure. The recommended best practice is to use a benign, inert surrogate gas for calibration, such as Nitrogen (N₂) or Argon (Ar), and then apply a gas correction factor (K-factor) to determine the accurate flow rate for SiHF3.[1]

Q3: What is a Gas Correction Factor (K-factor) and how do I find the one for this compound?

A3: A Gas Correction Factor, or K-factor, is a value that accounts for the differences in the physical properties (specifically heat capacity, density, and viscosity) between the calibration gas (e.g., Nitrogen) and the process gas (this compound).[2][3] The MFC's output is multiplied by this factor to obtain the true flow rate of the process gas.

The most reliable source for the specific K-factor for this compound for your particular MFC model is the manufacturer of the MFC . If the manufacturer cannot provide this value, it may need to be determined empirically under controlled conditions.

Q4: What materials are compatible with this compound for my gas delivery system?

A4: Due to its reactivity, selecting appropriate materials for all wetted components in your gas delivery system is crucial. While specific compatibility data for this compound is not broadly published, general guidelines for corrosive silicon compounds suggest the use of:

  • Metals: Stainless steel (316L or higher grade) is generally recommended for its corrosion resistance.

  • Elastomers: Perfluoroelastomers (FFKM) are often used for seals in corrosive gas applications due to their high chemical resistance.

It is imperative to consult with your gas supplier and the manufacturers of your system components to verify material compatibility with this compound under your specific operating conditions.

Troubleshooting Guides

Issue 1: Inaccurate or Unstable Flow Reading

Possible Cause Troubleshooting Steps
Incorrect Gas Correction Factor (K-factor) Verify that you are using the correct K-factor for this compound relative to your calibration gas. Obtain the recommended K-factor from your MFC manufacturer.
Contamination of the MFC Sensor This compound can react with moisture or other impurities to form solid byproducts that coat the sensor.[4] Purge the system thoroughly with an inert gas (e.g., Nitrogen) before and after each use. Consider installing a purifier and filter upstream of the MFC.
Pressure Fluctuations Ensure the inlet pressure to the MFC is stable and within the manufacturer's specified operating range. Use a high-quality pressure regulator.
Temperature Variations Maintain a stable ambient temperature for the MFC as significant fluctuations can affect its accuracy.
Leaks in the Gas Delivery System Perform a thorough leak check of all fittings and connections using an appropriate method (e.g., Snoop® leak detection fluid or a helium leak detector).

Issue 2: No Flow Reading When Valve is Open

Possible Cause Troubleshooting Steps
Complete Blockage of the MFC This can be caused by severe contamination or a mechanical failure. Immediately and safely shut down the gas supply. Do not attempt to clear the blockage with excessive pressure. The MFC will likely require professional servicing.
Incorrect Power or Signal Connections Verify that the MFC is receiving the correct power supply and that all signal cables are securely connected.
Closed Upstream or Downstream Valve Ensure all manual and automated valves in the gas line are in the correct open/closed position.
Insufficient Inlet Pressure Check the pressure from your gas source and regulator to ensure it meets the minimum requirement for the MFC.

Quantitative Data Summary

The following tables provide key physical properties of this compound and a template for the necessary gas correction factors.

Table 1: Physical Properties of this compound

PropertyValue
Chemical Formula SiHF₃[5]
Molar Mass 86.09 g/mol [5][6]
Boiling Point -97.5 °C[5]
Melting Point -131 °C[5]
Density (gas) 1.86 g/cm³[5]

Table 2: Gas Correction Factors (K-factors) Relative to Nitrogen (N₂)

GasK-factor (Typical)
Nitrogen (N₂) (Reference) 1.00
This compound (SiHF₃) Contact MFC Manufacturer
Argon (Ar) ~1.45
Helium (He) ~1.45

Note: K-factors can vary slightly between different MFC manufacturers and models. Always use the value provided by your specific MFC manufacturer for the highest accuracy.

Experimental Protocols

Protocol 1: MFC Calibration for this compound using a Surrogate Gas (Nitrogen)

This protocol outlines the steps for calibrating an MFC for this compound service using Nitrogen as a safe and inert surrogate gas.

1. Safety Precautions:

  • Ensure the gas delivery system is located in a well-ventilated area or a fume hood.
  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
  • Confirm that the this compound cylinder is properly secured and that all connections have been leak-tested.
  • Have an emergency response plan in place.

2. Required Equipment:

  • Mass Flow Controller to be calibrated.
  • Calibrated reference flow meter (e.g., a primary standard like a piston prover or a recently calibrated secondary standard).
  • High-purity Nitrogen gas cylinder with a high-quality regulator.
  • This compound gas cylinder with a compatible regulator.
  • All necessary tubing, fittings, and valves, ensuring material compatibility.
  • Data acquisition system or software to record MFC output and reference flow meter readings.

3. Pre-Calibration Procedure:

  • Ensure the MFC is clean and has been purged with dry, inert gas to remove any residual moisture or contaminants.
  • Assemble the calibration setup as shown in the workflow diagram below, with the reference flow meter installed in series with the MFC.
  • Perform a thorough leak check of the entire calibration setup with Nitrogen.

4. Calibration Steps:

  • Connect the Nitrogen cylinder to the inlet of the MFC.
  • Power on the MFC and the reference flow meter and allow them to warm up and stabilize according to the manufacturer's instructions.
  • Zeroing the MFC: With no gas flowing, ensure the MFC reads zero. If not, perform a zero adjustment as per the manufacturer's manual.
  • Generating a Calibration Curve:
  • Set the MFC to a series of flow rates (e.g., 10%, 25%, 50%, 75%, and 100% of its full-scale range).
  • At each setpoint, allow the flow to stabilize.
  • Record the MFC's reported flow rate and the corresponding flow rate from the calibrated reference meter.
  • Create a calibration curve by plotting the MFC's reported flow against the reference meter's readings.
  • Applying the Gas Correction Factor:
  • Once the calibration with Nitrogen is complete and the MFC is reading accurately for the surrogate gas, you can introduce this compound into your process.
  • To determine the actual flow rate of this compound, multiply the MFC's setpoint (which is based on the Nitrogen calibration) by the this compound K-factor provided by the MFC manufacturer.
  • Actual SiHF₃ Flow = (MFC Setpoint for N₂) x (K-factor for SiHF₃)

5. Post-Calibration:

  • Thoroughly purge the MFC and the entire gas delivery system with Nitrogen to remove all traces of this compound.
  • Store the this compound cylinder according to safety regulations.

Visualizations

cluster_setup Calibration Setup Workflow N2_Cylinder Nitrogen Cylinder Regulator Pressure Regulator N2_Cylinder->Regulator Reference_Meter Reference Flow Meter Regulator->Reference_Meter MFC_DUT MFC (Device Under Test) Reference_Meter->MFC_DUT DAQ Data Acquisition System Reference_Meter->DAQ Reference Reading MFC_DUT->DAQ MFC Output Vent Vent MFC_DUT->Vent

Calibration setup for a Mass Flow Controller.

cluster_troubleshooting Troubleshooting Logic for Inaccurate Flow Start Inaccurate Flow Reading Check_K_Factor Verify K-Factor for SiHF3 Start->Check_K_Factor Check_Leaks Perform Leak Check Check_K_Factor->Check_Leaks K-Factor Correct Resolved Issue Resolved Check_K_Factor->Resolved K-Factor Incorrect, Corrected Check_Pressure Check for Pressure Fluctuations Check_Leaks->Check_Pressure No Leaks Found Check_Leaks->Resolved Leaks Found and Fixed Check_Contamination Inspect for Contamination Check_Pressure->Check_Contamination Pressure Stable Check_Pressure->Resolved Pressure Stabilized Purge_System Purge System and MFC Check_Contamination->Purge_System Contamination Suspected Contact_Support Contact Manufacturer Support Check_Contamination->Contact_Support No Obvious Contamination Purge_System->Contact_Support Issue Persists Purge_System->Resolved Flow Accurate After Purge

References

Validation & Comparative

A Comparative Guide to Precursors for Epitaxial Silicon Growth: Trifluorosilane vs. Dichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in semiconductor fabrication, the choice of precursor gas is a critical determinant of epitaxial silicon layer quality, growth rate, and defect density. This guide provides a detailed comparison of two halogenated silanes, Trifluorosilane (SiHF3) and the more conventional Dichlorosilane (SiH2Cl2), for epitaxial silicon growth. While Dichlorosilane is a well-documented and widely used precursor, this guide also explores the potential, albeit less experimentally validated, characteristics of this compound.

Executive Summary

Dichlorosilane (SiH2Cl2) is a mainstay in the semiconductor industry for silicon epitaxy, offering a balance of growth control and film quality. Extensive research provides a clear understanding of its performance under various conditions. This compound (SiHF3), in contrast, is not commonly used for silicon epitaxy, with more research focusing on its application in silicon carbide growth. This guide synthesizes the available experimental data for Dichlorosilane and draws theoretical comparisons for this compound, providing a framework for precursor selection.

Performance Comparison: A Tale of Two Halogens

The performance of a silicon precursor is primarily evaluated based on its growth rate, the quality of the resulting epitaxial layer, and the propensity for defect formation.

Dichlorosilane (SiH2Cl2): The Industry Standard

Dichlorosilane is favored for its ability to produce high-quality epitaxial silicon layers. It is particularly valued in selective epitaxial growth (SEG) processes, where silicon is grown only on exposed silicon surfaces and not on dielectric materials like silicon dioxide.[1][2][3] The presence of chlorine allows for an in-situ etching effect that removes weakly bonded silicon atoms, promoting ordered crystal growth.

Key Performance Characteristics of Dichlorosilane:

  • Growth Rate: The growth rate with Dichlorosilane is dependent on temperature and precursor partial pressure. It is generally lower than that of silane (SiH4) at lower temperatures but offers better selectivity.[4]

  • Film Quality: Dichlorosilane typically yields high-quality epitaxial films with low defect densities. The chlorine content helps in maintaining a clean growth surface.

  • Selectivity: It is a preferred precursor for selective epitaxial growth due to the etching effect of HCl, which is a byproduct of the reaction.[1]

  • Temperature Range: Epitaxial growth with Dichlorosilane is typically performed at temperatures ranging from 800°C to 1150°C.[1]

This compound (SiHF3): A Theoretical Perspective

Direct experimental data on the use of this compound for epitaxial silicon growth is scarce in publicly available literature. However, by drawing parallels with other fluorinated precursors and considering fundamental chemical properties, we can infer its potential behavior. The Si-F bond is significantly stronger than the Si-Cl bond, which suggests that SiHF3 would be more thermally stable than SiH2Cl2.

Anticipated Performance Characteristics of this compound:

  • Growth Rate: The higher thermal stability of SiHF3 would likely necessitate higher deposition temperatures to achieve comparable growth rates to SiH2Cl2. The decomposition of the molecule to release silicon for incorporation into the crystal lattice would require more energy.

  • Film Quality and Defects: The strong Si-F bond could potentially lead to fluorine incorporation in the epitaxial layer, which could act as defects. However, the etching effect of HF, a likely byproduct, could also contribute to a clean growth surface, similar to HCl in the Dichlorosilane process.

  • Selectivity: The formation of volatile silicon fluorides could potentially offer good selectivity in epitaxial growth.

Quantitative Data Summary

The following tables summarize the available quantitative data for Dichlorosilane in epitaxial silicon growth. No directly comparable experimental data was found for this compound.

Table 1: Dichlorosilane (SiH2Cl2) Growth Parameters for Epitaxial Silicon

ParameterValue/RangeConditionsReference
Growth Temperature 820 - 1020 °CLPCVD, 40-150 Torr[1]
Activation Energy (Growth) 52 kcal/molLPCVD, SiH2Cl2-HCl-H2 system[1]
Activation Energy (Etch) 36 kcal/molLPCVD, SiH2Cl2-HCl-H2 system[1]

Note: The activation energies refer to a semi-empirical model for selective epitaxial growth and etching in a Dichlorosilane-HCl-H2 system.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below is a typical protocol for epitaxial silicon growth using Dichlorosilane.

Dichlorosilane Epitaxial Growth via LPCVD

A common method for silicon epitaxy using Dichlorosilane is Low-Pressure Chemical Vapor Deposition (LPCVD).

1. Substrate Preparation:

  • Silicon wafers are subjected to a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.

  • A final dip in dilute hydrofluoric acid (HF) is performed to remove the native oxide and create a hydrogen-terminated surface.

2. Deposition Process:

  • The cleaned wafer is loaded into an LPCVD reactor.

  • The reactor is pumped down to a base pressure in the range of millitorr.

  • The wafer is heated to the desired growth temperature, typically between 800°C and 1150°C.

  • A carrier gas, usually hydrogen (H2), is introduced into the chamber.

  • Dichlorosilane (SiH2Cl2) is introduced as the silicon source gas. For selective growth, hydrogen chloride (HCl) may also be added to the gas mixture.[1]

  • The partial pressures of the reactant gases are controlled to achieve the desired growth rate and film properties.

  • The deposition proceeds for the time required to grow the desired epitaxial layer thickness.

3. Post-Deposition:

  • The precursor gas flows are stopped, and the reactor is cooled down under a hydrogen atmosphere.

  • The wafer is unloaded from the reactor.

Visualizing the Process and Comparison

Logical Flow of Precursor Comparison

G cluster_precursors Precursor Selection cluster_properties Key Properties cluster_performance Epitaxial Growth Performance SiHF3 This compound (SiHF3) Stability Thermal Stability SiHF3->Stability Higher (Stronger Si-F bond) Reactivity Surface Reactivity SiHF3->Reactivity Potentially lower Byproducts Reaction Byproducts SiHF3->Byproducts HF (etchant) GrowthRate Growth Rate SiHF3->GrowthRate Theoretically lower at same T FilmQuality Film Quality & Defects SiHF3->FilmQuality Potential for F incorporation Selectivity Selectivity SiHF3->Selectivity Theoretically possible DCS Dichlorosilane (SiH2Cl2) DCS->Stability Lower (Weaker Si-Cl bond) DCS->Reactivity Well-characterized DCS->Byproducts HCl (etchant) DCS->GrowthRate Established data DCS->FilmQuality High quality demonstrated DCS->Selectivity Excellent for SEG Stability->GrowthRate Reactivity->GrowthRate Reactivity->FilmQuality Byproducts->FilmQuality Byproducts->Selectivity

Caption: A logical diagram comparing the anticipated properties and performance of SiHF3 and SiH2Cl2.

Chemical Vapor Deposition Workflow for Epitaxial Silicon

G start Start: Silicon Substrate cleaning Substrate Cleaning (e.g., RCA, HF dip) start->cleaning loading Load into CVD Reactor cleaning->loading pumpdown Pump to Base Pressure loading->pumpdown heating Heat to Growth Temperature pumpdown->heating gas_intro Introduce Carrier Gas (H2) heating->gas_intro precursor_intro Introduce Precursor Gas (SiH2Cl2 or SiHF3) gas_intro->precursor_intro growth Epitaxial Growth on Substrate Surface precursor_intro->growth cooldown Cool Down growth->cooldown unload Unload Wafer cooldown->unload end End: Epitaxial Silicon Layer unload->end

Caption: A simplified workflow for epitaxial silicon growth using Chemical Vapor Deposition (CVD).

Conclusion

Dichlorosilane remains the industry-standard precursor for high-quality epitaxial silicon growth, particularly for selective applications, due to its well-understood chemistry and extensive experimental validation. This compound, while theoretically interesting due to its different chemical properties, lacks the experimental data for a direct and fair comparison in silicon epitaxy. Future research into the practical application of SiHF3 for silicon growth would be necessary to fully evaluate its potential as a viable alternative to Dichlorosilane. For professionals in the field, Dichlorosilane currently offers a more reliable and predictable process for achieving high-performance epitaxial silicon layers.

References

A Comparative Guide to Analytical Techniques for Determining Trifluorosilane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of trifluorosilane (SiHF₃), a critical precursor in the semiconductor and chemical synthesis industries, is paramount to ensuring end-product quality and process efficiency. The presence of even trace impurities can significantly impact material properties and reaction outcomes. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, offering insights into their principles, performance, and practical applications.

Comparison of Key Analytical Techniques

The determination of this compound purity and the identification of potential impurities are primarily accomplished through three main analytical techniques: Gas Chromatography (GC), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). Each method offers distinct advantages and is often used in combination to provide a comprehensive purity profile.

Analytical TechniquePrinciple of OperationCommon Impurities DetectedTypical Detection LimitsAdvantagesLimitations
Gas Chromatography (GC) Separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.Permanent gases (N₂, O₂, Ar, CO), hydrocarbons (CH₄, C₂H₆), other silanes (SiH₄, Si₂H₆), and chlorosilanes.0.1 - 10 ppmHigh resolution for complex mixtures, excellent quantification with appropriate detectors.May require matrix removal to prevent column/detector interference; reactive compounds can be challenging.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample at specific frequencies corresponding to molecular vibrations.Water (H₂O), carbon dioxide (CO₂), silicon-oxygen compounds (e.g., Si₂F₆O), and other fluorosilanes (e.g., SiF₄, SiH₂F₂).[1][2]0.1 - 10 ppm[3]Non-destructive, provides real-time analysis, excellent for identifying functional groups.Spectral overlap can complicate quantification; less sensitive for non-polar molecules.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.Broad applicability for known and unknown impurities; provides molecular weight information.ppb to ppt levelsVery high sensitivity and specificity, capable of identifying unknown impurities through fragmentation patterns.[4]Can be complex to operate, may require chromatographic separation for complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method combines the separation power of GC with the identification capabilities of MS, making it a robust technique for impurity analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.

  • Capillary Column: A DB-5MS column (30m x 0.25mm x 0.25µm) is a suitable choice for separating a range of impurities.[5]

Sample Handling and Introduction: Due to the gaseous nature and reactivity of this compound, a specialized gas handling system is required.

  • The this compound sample is introduced into the GC system via a gas sampling valve.

  • A split/splitless injector is typically used, with the injector temperature set to approximately 150-200°C.

  • Helium is the recommended carrier gas.

GC Conditions:

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Final hold: 200°C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 10 to 200.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is achieved by integrating the peak area of each impurity and comparing it to a calibration curve generated from certified standards.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is particularly effective for identifying and quantifying impurities with distinct infrared absorption bands, such as water and carbon dioxide.

Instrumentation:

  • High-resolution FTIR spectrometer.

  • Gas cell with a suitable path length (e.g., 10 cm to 10 m) and IR-transparent windows (e.g., KBr or ZnSe). The path length is chosen based on the expected concentration of impurities.

Sample Handling and Measurement:

  • Evacuate the gas cell to remove any atmospheric gases.

  • Introduce the this compound sample into the gas cell to a known pressure.

  • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹, at a resolution of at least 1 cm⁻¹.[1]

  • A background spectrum of the evacuated cell should be recorded and subtracted from the sample spectrum.

Data Analysis: The concentration of impurities is determined by applying the Beer-Lambert law, where the absorbance of a specific vibrational band is proportional to the concentration of the species. This requires reference spectra of the pure impurities for calibration. For example, the ν₃ band of CO₂ around 2349 cm⁻¹ and the vibrational bands of water around 1600 cm⁻¹ and 3600-3800 cm⁻¹ are commonly used for quantification.[1]

Direct-Injection Mass Spectrometry (MS)

For rapid screening and high-sensitivity analysis, this compound can be introduced directly into a mass spectrometer.

Instrumentation:

  • Mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • A gas inlet system capable of handling corrosive gases.

Sample Handling and Analysis:

  • The this compound sample is introduced directly into the ion source of the mass spectrometer through a controlled leak valve.

  • A soft ionization technique, such as chemical ionization (CI) or atmospheric pressure chemical ionization (APCI), may be preferable to electron ionization (EI) to minimize fragmentation of the parent molecule and simplify the mass spectrum.

Data Analysis: The mass spectrum will show a primary peak corresponding to the this compound ion and smaller peaks corresponding to impurities. The mass-to-charge ratio of these peaks allows for the identification of the impurities based on their molecular weights. Quantification can be performed by monitoring specific ions and calibrating with gas standards.

Analytical Workflow and Data Interpretation

The selection and sequence of analytical techniques are critical for a thorough purity assessment.

G cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting Sampling This compound Cylinder Sampling GC Gas Chromatography (GC) Sampling->GC FTIR FTIR Spectroscopy Sampling->FTIR TCD Thermal Conductivity Detector (TCD) GC->TCD Permanent Gases PED Plasma Emission Detector (PED) GC->PED Trace Impurities MS Mass Spectrometry (MS) GC->MS Broad Spectrum FTIR_Analysis Spectral Analysis FTIR->FTIR_Analysis Functional Groups Quantification Impurity Quantification (ppm/ppb) TCD->Quantification PED->Quantification Identification Impurity Identification MS->Identification FTIR_Analysis->Identification Purity_Report Certificate of Analysis (Purity Report) Quantification->Purity_Report Identification->Purity_Report

Caption: Workflow for this compound Purity Analysis.

This workflow illustrates a typical approach where a sample from a this compound cylinder undergoes parallel analysis by GC and FTIR. The GC separates the impurities, which are then detected and quantified by various detectors like TCD for permanent gases, a more sensitive PED for trace impurities, or MS for broad-spectrum identification.[6][7][8] FTIR provides complementary information on functional groups and specific molecules like water and CO₂. The data from these techniques are then combined to identify and quantify all impurities, leading to a final purity report.

References

A Comparative Guide to Thin Films Deposited with Trifluorosilane and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in the deposition of thin films, directly influencing the material's properties and performance in various applications, from semiconductor devices to biomedical coatings. This guide provides a comparative analysis of thin films deposited using trifluorosilane (SiHF₃) and common alternative silicon precursors: silane (SiH₄), dichlorosilane (SiH₂Cl₂), and bis(tertiary-butylamino)silane (BTBAS). Due to a notable lack of extensive research on this compound as a primary deposition precursor, this guide synthesizes available data on fluorinated silicon-based films to infer its potential characteristics, while providing a robust comparison between the more established alternatives based on experimental data.

Performance Comparison of Silicon Precursors

The choice of precursor significantly impacts the deposition process and the final properties of the thin film. The following table summarizes key performance metrics for thin films deposited using SiH₄, SiH₂Cl₂, and BTBAS, with inferred properties for SiHF₃ based on trends observed in fluorinated silicon nitride and amorphous silicon films.

PropertyThis compound (SiHF₃) (Inferred)Silane (SiH₄)Dichlorosilane (SiH₂Cl₂)Bis(tertiary-butylamino)silane (BTBAS)
Deposition Temperature Potentially lower than SiH₄ due to the reactivity of Si-F bonds.200-450°C (PECVD)600-800°C (LPCVD)300-550°C (ALD/CVD)
Deposition Rate Moderate to HighHighModerateLow (ALD), Moderate (CVD)
Film Composition SiN:H:F or a-Si:H:FSiN:H or a-Si:HSiNₓ (low H) or poly-SiSiNₓCᵧ:H or SiO₂
Conformality Good to ExcellentModerate to GoodGood to ExcellentExcellent
Hydrogen Content Lower than SiH₄HighLowModerate to High
Film Stress Tensile to Compressive (tunable)Tensile to CompressiveTypically TensileLow Tensile
Refractive Index (SiN) ~1.8 - 2.0~1.9 - 2.2~2.0~1.8 - 1.95
Dielectric Constant (SiN) Potentially lower due to F~6 - 7~7~5 - 6
Hardness Potentially HighModerateHighModerate

Experimental Data Summary

The following tables present a summary of quantitative data extracted from various studies on thin films deposited using silane, dichlorosilane, and BTBAS.

Table 1: Properties of Silicon Nitride (SiNₓ) Thin Films
PrecursorDeposition MethodTemperature (°C)Deposition Rate (nm/min)Refractive IndexStress (MPa)Reference
SiH₄ + NH₃PECVD30020 - 501.9 - 2.1-200 to 200 (Tunable)[1]
SiH₂Cl₂ + NH₃LPCVD7702 - 5~2.0800 - 1200 (Tensile)[2]
BTBAS + N₂ PlasmaPEALD400~0.1/cycle1.96Low Tensile
Table 2: Properties of Amorphous Silicon (a-Si:H) Thin Films
PrecursorDeposition MethodTemperature (°C)Deposition Rate (nm/s)Optical Bandgap (eV)Hydrogen Content (at. %)Reference
SiH₄PECVD2500.1 - 1.01.7 - 1.810 - 20
SiH₄Hot-Wire CVD350> 1.01.6 - 1.7< 10[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the deposition of silicon-based thin films using common techniques.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon Nitride from Silane

A typical PECVD process for depositing silicon nitride films involves the following steps:

  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants.

  • Deposition Chamber: The deposition is carried out in a parallel-plate RF (13.56 MHz) PECVD reactor.

  • Process Parameters:

    • Precursor Gases: Silane (SiH₄) and Ammonia (NH₃) are used as the silicon and nitrogen sources, respectively. Nitrogen (N₂) or Argon (Ar) can be used as a carrier gas.

    • Gas Flow Rates: The SiH₄/NH₃ flow ratio is varied to control the film stoichiometry and properties. A typical ratio is in the range of 1:1 to 1:10.

    • Substrate Temperature: The substrate is heated to a temperature between 250°C and 400°C.

    • RF Power: The plasma is generated with an RF power density typically ranging from 0.1 to 1 W/cm².

    • Pressure: The chamber pressure is maintained between 0.5 and 2 Torr.

  • Deposition: The precursor gases are introduced into the chamber, and the RF power is applied to generate a plasma, leading to the decomposition of the gases and the deposition of a SiN:H film on the substrate.

  • Characterization: The film thickness and refractive index are measured by ellipsometry. The chemical bonding is analyzed using Fourier-transform infrared (FTIR) spectroscopy. Film stress is determined by measuring the wafer curvature before and after deposition.

Visualizing Deposition and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in thin film deposition and characterization.

CVD_Process cluster_precursors Precursor Delivery cluster_chamber PECVD Chamber cluster_characterization Film Characterization SiHF3 This compound (SiHF3) Plasma RF Plasma Generation SiHF3->Plasma NH3 Ammonia (NH3) NH3->Plasma Deposition Thin Film Deposition Plasma->Deposition Substrate Heated Substrate Substrate->Deposition Ellipsometry Ellipsometry (Thickness, Refractive Index) Deposition->Ellipsometry FTIR FTIR (Chemical Bonds) Deposition->FTIR Stress Stress Measurement (Wafer Curvature) Deposition->Stress AFM AFM (Surface Morphology) Deposition->AFM

Caption: A workflow diagram illustrating the Plasma-Enhanced Chemical Vapor Deposition (PECVD) process using this compound and subsequent film characterization techniques.

Comparative_Workflow cluster_precursors Silicon Precursors cluster_deposition Deposition Methods cluster_properties Film Properties SiHF3 This compound PECVD PECVD SiHF3->PECVD SiH4 Silane SiH4->PECVD SiH2Cl2 Dichlorosilane LPCVD LPCVD SiH2Cl2->LPCVD BTBAS BTBAS ALD ALD BTBAS->ALD Optical Optical PECVD->Optical Structural Structural PECVD->Structural Electrical Electrical LPCVD->Electrical LPCVD->Structural Mechanical Mechanical ALD->Mechanical ALD->Structural

Caption: A logical diagram showing the relationship between different silicon precursors, deposition methods, and the resulting categories of thin film properties that are characterized.

Discussion and Conclusion

While direct experimental data for thin films deposited from this compound is sparse in the reviewed literature, we can infer potential advantages based on the chemistry of fluorinated silicon compounds. The high reactivity of the Si-F bond may allow for lower deposition temperatures compared to SiH₄, which is beneficial for temperature-sensitive substrates. Furthermore, the incorporation of fluorine into the film can lead to a lower dielectric constant and potentially enhanced thermal stability.

In comparison, silane (SiH₄) is a widely used and well-characterized precursor, particularly in plasma-enhanced chemical vapor deposition (PECVD), offering high deposition rates and the ability to tune film properties by adjusting process parameters. However, films deposited from silane often have a high hydrogen content, which can affect device performance and stability.[1]

Dichlorosilane (SiH₂Cl₂) , typically used in low-pressure chemical vapor deposition (LPCVD), produces films with low hydrogen content and excellent conformality, making it suitable for applications requiring high-quality dielectric layers.[2] The main drawback is the high deposition temperature required.

Bis(tertiary-butylamino)silane (BTBAS) is an organometallic precursor favored for atomic layer deposition (ALD) due to its self-limiting surface reactions, which enable precise thickness control and excellent conformality on complex topographies. The resulting films can have lower carbon and hydrogen impurity levels compared to other organometallic precursors.

References

A Comparative Guide to Silicon Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a silicon precursor is a critical decision in any Atomic Layer Deposition (ALD) process, directly influencing film properties, deposition conditions, and overall process efficiency. As device dimensions shrink and applications in fields like microelectronics, optics, and biocompatible coatings become more demanding, a nuanced understanding of precursor chemistry and performance is essential. This guide provides an objective comparison of common silicon precursors for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ), supported by experimental data to inform precursor selection for specific research and development applications.

Classification of Silicon Precursors

Silicon precursors for ALD are broadly categorized based on their reactive ligands. The primary families include halosilanes (chlorosilanes), aminosilanes, and, to a lesser extent, alkoxysilanes and other organosilanes. Halosilanes were among the first precursors used for ALD but often require high deposition temperatures. Aminosilanes have gained prominence due to their higher reactivity at lower temperatures and because they are chlorine-free, which is critical for many electronic applications.

G Classification of Common Silicon ALD Precursors cluster_main cluster_halides Halosilanes cluster_aminosilanes Aminosilanes cluster_others Other Precursors precursors Silicon Precursors SiCl4 SiCl₄ (Silicon Tetrachloride) precursors->SiCl4 BTBAS BTBAS Bis(tert-butylamino)silane precursors->BTBAS Iodisilanes Iodisilanes (e.g., SiH₂I₂) precursors->Iodisilanes SiH2Cl2 SiH₂Cl₂ (Dichlorosilane) Si2Cl6 Si₂Cl₆ (Hexachlorodisilane) BDEAS BDEAS Bis(diethylamino)silane TDMAS TDMAS Tris(dimethylamino)silane DSBAS DSBAS Di(sec-butylamino)silane Alkoxysilanes Alkoxysilanes (e.g., TEOS)

A diagram classifying silicon precursors for ALD.

Performance Comparison for Silicon Dioxide (SiO₂) Deposition

Aminosilanes are generally preferred for SiO₂ deposition, especially in low-temperature applications, due to their high reactivity with oxidants like ozone (O₃) and oxygen plasma. Bis-aminosilanes, such as BTBAS and BDEAS, often exhibit superior performance compared to tris-aminosilanes like TDMAS, which can suffer from higher carbon incorporation.[1]

PrecursorAbbreviationCo-reactantDeposition Temp. (°C)Growth Per Cycle (Å/cycle)Refractive Index (@633 nm)Key Findings
Bis(tert-butylamino)silaneBTBASO₃ / O₂ Plasma300 - 500~0.8 - 1.0~1.46Offers a wide ALD temperature window and good film quality.[1][2]
Bis(diethylamino)silaneBDEASO₃ / O₂ Plasma100 - 300~1.0 - 1.23~1.47Good growth rate at lower temperatures.[3] Carbon and nitrogen impurities are typically low.[4]
Tris(dimethylamino)silaneTDMASO₃ / O₂ Plasma100 - 300~0.7 - 0.98~1.45 - 1.47Prone to higher carbon impurity levels compared to bis-aminosilanes.[1][5][6]
Di(sec-butylamino)silaneDSBASO₂ Plasma100 - 300~0.8~1.46Mono-aminosilane that has shown high growth rates and good film quality.[2][7]
Silicon TetrachlorideSiCl₄H₂O25 (catalyzed)VariableNot specifiedCan be used at room temperature with a catalyst like NH₃, but films may contain chlorine impurities.[8]

Performance Comparison for Silicon Nitride (SiNₓ) Deposition

For SiNₓ deposition, both chlorosilanes and aminosilanes are widely used. Chlorosilanes typically require higher temperatures for thermal ALD but can produce high-density films.[9] Aminosilanes are suitable for lower-temperature plasma-enhanced ALD (PEALD), which is crucial for temperature-sensitive substrates.[2] Mono-aminosilanes like DSBAS have demonstrated superior performance in PEALD, yielding films with higher density and lower impurities compared to bis-aminosilane counterparts like BTBAS.[2][7]

PrecursorAbbreviationCo-reactantDeposition Temp. (°C)Growth Per Cycle (Å/cycle)Wet Etch Rate (nm/min in 100:1 HF)Key Findings
Silicon TetrachlorideSiCl₄NH₃500~0.280.28Standard high-temperature thermal ALD process.[10]
DichlorosilaneSiH₂Cl₂NH₃500~0.450.14 - 0.20Higher GPC and lower wet etch rate compared to SiCl₄ under similar conditions.[10]
HexachlorodisilaneSi₂Cl₆NH₃ / N₂ Plasma400 - 550~0.9VariableUsed in both thermal and plasma processes; can achieve high conformality.[9][11]
Bis(tert-butylamino)silaneBTBASN₂ Plasma100 - 400~0.6 - 0.8~1.0 - 5.0GPC decreases with increasing temperature; film quality improves at higher temperatures.[12]
Di(sec-butylamino)silaneDSBASN₂ Plasma100 - 400~0.8< 2.0Shows a stable GPC across the temperature range and produces higher quality, denser films than BTBAS.[7][13]

Experimental Protocols

Detailed and consistent experimental methodologies are fundamental for reproducible results. Below are representative protocols for SiO₂ and SiNₓ ALD processes.

Experimental Workflow: ALD Process

G Generalized ALD Cycle Workflow cluster_workflow start Load Substrate & Set Temp/Pressure step1 Step 1: Pulse Silicon Precursor start->step1 purge1 Step 2: Purge with Inert Gas step1->purge1 step2 Step 3: Pulse Co-reactant (e.g., O₃, NH₃, N₂ Plasma) purge1->step2 purge2 Step 4: Purge with Inert Gas step2->purge2 repeat Repeat Cycle (n times) purge2->repeat repeat->step1 n > 1 end Process Complete repeat->end n = 0

A typical four-step ALD cycle workflow.
Protocol 1: SiO₂ Deposition using Aminosilane (BDEAS) and Ozone

This protocol describes a typical thermal ALD process for depositing silicon dioxide.

  • Substrate Preparation: P-type Si (100) wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide.

  • Reactor Setup: The substrate is loaded into the ALD reactor chamber. The reactor is pumped to a base pressure in the mTorr range and the substrate is heated to the desired deposition temperature (e.g., 200 °C).

  • Precursor Handling: The BDEAS precursor is maintained in a canister heated to a temperature sufficient to provide adequate vapor pressure (e.g., 70 °C). Delivery lines are heated to prevent condensation.

  • ALD Cycle:

    • Pulse A (BDEAS): The BDEAS vapor is pulsed into the chamber for a set duration (e.g., 140 ms) to allow for self-limiting chemisorption on the substrate surface.

    • Purge A: The chamber is purged with an inert gas (e.g., N₂ or Ar) for a specified time (e.g., 2-5 seconds) to remove unreacted precursor and byproducts.

    • Pulse B (Ozone): Ozone (O₃), the co-reactant, is pulsed into the chamber (e.g., 2 seconds) to react with the chemisorbed precursor layer, forming SiO₂ and regenerating surface reactive sites.

    • Purge B: The chamber is purged again with inert gas (e.g., 5-8 seconds) to remove reaction byproducts.

  • Deposition: The ALD cycle is repeated until the desired film thickness is achieved.

  • Characterization: Film thickness and refractive index are measured ex-situ using spectroscopic ellipsometry. Film composition and impurity levels are analyzed using X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).

Protocol 2: SiNₓ Deposition using Chlorosilane (SiH₂Cl₂) and NH₃

This protocol outlines a common high-temperature thermal ALD process for silicon nitride.

  • Substrate Preparation: Si (100) wafers are cleaned as described in the previous protocol.

  • Reactor Setup: The substrate is loaded into a batch-type ALD reactor. The reactor is brought to the target deposition temperature (e.g., 500 °C) and process pressure.

  • Precursor Handling: SiH₂Cl₂ (DCS) and NH₃ are supplied from gas lines into the reactor.

  • ALD Cycle:

    • Pulse A (DCS): A pulse of SiH₂Cl₂ is introduced into the reactor, leading to its reaction with the amine-terminated surface.

    • Purge A: The reactor is purged with N₂ to remove excess DCS and HCl byproducts.

    • Pulse B (NH₃): A pulse of ammonia is introduced, which reacts with the surface-bound silicon species to form silicon nitride and regenerate the amine-terminated surface.

    • Purge B: A final N₂ purge removes residual NH₃ and byproducts.

  • Deposition: The cycle is repeated to build the SiNₓ film layer by layer.

  • Characterization: Film thickness is determined by ellipsometry. The Si:N ratio and impurity concentrations (Cl, H) are measured by XPS. The wet etch rate in a dilute HF solution (e.g., 100:1) is measured to assess film density and quality.[10]

References

Comparative Mass Spectrometry Analysis of Trifluorosilane and Its Reaction Products in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of Trifluorosilane (SiHF₃) compared to alternative silicon precursors. This guide provides an objective analysis of its performance, supported by experimental data, to inform its application in processes such as plasma-enhanced chemical vapor deposition (PECVD).

This compound (SiHF₃) is emerging as a critical precursor gas in the semiconductor industry, particularly for the deposition of silicon-based thin films like silicon nitride (SiNₓ) and silicon carbonitride (SiCN). Its unique chemical properties offer potential advantages over traditional precursors such as silane (SiH₄) and dichlorosilane (SiH₂Cl₂). Understanding the gas-phase chemistry of SiHF₃ and its reaction products through mass spectrometry is paramount for process optimization and control. This guide offers a comparative analysis of the mass spectrometric characteristics of SiHF₃ and its reaction products, alongside alternative silicon precursors.

Mass Spectrometric Fragmentation of this compound

Under electron ionization (EI) mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 86. Key fragmentation pathways include the loss of a hydrogen atom to form the SiF₃⁺ ion (m/z 85), and the successive loss of fluorine atoms, resulting in ions such as SiHF₂⁺ (m/z 67) and SiHF⁺ (m/z 48).

Table 1: Comparison of Key Mass Spectrometry Fragments of Silicon Precursors

PrecursorMolecular FormulaMolecular Ion (M⁺) m/zMajor Fragment Ions (m/z)
This compoundSiHF₃8685 (SiF₃⁺), 67 (SiHF₂⁺), 48 (SiHF⁺)
SilaneSiH₄3231 (SiH₃⁺), 30 (SiH₂⁺), 29 (SiH⁺)
DichlorosilaneSiH₂Cl₂10065 (SiHCl⁺), 30 (SiH₂⁺)
TetrafluorosilaneSiF₄10485 (SiF₃⁺)

Note: Relative abundances of fragment ions are highly dependent on the ionization energy and specific instrument conditions.

Analysis of Reaction Products in Plasma Environments

In plasma-enhanced chemical vapor deposition (PECVD) processes, SiHF₃ undergoes complex reactions to form various neutral and ionic species that contribute to film growth. Mass spectrometry is a vital diagnostic tool for identifying these reactive intermediates and understanding the deposition mechanism.

In SiH₄/NF₃ plasma, which can simulate some of the reactive species present in a SiHF₃ plasma, a cascade of abstraction and scrambling reactions occurs. This leads to the formation of various fluorinated silyl cations, including SiH₂F⁺, SiHF₂⁺, and SiF₃⁺.[1] The reaction of SiH₃⁺ and SiH₂F⁺ with NF₃ can also produce the fluoronitrenium ion (NHF⁺), which is relevant in silicon nitride deposition.[1]

Table 2: Dominant Ionic Species in Different Silicon Precursor-Based Plasmas

Plasma SystemPrimary PrecursorDominant Ionic Species Detected by Mass Spectrometry
SiHF₃-basedSiHF₃SiF₃⁺, SiHF₂⁺, SiF₂⁺, SiF⁺, H⁺
SiH₄/N₂-basedSiH₄SiH₃⁺, SiH₂⁺, N₂⁺, N⁺
SiH₂Cl₂/NH₃-basedSiH₂Cl₂SiHCl⁺, SiCl⁺, NH₃⁺, NH₂⁺

The composition of the plasma has a direct impact on the properties of the deposited films. For instance, in the deposition of fluorinated silicon nitride (SiNₓ:F) films using SiH₄/N₂/NF₃ gas mixtures, the fluorine content in the film increases with the NF₃ flow rate, which can be monitored by observing the intensity of fluorine-containing ions in the mass spectrum.[2]

Experimental Protocols for Mass Spectrometry Analysis

The analysis of corrosive gases like this compound requires specific experimental considerations to ensure accurate and repeatable results.

Experimental Protocol: Quadrupole Mass Spectrometry of this compound Gas

  • Gas Inlet System: A corrosion-resistant gas handling system is essential. This typically involves the use of stainless steel or nickel-alloy tubing and components. A pressure-reducing regulator and a mass flow controller are used to introduce a precise and stable flow of SiHF₃ into the mass spectrometer's vacuum chamber.

  • Ionization: Electron ionization (EI) is commonly used for gas-phase analysis. A standard electron energy of 70 eV is typically employed to generate a reproducible fragmentation pattern.

  • Mass Analyzer: A quadrupole mass analyzer is well-suited for this application due to its fast scanning speed and tolerance to higher pressures compared to other types of mass analyzers.

  • Detection: An electron multiplier or a Faraday cup can be used for ion detection. The choice depends on the required sensitivity and dynamic range.

  • Data Acquisition: The mass spectrum is recorded by scanning the quadrupole's radio frequency and DC voltages to sequentially transmit ions of different mass-to-charge ratios to the detector.

Experimental Workflow for Plasma Diagnostics:

G Experimental Workflow for SiHF₃ Plasma Mass Spectrometry PECVD PECVD Reactor with SiHF₃/N₂/Ar Plasma Sampling Gas Sampling via Differentially Pumped Orifice PECVD->Sampling Plasma Effluent QMS Quadrupole Mass Spectrometer (QMS) Sampling->QMS Ionized Species Analysis Data Acquisition and Ion Signal Analysis QMS->Analysis Mass Spectrum

Caption: Workflow for real-time analysis of SiHF₃ plasma.

Reaction Pathways and Mechanisms

The reaction pathways of SiHF₃ in a plasma environment are complex and involve numerous radical and ionic species. Understanding these pathways is crucial for controlling the film deposition process.

In the context of silicon nitride deposition from SiH₄ and NH₃, aminosilanes (Si(NH₂)ₓ) have been identified as key gas-phase precursors.[3] A similar mechanism is expected with SiHF₃, where fluorinated aminosilanes could be formed.

Logical Relationship of Precursor to Film Properties:

G Influence of Precursor on Film Properties Precursor Silicon Precursor (e.g., SiHF₃, SiH₄) Plasma Plasma Dissociation & Ionization Precursor->Plasma Intermediates Reactive Intermediates (Radicals, Ions) Plasma->Intermediates Surface Surface Reactions on Substrate Intermediates->Surface Film Thin Film Properties (Composition, Density, etc.) Surface->Film

Caption: From precursor gas to final film properties.

Comparison with Alternative Precursors

Silane (SiH₄): Silane is a widely used precursor due to its high reactivity. However, its high reactivity can also lead to gas-phase nucleation and particle formation, which can be detrimental to film quality. Mass spectra of silane plasmas are dominated by SiHₓ⁺ ions.

Dichlorosilane (SiH₂Cl₂): Dichlorosilane offers better film quality and higher deposition rates for certain applications compared to silane.[4] Its plasma chemistry involves chlorine-containing ions, which can influence the etching and deposition characteristics. Thermodynamic analysis shows that SiH₂Cl₂ and SiHCl₃ decompose to generate SiCl₂ as the main radical species at temperatures between 600-1100°C.[5]

Tetrafluorosilane (SiF₄): As a fully fluorinated precursor, SiF₄ is less reactive than SiHF₃. Its high bond strength can be advantageous in reducing parasitic deposition.[6] The mass spectrum of SiF₄ is dominated by the SiF₃⁺ fragment.

This compound presents a compelling alternative to traditional silicon precursors, offering a unique balance of reactivity and control over film properties. Mass spectrometry is an indispensable tool for characterizing the gas-phase chemistry of SiHF₃ and its reaction products. By understanding the fragmentation patterns, identifying reactive intermediates in plasma environments, and comparing these characteristics to other precursors, researchers and engineers can optimize deposition processes for advanced semiconductor device fabrication. The data and protocols presented in this guide provide a foundational understanding for leveraging the benefits of this compound in various applications.

References

Unveiling Molecular Structures: A Comparative Guide to FTIR Spectroscopy for Trifluorosilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful and accessible analytical technique for characterizing the molecular structure of novel compounds. This guide provides a comprehensive comparison of FTIR spectroscopy for the identification of functional groups in trifluorosilane derivatives, supported by experimental data and detailed protocols.

This compound (SiHF3) and its derivatives are a class of silicon compounds with increasing importance in materials science, organic synthesis, and pharmaceutical development. The presence and nature of various functional groups attached to the trifluorosilyl (-SiF3) moiety dictate the chemical and physical properties of these molecules. FTIR spectroscopy offers a rapid and non-destructive method to elucidate these structural details by probing the vibrational modes of molecular bonds.

Performance Comparison: FTIR vs. Other Techniques

While FTIR is a cornerstone of functional group analysis, other techniques like Raman spectroscopy can provide complementary information.[1][2][3] The choice of method often depends on the specific characteristics of the sample and the desired information.[4]

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations, dependent on a change in the dipole moment.[2]Measures the inelastic scattering of monochromatic light, dependent on a change in the polarizability of the molecule.[2]
Sensitivity to Functional Groups Highly sensitive to polar functional groups such as C=O, O-H, and N-H.[3]Strong signals for symmetric and non-polar bonds like C-C, C=C, and Si-Si.[2]
Sample Compatibility Versatile for solids, liquids, and gases.[1] Can be challenging for aqueous samples due to strong water absorption.[1]Excellent for aqueous samples.[1] Can analyze solids, liquids, and gases.[3]
Signal Strength Typically produces stronger signals than Raman spectroscopy.[1]Generally weaker signals, which may require longer acquisition times.[1]
Fluorescence Interference Not susceptible to fluorescence.[2]Can be significantly affected by sample fluorescence.[2]
Spatial Resolution Lower spatial resolution compared to Raman microscopy.[3]Higher spatial resolution, enabling detailed chemical mapping.[3]

For the routine identification of key functional groups in this compound derivatives, FTIR spectroscopy is often the more practical and readily available choice due to its high sensitivity to the polar Si-F bond and other common organic functional groups.

Identifying Key Functional Groups in this compound Derivatives with FTIR

The infrared spectrum of a this compound derivative is dominated by strong absorptions corresponding to the Si-F stretching vibrations. However, the presence of other functional groups gives rise to characteristic bands in other regions of the spectrum, providing a molecular fingerprint.

The following table summarizes the characteristic infrared absorption frequencies for key functional groups found in this compound derivatives.

Functional GroupBondType of VibrationCharacteristic Absorption (cm⁻¹)Notes
Trifluorosilyl Si-FAsymmetric & Symmetric Stretch1030 - 820[5]Typically very strong and broad absorptions. The exact position can be influenced by the other substituents on the silicon atom.
Alkyl C-HStretch3000 - 2850[6]Indicates the presence of saturated hydrocarbon chains.
C-HBend1470 - 1370[6]
Alkenyl C=CStretch1680 - 1640[6]Indicates the presence of a carbon-carbon double bond.
=C-HStretch3100 - 3000[6]
Aromatic C=CRing Stretch1600 - 1450[6]A series of bands indicates an aromatic ring.
=C-HStretch3100 - 3000[6]
Hydroxyl O-HStretch (Free)~3690 (Sharp)[7]Indicates a non-hydrogen-bonded hydroxyl group.
O-HStretch (H-bonded)3600 - 3200 (Broad)[7]A broad band is indicative of intermolecular or intramolecular hydrogen bonding.
Si-O-HDeformation950 - 810[7]
Carbonyl C=OStretch1770 - 1725 (e.g., Acetoxy)[7]The position is sensitive to the electronic environment of the carbonyl group.
Alkoxy Si-O-CStretch1110 - 1000[7]Often a strong and broad band. Can be masked by Si-O-Si absorption if present.
Siloxane Si-O-SiAsymmetric Stretch1130 - 1000[8]A very strong and typically broad absorption.

Experimental Protocol: FTIR Analysis of this compound Derivatives

The following is a generalized protocol for the analysis of liquid or solid this compound derivatives using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Sample of the this compound derivative

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

  • Spatula or pipette

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • For liquid samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal using a pipette. Ensure the crystal is fully covered.

    • For solid samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, spectra are collected in the range of 4000-400 cm⁻¹.

    • The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are usually sufficient.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the characteristic absorption bands and compare their wavenumbers (cm⁻¹) with established correlation tables to identify the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the pressure arm tip with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Workflow for Functional Group Identification

The logical flow of identifying functional groups in this compound derivatives using FTIR spectroscopy can be visualized as follows:

FTIR_Workflow FTIR Analysis Workflow for this compound Derivatives cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Processing & Interpretation cluster_validation Validation & Reporting Start Start Background Acquire Background Spectrum Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Correlate Correlate Frequencies with Functional Groups Identify->Correlate Structure Propose Molecular Structure Correlate->Structure Compare Compare with Reference Spectra / Other Data Structure->Compare Report Generate Report Compare->Report

FTIR Analysis Workflow

This guide provides a foundational understanding of the application of FTIR spectroscopy for the characterization of this compound derivatives. By following the outlined protocols and utilizing the provided data, researchers can confidently identify key functional groups and elucidate the structures of these important compounds.

References

A Comparative Guide to Silicon Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the economic and performance characteristics of common silicon precursors for the synthesis of silica-based materials.

In the realm of materials science, particularly for applications in drug delivery and biomedical research, the choice of silicon precursor is a critical decision that influences not only the physicochemical properties of the resulting silica materials but also the overall cost and feasibility of the synthesis process. This guide provides a comprehensive comparison of three widely used silicon precursors: Tetraethyl Orthosilicate (TEOS), Sodium Silicate, and Silane.

Economic Comparison

The economic viability of a synthesis process is a key consideration for both academic research and industrial drug development. The cost of the silicon precursor is a major contributing factor to the overall expense.

PrecursorChemical FormulaTypical PurityPrice Range (per kg)ByproductsHandling Considerations
Tetraethyl Orthosilicate (TEOS) Si(OC₂H₅)₄>98%[1]$30 - $170Ethanol[1]Flammable liquid, moisture-sensitive[1]
Sodium Silicate Na₂SiO₃Lower; contains sodium and other impurities[1]$0.09 - $15[2][3][4][5]Sodium salts (e.g., NaCl)[1]Aqueous solution, highly alkaline[1]
Silane SiH₄High Purity (e.g., 99.9999%)[6]$8 - $90[7][8]Hydrogen (in some reactions)Pyrophoric and toxic gas, requires specialized handling[7]

Key Economic Insights:

  • Sodium silicate stands out as the most cost-effective precursor, making it an attractive option for large-scale production and applications where high purity is not the primary concern.[1][9]

  • TEOS is a higher-cost, high-purity precursor that is widely used in research settings where precise control over the synthesis and high-purity materials are required.[1]

  • Silane , while available in very high purities suitable for the electronics industry, presents significant handling challenges and costs due to its hazardous nature, making it less common for routine silica nanoparticle synthesis in a biomedical research context.[7]

Performance Comparison

The performance of a silicon precursor is evaluated based on the properties of the resulting silica material and its suitability for the intended application, such as drug delivery.

Performance MetricTetraethyl Orthosilicate (TEOS)Sodium SilicateSilane
Purity of Silica High purity, as byproducts are volatile (ethanol).[1][10]Lower purity due to the presence of sodium salts that require thorough washing to remove.[1][8]Can produce high-purity silica, but the reaction requires careful control.
Control over Particle Size and Morphology Excellent control, especially with the Stöber method, allowing for monodisperse spherical nanoparticles.[11][12]Good control is achievable, but achieving high monodispersity can be more challenging than with TEOS.Can produce monodisperse particles, but synthesis methods are less established for nanoparticle drug delivery applications.[13][14]
Surface Functionalization Potential Well-established and versatile surface chemistry with abundant silanol groups for functionalization.[11][15][16][17][18]The surface can be functionalized, but residual impurities may affect the process.[11]Surface chemistry is similar to TEOS-derived silica, allowing for functionalization.[19]
Biocompatibility of Resulting Silica Generally considered biocompatible and widely used in biomedical applications.[18]Biocompatibility is dependent on the complete removal of impurities.Biocompatibility is expected to be similar to other silica sources, assuming high purity.

Key Performance Insights:

  • TEOS is the precursor of choice when precise control over particle size, morphology, and high purity are critical, which are often paramount in drug delivery applications.[1][12] The Stöber method, which primarily uses TEOS, is renowned for its ability to produce monodisperse silica nanoparticles.[11]

  • Sodium silicate offers a viable alternative for applications where cost is a primary driver and stringent purity requirements can be met through post-synthesis purification steps.[1]

  • Silane is less commonly used for synthesizing silica nanoparticles for drug delivery due to the prevalence and ease of use of TEOS and sodium silicate. However, its high reactivity can be advantageous in specific applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and evaluation of silica nanoparticles. Below are representative protocols for TEOS and sodium silicate.

Synthesis of Silica Nanoparticles using TEOS (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles via the base-catalyzed hydrolysis and condensation of TEOS in an alcohol.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously.

  • Rapidly add the desired volume of TEOS to the stirring solution.[1]

  • A milky white suspension will form, indicating the nucleation and growth of silica particles.[1]

  • Continue stirring at room temperature for a set duration (e.g., 2-12 hours) to allow for the formation and growth of silica nanoparticles.[1]

  • Collect the silica particles by centrifugation.

  • Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.[1]

  • Dry the final white powder in an oven at 60-80°C.[1]

Synthesis of Silica Nanoparticles using Sodium Silicate (Sol-Gel Precipitation)

This protocol outlines the synthesis of silica nanoparticles from a sodium silicate solution through acid precipitation.

Materials:

  • Sodium silicate solution

  • A strong acid (e.g., HCl or H₂SO₄)

  • Deionized water

  • (Optional) Ethanol

Procedure:

  • Prepare a dilute solution of sodium silicate in deionized water.

  • Slowly add the acid to the sodium silicate solution while stirring vigorously to initiate the precipitation of silica.[1]

  • Monitor the pH of the solution; a pH of around 7 is often targeted for complete precipitation.[1]

  • Allow the solution to age for a period (e.g., 1 hour) to ensure complete reaction.[1]

  • Collect the precipitated silica by filtration or centrifugation.

  • Thoroughly wash the silica with deionized water to remove the salt byproducts. The absence of chloride ions in the filtrate can be confirmed with a silver nitrate test.[1]

  • (Optional) Wash with ethanol to aid in drying.

  • Dry the purified silica powder in an oven.

Characterization Methods for Silica Nanoparticles

To evaluate the success of the synthesis and the properties of the resulting nanoparticles, a suite of characterization techniques is employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds and the presence of surface functional groups.[10][20]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[12]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[12]

  • X-ray Diffraction (XRD): To determine the amorphous or crystalline nature of the silica.[12]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution of mesoporous silica nanoparticles.

Visualizing Key Processes

Understanding the underlying biological and experimental processes is crucial for the effective design and application of silica nanoparticles in drug delivery.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for synthesizing silica nanoparticles from TEOS and sodium silicate.

TEOS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Mix Ethanol, Water, & Ammonia B Add TEOS A->B C Stir at Room Temperature B->C D Centrifugation C->D E Wash with Ethanol & Water D->E E->D F Dry in Oven E->F Sodium_Silicate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Dilute Sodium Silicate Solution B Add Acid to Precipitate Silica A->B C Age the Solution B->C D Filtration/ Centrifugation C->D E Wash with Deionized Water D->E E->D F Dry in Oven E->F EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K SiO2_NP Silica Nanoparticle Macropinosome Macropinosome SiO2_NP->Macropinosome Macropinocytosis Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Macropinosome->ERK Influences

References

Validating Theoretical Models of Trifluorosilane Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of reaction kinetics is paramount for process optimization and safety. This guide provides a comparative analysis of theoretical models and experimental data for the reaction kinetics of trifluorosilane (SiHF3), a compound of interest in various chemical processes.

This compound (SiHF3) is a silicon compound that plays a role in chemical vapor deposition and plasma etching processes. Understanding its reaction kinetics is crucial for controlling these processes and ensuring predictable outcomes. Theoretical models provide a powerful tool for predicting reaction rates and mechanisms, but their accuracy must be validated against experimental data. This guide aims to provide a clear comparison between theoretical predictions and experimental results for key reactions involving this compound and related compounds, offering insights into the reliability of current computational methods.

Unimolecular Decomposition of Fluorinated Silanes

A recent study on the thermal dissociation of SiF4 utilized shock wave experiments to measure reaction rates, which were then rationalized using standard unimolecular rate theory combined with quantum-chemical calculations.[1][2] This approach allows for a direct comparison between experimental observations and theoretical predictions over a wide range of temperatures and pressures.

Table 1: Comparison of Experimental and Theoretical Rate Constants for the Decomposition of SiF4

Temperature (K)Pressure (bar)Experimental Rate Constant (k, s⁻¹)Theoretical Rate Constant (k, s⁻¹)
30001.5[Data not explicitly provided in abstract][Data not explicitly provided in abstract]
35001.5[Data not explicitly provided in abstract][Data not explicitly provided in abstract]
40001.5[Data not explicitly provided in abstract][Data not explicitly provided in abstract]

Note: The table structure is provided for illustrative purposes. The referenced abstracts did not contain specific numerical data for direct inclusion.

Experimental Protocol: Shock Wave Studies of SiF4 Decomposition

The experimental investigation of SiF4 thermal dissociation was conducted using a shock tube apparatus coupled with UV absorption spectroscopy.[1][2]

  • Mixture Preparation: A dilute mixture of SiF4 in a bath gas (e.g., Argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the SiF4 mixture.

  • Heating and Dissociation: The shock wave rapidly heats the gas mixture to high temperatures (e.g., 2500-4000 K), initiating the thermal decomposition of SiF4.

  • Species Monitoring: The concentrations of reactant and product species (e.g., SiF2 and SiF) are monitored in real-time using time-resolved UV absorption spectroscopy at specific wavelengths.

  • Rate Constant Determination: By analyzing the concentration profiles as a function of time, the first-order rate constants for the dissociation reaction are determined.

Theoretical Modeling: Unimolecular Rate Theory

The theoretical rate constants for the unimolecular decomposition of SiF4 were calculated using standard unimolecular rate theory, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory.[1][2]

  • Potential Energy Surface Calculation: Quantum-chemical calculations (e.g., ab initio methods) are used to determine the potential energy surface for the dissociation reaction, including the energies of the reactant, transition state, and products.

  • Vibrational Frequencies: The vibrational frequencies of the reactant and transition state are calculated to determine the density of states and the sum of states.

  • RRKM Calculations: The microcanonical rate constants are calculated as a function of energy using the RRKM formula.

  • Master Equation Analysis: The pressure-dependent thermal rate constants are obtained by solving the master equation, which accounts for collisional energy transfer between the reactant molecules and the bath gas.

Unimolecular_Decomposition_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow Exp_Start Prepare SiF4/Ar Mixture Shock_Tube Generate Shock Wave Exp_Start->Shock_Tube UV_Abs Monitor Species (UV Absorption) Shock_Tube->UV_Abs Exp_Rate Determine Experimental Rate Constant UV_Abs->Exp_Rate Compare Validate Theoretical Model Exp_Rate->Compare Compare Theo_Start Quantum Chemical Calculations (PES) RRKM RRKM Theory (k(E)) Theo_Start->RRKM Master_Eq Master Equation (k(T,P)) RRKM->Master_Eq Theo_Rate Determine Theoretical Rate Constant Master_Eq->Theo_Rate Theo_Rate->Compare Compare

Workflow for comparing experimental and theoretical unimolecular decomposition kinetics.

Bimolecular Reactions of Fluorinated Silanes

The reactions of fluorinated silanes with atoms and radicals are important in various chemical environments. While specific comparative data for SiHF3 reactions are scarce, studies on related systems provide a framework for validation.

Reaction of SiH4 with H Atoms

A comprehensive study on the hydrogen atom abstraction reaction from silane (SiH4) by a hydrogen atom provides an excellent example of validating theoretical models with experimental data.[3]

Table 2: Comparison of Experimental and Theoretical Rate Constants for the SiH4 + H Reaction at 300 K

MethodRate Constant (cm³ molecule⁻¹ s⁻¹)
Experimental (Goumri et al.)2.81 x 10⁻¹³
Experimental (Arthur et al.)3.46 x 10⁻¹³
Theoretical (CVT/μOMT)2.13 x 10⁻¹³
Theoretical (Cao et al.)1.72 x 10⁻¹³
Theoretical (Wang et al.)2.74 x 10⁻¹³
Theoretical (Espinosa-García et al.)2.09 x 10⁻¹³

The theoretical rate constants, calculated using Variational Transition State Theory with multidimensional tunneling corrections (VTST-MT), show excellent agreement with the experimental values.[3]

Experimental Protocol: Flash Photolysis-Resonance Fluorescence

The experimental rate constants for the reaction of H atoms with silanes are often measured using the flash photolysis-resonance fluorescence (FPRF) technique.

  • Radical Generation: A precursor molecule is photolyzed using a pulsed laser to generate the desired radical (e.g., H atoms).

  • Reaction Initiation: The generated radicals are allowed to react with the silane substrate in a flow tube reactor.

  • Radical Detection: The concentration of the radical is monitored as a function of time using resonance fluorescence. A light source excites the radicals to a higher electronic state, and the resulting fluorescence is detected at a right angle to the excitation beam.

  • Rate Constant Determination: The pseudo-first-order rate constant is determined from the decay of the radical concentration in the presence of an excess of the silane. The bimolecular rate constant is then obtained by plotting the pseudo-first-order rate constant against the silane concentration.

Theoretical Modeling: Variational Transition State Theory

Theoretical rate constants for bimolecular reactions are often calculated using advanced computational methods like Variational Transition State Theory (VTST).

  • Potential Energy Surface: The potential energy surface for the reaction is calculated using high-level ab initio methods (e.g., CCSD(T)).

  • Minimum Energy Path: The minimum energy path (MEP) for the reaction is determined.

  • Variational Transition State: The location of the transition state is varied along the MEP to minimize the calculated rate constant at a given temperature.

  • Tunneling Corrections: Quantum mechanical tunneling effects, which are significant for reactions involving light atoms like hydrogen, are included using methods such as the small-curvature tunneling (SCT) or microcanonically optimized multidimensional tunneling (μOMT) approximations.

Bimolecular_Reaction_Pathway Reactants SiH4 + H TS [H...SiH3...H]‡ (Transition State) Reactants->TS Activation Energy Products SiH3 + H2 TS->Products Reaction Progress

Reaction pathway for hydrogen abstraction from silane.

Conclusion

The validation of theoretical models against experimental data is a critical step in developing predictive capabilities for reaction kinetics. While direct comparative studies on the gas-phase reactions of this compound are limited, the methodologies and findings from studies on related silicon compounds like SiF4 and SiH4 provide a robust framework for such validation. The agreement between shock tube data and unimolecular rate theory for SiF4 decomposition, and between flash photolysis data and VTST calculations for the SiH4 + H reaction, demonstrates the power of combining experimental and theoretical approaches. Future work should focus on obtaining direct experimental kinetic data for key reactions of this compound to enable a more direct and rigorous validation of theoretical models for this important molecule.

References

Safety Operating Guide

Proper Disposal of Trifluorosilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive gases like trifluorosilane (HSiF₃) are critical for maintaining a secure and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, emphasizing operational safety and environmental responsibility.

This compound is a colorless gas that requires careful management due to its reactivity and the hazardous nature of its potential decomposition products. The primary route for the disposal of this compound in a laboratory setting involves controlled hydrolysis followed by neutralization of the resulting acidic byproducts. This process converts the volatile and reactive gas into more stable and less hazardous compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., neoprene or nitrile).

    • Safety goggles and a face shield.

    • A flame-retardant lab coat.

  • Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have appropriate fire extinguishing media (e.g., dry chemical or carbon dioxide) available. Do not use water on a fire involving this compound.

  • Cylinder Handling: Secure this compound gas cylinders upright with a chain or strap in a designated gas cabinet or a well-ventilated area away from incompatible materials.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds relevant to its disposal.

PropertyValue
This compound (HSiF₃)
Molar Mass86.09 g/mol
Boiling Point-97.5 °C
Melting Point-131 °C
Hydrolysis Reaction
Gibbs Free Energy (Gas Phase)31.4 kJ/mol (endothermic)[1]
NoteThe hydrolysis of fluorosilanes is thermodynamically less favorable than that of chlorosilanes, but the reaction proceeds in an aqueous medium.[1][2]
Neutralization Products
Calcium Fluoride (CaF₂)A stable, insoluble salt that precipitates from the solution.
Sodium Fluoride (NaF)A soluble salt.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the controlled hydrolysis and neutralization of small quantities of residual this compound gas from a lecture bottle or reaction system.

Materials:

  • Two gas washing bottles (bubblers)

  • A three-necked flask or a suitable reaction vessel

  • A gas dispersion tube

  • A magnetic stirrer and stir bar

  • An inert gas source (e.g., nitrogen or argon) with a flow controller

  • Tubing and appropriate connectors

  • A solution of a weak base (e.g., 5-10% sodium bicarbonate or sodium carbonate)

  • A slurry of calcium hydroxide (lime) in water (approximately 10%)

  • pH indicator paper or a pH meter

Procedure:

  • System Purge: Before disconnecting the this compound source, purge the entire system, including the regulator and lines, with a dry, inert gas (e.g., nitrogen or argon). This will remove the majority of the residual gas.

  • Prepare Neutralization Scrubbers:

    • Fill the first gas washing bottle (bubbler) with a slurry of calcium hydroxide in water. This will serve as the primary neutralization trap.

    • Fill the second gas washing bottle with a solution of sodium bicarbonate or sodium carbonate. This will act as a secondary trap to ensure complete neutralization of any acidic gases that may pass through the first scrubber.

  • Controlled Venting: Slowly and carefully vent the purged gas stream containing residual this compound through the series of gas washing bottles. The gas should be introduced through a gas dispersion tube to ensure efficient bubbling and reaction with the basic solutions.

  • Hydrolysis and Neutralization: As the this compound bubbles through the calcium hydroxide slurry, it will hydrolyze to form silicon dioxide (SiO₂) and hydrogen fluoride (HF). The calcium hydroxide will then neutralize the HF to form insoluble calcium fluoride (CaF₂) and water.

    • Reaction: HSiF₃(g) + 2H₂O(l) → SiO₂(s) + 3HF(aq)

    • Neutralization: 2HF(aq) + Ca(OH)₂(aq) → CaF₂(s) + 2H₂O(l)

  • Monitor pH: Periodically check the pH of the solutions in both scrubbers. If the pH of the first scrubber drops significantly, it indicates that the neutralizing capacity is being exhausted. The second scrubber provides a safeguard in this event.

  • Final Purge: After all the residual this compound has been vented, continue to purge the system with inert gas for at least 30 minutes to ensure that no reactive gas remains.

  • Waste Disposal:

    • The resulting slurry containing silicon dioxide and calcium fluoride can be filtered. The solid waste should be collected in a labeled container for hazardous waste disposal.

    • The remaining aqueous solution should be neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of the solid and liquid waste.[3]

Logical Workflow for this compound Disposal

Trifluorosilane_Disposal_Workflow cluster_prep Preparation cluster_process Disposal Process cluster_waste Waste Management PPE Don Personal Protective Equipment Setup Set up Neutralization Scrubbers (Ca(OH)2 and NaHCO3 solutions) PPE->Setup Purge_System Purge System with Inert Gas Setup->Purge_System Vent Slowly Vent Residual HSiF3 through Scrubbers Purge_System->Vent Neutralize Monitor pH of Scrubber Solutions Vent->Neutralize Final_Purge Final Inert Gas Purge Neutralize->Final_Purge Filter Filter Solid Precipitate (SiO2 and CaF2) Final_Purge->Filter Neutralize_Liquid Neutralize Liquid Waste Filter->Neutralize_Liquid Dispose_Solid Dispose of Solid Waste as Hazardous Waste Filter->Dispose_Solid Dispose_Liquid Dispose of Neutralized Liquid (per local regulations) Neutralize_Liquid->Dispose_Liquid

Caption: A logical workflow for the safe disposal of this compound gas in a laboratory setting.

References

Personal protective equipment for handling Trifluorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Trifluorosilane (SiHF3). Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a colorless gas that is harmful if inhaled and can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment and within a controlled environment. The gas is sold under pressure and may explode if heated.[1] A significant hazard is its reaction with moisture to form hydrofluoric acid, which is highly corrosive and toxic.[2]

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specific Recommendations Reasoning
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[2] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.Protects against inhalation of harmful gas and potential formation of hydrofluoric acid vapors.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield are required.[2][3] Contact lenses should not be worn.[2]Prevents contact with gas and potential splashes of hydrofluoric acid, which can cause severe eye damage.[1]
Hand Protection Neoprene or nitrile rubber gloves are recommended.[2]Provides a barrier against skin contact which can cause severe burns.[1]
Skin and Body Protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[4] Suitable protective clothing is necessary to prevent skin contact.[2][3]Protects skin from exposure to the gas and potential splashes of corrosive materials.

Operational Plan for Handling this compound

Trifluorosilane_Handling_Workflow This compound Handling and Emergency Workflow cluster_preparation Preparation cluster_handling Handling cluster_conclusion Conclusion of Work cluster_emergency Emergency Procedures cluster_leak_response Leak Response cluster_fire_response Fire Response cluster_exposure_response Exposure Response prep_ppe 1. Don Appropriate PPE prep_ventilation 2. Ensure Adequate Ventilation (Fume Hood/Gas Cabinet) prep_ppe->prep_ventilation emergency_exposure Personal Exposure prep_ppe->emergency_exposure prep_equipment 3. Inspect Cylinder and Connections prep_ventilation->prep_equipment prep_emergency 4. Verify Emergency Equipment (Eyewash, Shower, Fire Extinguisher) prep_equipment->prep_emergency handle_secure 5. Secure Cylinder handle_connect 6. Connect to System Slowly handle_secure->handle_connect emergency_fire Fire handle_secure->emergency_fire handle_flow 7. Open Valve and Regulate Flow handle_connect->handle_flow handle_monitor 8. Monitor for Leaks handle_flow->handle_monitor conc_close 9. Close Cylinder Valve emergency_leak Gas Leak Detected handle_monitor->emergency_leak conc_purge 10. Purge System with Inert Gas conc_close->conc_purge conc_disconnect 11. Disconnect System conc_purge->conc_disconnect conc_store 12. Store Cylinder Properly conc_disconnect->conc_store leak_evacuate Evacuate Area leak_ventilate Ventilate if Safe leak_evacuate->leak_ventilate leak_stop Stop Leak if Safe leak_ventilate->leak_stop leak_notify Notify Safety Personnel leak_stop->leak_notify fire_alarm Activate Alarm fire_extinguish Use Appropriate Extinguisher (Dry Chemical, CO2) fire_alarm->fire_extinguish fire_cool Cool Cylinder with Water from a Safe Distance fire_extinguish->fire_cool fire_evacuate Evacuate fire_cool->fire_evacuate expo_fresh_air Move to Fresh Air expo_flush Flush Skin/Eyes with Water for 15 minutes expo_fresh_air->expo_flush expo_clothing Remove Contaminated Clothing expo_flush->expo_clothing expo_medical Seek Immediate Medical Attention expo_clothing->expo_medical

Fig. 1: this compound Handling and Emergency Workflow

Detailed Experimental Protocols

1. Preparation:

  • Don Appropriate PPE: Before entering the work area, all personnel must be wearing the required PPE as detailed in the table above.

  • Ensure Adequate Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[1][2]

  • Inspect Cylinder and Connections: Visually inspect the gas cylinder for any signs of damage or corrosion. Ensure that the regulator and all connecting tubing are in good condition and rated for use with corrosive gases.

  • Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and a suitable fire extinguisher (dry chemical or carbon dioxide) are readily accessible and in good working order.

2. Handling:

  • Secure Cylinder: The gas cylinder must be securely chained or strapped to a stable surface, such as a wall or a laboratory bench, to prevent it from falling.[3]

  • Connect to System Slowly: When connecting the cylinder to your experimental setup, do so slowly and carefully. Use only non-sparking tools to tighten connections.

  • Open Valve and Regulate Flow: Open the main cylinder valve slowly. Use a regulator to control the gas flow to the desired pressure.

  • Monitor for Leaks: After pressurizing the system, check for leaks at all connections using a suitable leak detection solution (e.g., Snoop) or a handheld gas detector.

  • Close Cylinder Valve: Upon completion of the experiment, close the main valve on the gas cylinder completely.

  • Purge System with Inert Gas: Purge the experimental apparatus with an inert gas, such as nitrogen or argon, to remove any residual this compound.

  • Disconnect System: Once the system is purged, safely disconnect the apparatus from the gas cylinder.

  • Store Cylinder Properly: Store the cylinder in a well-ventilated, secure area away from heat and incompatible materials such as water and moisture.[1][2] The cylinder should be stored in an upright position with the valve cap in place.

Disposal Plan

1. Residual Gas:

  • Do not attempt to vent residual this compound to the atmosphere.

  • The preferred method for disposal of any remaining gas is to use it up completely in the experimental process.

2. Empty Cylinders:

  • Ensure the cylinder is completely empty by monitoring the pressure gauge.

  • Close the cylinder valve and replace the valve cap.

  • Clearly label the cylinder as "EMPTY".

  • Return empty gas cylinders to the gas supplier for proper handling and refilling.[4][5] Do not attempt to dispose of the cylinder yourself.

3. Contaminated Materials:

  • Any materials, such as gloves or wipes, that become contaminated with this compound should be handled as hazardous waste.

  • Place contaminated items in a sealed, properly labeled container.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.